Product packaging for MC-Ala-Ala-Asn-PAB(Cat. No.:)

MC-Ala-Ala-Asn-PAB

Cat. No.: B11933587
M. Wt: 572.6 g/mol
InChI Key: PNXHITJHSRUQHS-ZWOKBUDYSA-N
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Description

MC-Ala-Ala-Asn-PAB is a useful research compound. Its molecular formula is C27H36N6O8 and its molecular weight is 572.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36N6O8 B11933587 MC-Ala-Ala-Asn-PAB

Properties

Molecular Formula

C27H36N6O8

Molecular Weight

572.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide

InChI

InChI=1S/C27H36N6O8/c1-16(29-22(36)6-4-3-5-13-33-23(37)11-12-24(33)38)25(39)30-17(2)26(40)32-20(14-21(28)35)27(41)31-19-9-7-18(15-34)8-10-19/h7-12,16-17,20,34H,3-6,13-15H2,1-2H3,(H2,28,35)(H,29,36)(H,30,39)(H,31,41)(H,32,40)/t16-,17-,20-/m0/s1

InChI Key

PNXHITJHSRUQHS-ZWOKBUDYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MC-Ala-Ala-Asn-PAB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the MC-Ala-Ala-Asn-PAB linker, a critical component in the design of advanced antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize key pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Two-Step Targeted Release

The this compound linker is a sophisticated system designed for the targeted delivery and conditional release of cytotoxic payloads. Its mechanism of action is a finely tuned two-step process initiated by specific enzymatic cleavage within the tumor microenvironment, followed by a rapid self-immolation reaction to liberate the active drug.

Step 1: Legumain-Mediated Cleavage of the Tripeptide Sequence

The specificity of the this compound linker is primarily attributed to the Ala-Ala-Asn tripeptide sequence. This sequence is a substrate for legumain , a lysosomal cysteine protease that is frequently overexpressed in the tumor microenvironment and within cancer cells.[1][2][3] Legumain, also known as asparaginyl endopeptidase (AEP), specifically recognizes and cleaves the peptide bond on the C-terminal side of the asparagine (Asn) residue.[1] This enzymatic cleavage is the initiating trigger for the subsequent release of the payload. The maleimidocaproyl (MC) group serves to attach the linker to the antibody, typically via conjugation to a cysteine residue.

Step 2: Self-Immolation of the PABC Spacer

Following the legumain-mediated cleavage of the Ala-Ala-Asn tripeptide, the p-aminobenzyl carbamate (PABC) spacer becomes unstable and undergoes a rapid, spontaneous self-immolation process. This process is a 1,6-elimination reaction that results in the release of the unmodified cytotoxic drug, carbon dioxide, and aza-quinone methide. This self-immolative feature is crucial as it ensures that the payload is released in its fully active form, independent of further enzymatic activity.

Below is a Graphviz diagram illustrating the sequential mechanism of action of the this compound linker.

This compound Mechanism of Action

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and stability of ADCs utilizing asparagine-containing linkers. It is important to note that direct comparisons should be made with caution as the data is compiled from different studies with varying experimental conditions, cell lines, and ADC constructs.

Table 1: In Vitro Cytotoxicity of Legumain-Cleavable ADCs

ADC ConstructTarget Cell LineIC50 (nM)Reference
Anti-Her2-AsnAsn-MMAESKBR3 (Her2+++)0.1[2]
Anti-Her2-AsnAla-MMAESKBR3 (Her2+++)0.2
Anti-Her2-GlnAsn-MMAESKBR3 (Her2+++)0.2
Anti-CD20-AsnAsn-MMAERamos (CD20+)0.3

Table 2: Plasma Stability of Legumain-Cleavable ADCs

ADC ConstructPlasma SourceIncubation Time% Intact ADC RemainingReference
Anti-Her2-AsnAsn-MMAEMouse Serum7 days~85%
Anti-Her2-AsnAsn-MMAEHuman Serum7 days>95%

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Protocol 1: Legumain Cleavage Assay

This assay is designed to determine the rate of payload release from an ADC in the presence of the target enzyme, legumain.

Objective: To quantify the kinetics of legumain-mediated cleavage of the this compound linker.

Materials:

  • ADC with this compound linker

  • Recombinant human legumain

  • Assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 4.5)

  • Quenching solution (e.g., 2% formic acid in acetonitrile)

  • LC-MS/MS system

  • Incubator at 37°C

Procedure:

  • Prepare a reaction mixture containing the ADC (e.g., 1 µM) and recombinant human legumain (e.g., 50 nM) in the assay buffer.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot and quench the reaction by adding an equal volume of quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage rate.

Legumain Cleavage Assay Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (ADC + Legumain in Assay Buffer) Start->Prepare_Reaction_Mixture Incubate Incubate at 37°C Prepare_Reaction_Mixture->Incubate Time_Points Withdraw Aliquots at Various Time Points Incubate->Time_Points Quench Quench Reaction with Formic Acid/Acetonitrile Time_Points->Quench Analyze Analyze by LC-MS/MS (Quantify Released Payload) Quench->Analyze Plot_Data Plot [Payload] vs. Time & Determine Cleavage Rate Analyze->Plot_Data End End Plot_Data->End Plasma Stability Assay Workflow Start Start Incubate_ADC_Plasma Incubate ADC in Plasma at 37°C Start->Incubate_ADC_Plasma Collect_Aliquots Collect Aliquots at Defined Time Points Incubate_ADC_Plasma->Collect_Aliquots Immunocapture Capture ADC with Protein A/G Beads Collect_Aliquots->Immunocapture Wash Wash Beads to Remove Plasma Proteins Immunocapture->Wash Elute_Neutralize Elute and Neutralize ADC Wash->Elute_Neutralize LCMS_Analysis Analyze by LC-MS (Determine DAR) Elute_Neutralize->LCMS_Analysis Calculate_HalfLife Calculate Plasma Half-Life LCMS_Analysis->Calculate_HalfLife End End Calculate_HalfLife->End

References

An In-Depth Technical Guide to the MC-Ala-Ala-Asn-PAB Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maleimidocaproyl-Alanine-Alanine-Asparagine-para-aminobenzyl (MC-Ala-Ala-Asn-PAB) linker, a crucial component in the development of targeted antibody-drug conjugates (ADCs). This document details the linker's core components, mechanism of action, stability, and enzymatic cleavage, supplemented with detailed experimental protocols and quantitative data to support researchers in the field of oncology and drug development.

Core Components and Structure

The this compound linker is a sophisticated chemical entity designed to connect a monoclonal antibody to a cytotoxic payload, ensuring stability in systemic circulation and facilitating selective drug release within the tumor microenvironment.[1] Its structure is comprised of three key functional units:

  • Maleimidocaproyl (MC) Group: This unit serves as the antibody conjugation moiety. The maleimide group reacts with free thiol groups, typically on cysteine residues of the antibody, to form a stable thioether bond.[2] The caproyl spacer provides steric separation between the antibody and the peptide sequence, which can be crucial for efficient enzymatic recognition.[3]

  • Alanine-Alanine-Asparagine (Ala-Ala-Asn) Peptide Sequence: This tripeptide is the enzymatically cleavable component of the linker. It is specifically designed as a substrate for legumain, an asparaginyl endopeptidase that is often overexpressed in the tumor microenvironment and within lysosomes of cancer cells.[4][5]

  • para-aminobenzyl (PAB) Group: This functions as a self-immolative spacer. Following the enzymatic cleavage of the peptide sequence at the C-terminus of asparagine, the PAB group undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic drug.

Figure 1: Structural components of the this compound linker.

Mechanism of Action: Targeted Drug Release

The efficacy of an ADC utilizing the this compound linker is contingent upon its ability to remain stable in circulation and release its cytotoxic payload specifically at the target site. This process involves a series of well-defined steps:

  • Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component directs it to tumor cells that express the target antigen.

  • Internalization: Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically through endocytosis, and trafficked to the endosomal-lysosomal compartments.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, overexpressed legumain recognizes and cleaves the amide bond at the C-terminus of the asparagine residue in the Ala-Ala-Asn peptide sequence.

  • Self-Immolation: The cleavage of the peptide triggers the spontaneous 1,6-elimination of the PAB spacer. This electronic cascade results in the formation of an unstable intermediate that fragments, releasing the unmodified, active cytotoxic payload and carbon dioxide.

  • Cytotoxic Effect: The released payload can then exert its cell-killing effect, for instance, by binding to microtubules or DNA.

G ADC ADC in Circulation (Stable) TargetCell Target Cancer Cell (Antigen Expression) ADC->TargetCell 1. Targeting Internalization Internalization (Endocytosis) TargetCell->Internalization 2. Binding & Lysosome Lysosome (Acidic pH, High Legumain) Internalization->Lysosome 3. Trafficking Cleavage Legumain-mediated Peptide Cleavage Lysosome->Cleavage 4. Enzymatic Action SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation 5. Triggering PayloadRelease Active Payload Release SelfImmolation->PayloadRelease 6. Drug Liberation Cytotoxicity Cell Death PayloadRelease->Cytotoxicity 7. Therapeutic Effect

Figure 2: Signaling pathway of drug release from an this compound ADC.

Quantitative Data Summary

The stability and cleavage kinetics of the linker are critical parameters for the successful development of an ADC. The following tables summarize key quantitative data related to the this compound linker and its components.

Table 1: Plasma Stability of Legumain-Cleavable ADCs

Linker TypePlasma SourceIncubation Time% Intact ADC RemainingReference
AsnAsn-PABC-MMAEHuman Serum7 days>85%
AsnAsn-PABC-MMAEMouse Serum7 days>85%

Note: Data for the closely related AsnAsn linker is presented as a representative measure of the stability of legumain-cleavable linkers.

Table 2: Enzymatic Cleavage Kinetics of a Legumain Substrate

SubstrateEnzymekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹M⁻¹)Reference
Bz-Asn-pNALegumain2 ± 0.52.4 ± 0.17.3 ± 0.05 x 10²

Note: This data for a model legumain substrate provides insight into the enzyme's catalytic efficiency for asparagine-terminated peptides.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound linker, its conjugation to a monoclonal antibody, and the subsequent in vitro and in vivo evaluation of the resulting ADC.

Synthesis of this compound Linker

The synthesis of the this compound linker is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Materials:

  • Rink amide resin

  • Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH

  • 6-Maleimidohexanoic acid

  • Coupling reagents: HBTU, HOBt, or HATU

  • DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% water

  • Solvents: DMF, DCM, Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink amide resin in DMF.

  • First Amino Acid Coupling: Deprotect the resin with 20% piperidine in DMF. Couple Fmoc-Asn(Trt)-OH to the resin using a coupling reagent like HATU and DIPEA in DMF.

  • Peptide Elongation: Sequentially deprotect and couple Fmoc-Ala-OH twice to extend the peptide chain.

  • PAB Moiety Attachment: Couple p-aminobenzyl alcohol to the N-terminus of the peptide.

  • MC Group Conjugation: Deprotect the N-terminus and couple 6-maleimidohexanoic acid.

  • Cleavage and Deprotection: Cleave the linker from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Precipitate the crude linker in cold diethyl ether and purify by reverse-phase HPLC.

G Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 CoupleAsn Couple Fmoc-Asn(Trt)-OH Deprotect1->CoupleAsn Deprotect2 Fmoc Deprotection CoupleAsn->Deprotect2 CoupleAla1 Couple Fmoc-Ala-OH Deprotect2->CoupleAla1 Deprotect3 Fmoc Deprotection CoupleAla1->Deprotect3 CoupleAla2 Couple Fmoc-Ala-OH Deprotect3->CoupleAla2 Deprotect4 Fmoc Deprotection CoupleAla2->Deprotect4 CouplePAB Couple p-aminobenzyl alcohol CoupleMC Couple 6-Maleimidohexanoic acid CouplePAB->CoupleMC Deprotect4->CouplePAB Cleave Cleave from Resin (TFA Cocktail) CoupleMC->Cleave Purify Purify by HPLC Cleave->Purify End This compound Linker Purify->End

Figure 3: Workflow for the solid-phase synthesis of the this compound linker.

ADC Conjugation Protocol

This protocol describes the conjugation of the this compound linker to a monoclonal antibody via cysteine residues.

Materials:

  • Monoclonal antibody in PBS

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound-Payload in DMSO

  • Conjugation buffer (e.g., pH 7.4 PBS with EDTA)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Protocol:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a molar excess of TCEP at 37°C for 1-2 hours.

  • Conjugation: Add the this compound-Payload solution to the reduced antibody. The final DMSO concentration should be kept below 10%. Incubate at room temperature for 1-2 hours.

  • Quenching: Stop the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.

  • Purification: Purify the ADC from unreacted linker-payload and other reagents using size-exclusion chromatography.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Protocol:

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and unconjugated antibody. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • Tumor cells

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Dosing: Administer the ADC, vehicle, and controls intravenously at the specified dose and schedule.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring the amount of intact ADC over time.

Materials:

  • ADC

  • Human and/or mouse plasma

  • Incubator at 37°C

  • LC-MS system

Protocol:

  • Incubation: Incubate the ADC in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: Process the plasma samples to isolate the ADC, for example, by using affinity capture.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point.

  • Data Analysis: Plot the average DAR over time to determine the stability and half-life of the ADC in plasma.

Conclusion

The this compound linker represents a significant advancement in ADC technology, offering a legumain-cleavable mechanism for targeted drug delivery. Its design prioritizes plasma stability while ensuring efficient payload release within the tumor microenvironment. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize and evaluate this promising linker in the development of next-generation antibody-drug conjugates for cancer therapy.

References

The Structure and Utility of the MC-Ala-Ala-Asn-PAB Linker in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MC-Ala-Ala-Asn-PAB linker is a critical component in the design of advanced antibody-drug conjugates (ADCs), a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. This linker system is engineered for conditional cleavage within the tumor microenvironment, thereby ensuring that the cytotoxic payload is released preferentially at the site of action, minimizing systemic toxicity. This technical guide provides an in-depth overview of the structure, synthesis, and mechanism of action of the this compound linker, intended for researchers and professionals in the field of drug development.

The this compound linker is a composite structure, the name of which delineates its constituent parts: a Maleimidocaproyl (MC) group, a tripeptide sequence of Alanine-Alanine-Asparagine (Ala-Ala-Asn), and a p-aminobenzyl (PAB) self-immolative spacer. This design leverages the specificity of certain proteases that are overexpressed in the tumor microenvironment for cleavage, leading to the controlled release of the conjugated drug.

Core Structure and Physicochemical Properties

The fundamental structure of the this compound linker is designed to connect a monoclonal antibody to a cytotoxic drug. The maleimide group facilitates covalent linkage to thiol groups on the antibody, typically from cysteine residues. The tripeptide sequence serves as the recognition site for specific proteases, and the PAB spacer ensures the efficient release of the unmodified active drug following peptide cleavage.

Physicochemical Data

While comprehensive, publicly available datasets for the this compound linker are limited, the following table summarizes its key physicochemical properties based on available information.[1]

PropertyValueSource
Chemical Formula C27H36N6O8[1]
Molecular Weight 572.62 g/mol [1]
SMILES Notation C--INVALID-LINK--CO)=O)CC(N)=O)=O)C)=O">C@@HNC(CCCCCN2C(C=CC2=O)=O)=O[1]
Purity >96% (Typically)[1]
Solubility Soluble in DMSOGeneral Knowledge
Cleavage Enzyme Legumain

Mechanism of Action: Legumain-Mediated Cleavage and Drug Release

The this compound linker is designed to be stable in systemic circulation and to undergo cleavage by the protease legumain, which is often overexpressed in the tumor microenvironment and within lysosomes of cancer cells. The acidic conditions of the tumor microenvironment and lysosomes also contribute to the activation of legumain.

The cleavage of the Ala-Ala-Asn tripeptide by legumain initiates a cascade that leads to the release of the cytotoxic drug. Upon enzymatic cleavage of the amide bond between asparagine and the p-aminobenzyl group, the resulting p-aminobenzyl-drug moiety becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This self-immolative process releases the free, unmodified cytotoxic drug, which can then exert its therapeutic effect.

G cluster_0 Systemic Circulation (Stable) cluster_1 Tumor Microenvironment / Lysosome (Cleavage) ADC Antibody-Drug Conjugate (this compound-Drug) Legumain Legumain (Protease) ADC->Legumain Internalization & Exposure Cleavage Peptide Cleavage at Asn-PAB bond Legumain->Cleavage Catalyzes SelfImmolation 1,6-Self-Immolation of PAB spacer Cleavage->SelfImmolation Triggers DrugRelease Released Active Drug SelfImmolation->DrugRelease Results in

Mechanism of Drug Release from an this compound ADC.

Experimental Protocols

Detailed, publicly available protocols for the synthesis of this compound and its conjugation are scarce, likely due to their proprietary nature. However, the synthesis can be achieved through standard solid-phase peptide synthesis (SPPS) and established bioconjugation techniques.

General Synthesis of the this compound Linker

The synthesis of the peptide-PAB portion of the linker is typically carried out on a solid support, followed by the coupling of the maleimidocaproyl group.

Materials:

  • Fmoc-PAB-Wang resin

  • Fmoc-Asn(Trt)-OH

  • Fmoc-Ala-OH

  • 6-Maleimidohexanoic acid

  • Coupling reagents (e.g., HBTU, HATU)

  • Bases (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

Procedure Outline:

  • Resin Swelling: Swell the Fmoc-PAB-Wang resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Sequentially couple Fmoc-Asn(Trt)-OH and then Fmoc-Ala-OH (twice) using a coupling reagent like HBTU or HATU in the presence of a base such as DIPEA.

  • MC Group Coupling: After the final Fmoc deprotection, couple 6-maleimidohexanoic acid to the N-terminus of the peptide.

  • Cleavage and Deprotection: Cleave the linker from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Purification: Purify the crude linker by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

G Start Fmoc-PAB-Wang Resin Deprotection1 Fmoc Deprotection Start->Deprotection1 Coupling_Asn Couple Fmoc-Asn(Trt)-OH Deprotection1->Coupling_Asn Deprotection2 Fmoc Deprotection Coupling_Asn->Deprotection2 Coupling_Ala1 Couple Fmoc-Ala-OH Deprotection2->Coupling_Ala1 Deprotection3 Fmoc Deprotection Coupling_Ala1->Deprotection3 Coupling_Ala2 Couple Fmoc-Ala-OH Deprotection3->Coupling_Ala2 Deprotection4 Fmoc Deprotection Coupling_Ala2->Deprotection4 Coupling_MC Couple 6-Maleimidohexanoic Acid Deprotection4->Coupling_MC Cleavage Cleavage from Resin Coupling_MC->Cleavage Purification HPLC Purification Cleavage->Purification

General workflow for the solid-phase synthesis of this compound.

General Protocol for ADC Formation

The conjugation of the this compound-drug conjugate to a monoclonal antibody is typically achieved through the reaction of the maleimide group with reduced interchain disulfide bonds of the antibody.

Materials:

  • Monoclonal antibody

  • This compound-drug conjugate

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

  • Reaction buffers (e.g., PBS)

Procedure Outline:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of a reducing agent like TCEP.

  • Conjugation: Add the this compound-drug conjugate to the reduced antibody solution. The maleimide group will react with the free thiol groups.

  • Quenching: Quench any unreacted maleimide groups with a quenching reagent like N-acetylcysteine.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using a method such as size-exclusion chromatography.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Conclusion

The this compound linker represents a sophisticated approach in the design of ADCs, offering a balance of stability in circulation and specific cleavage within the tumor microenvironment. Its reliance on legumain for activation provides a targeted drug release mechanism that can enhance the therapeutic window of potent cytotoxic agents. While specific, detailed protocols for its synthesis and conjugation are not widely disseminated, the principles of solid-phase peptide synthesis and bioconjugation provide a clear path for its preparation and implementation in novel ADC constructs. Further research into the optimization of this and similar linker systems will continue to advance the field of targeted cancer therapy.

References

The Ala-Ala-Asn Peptide Sequence: A Technical Guide to Proteolytic Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Ala-Ala-Asn (AAN) peptide sequence as a substrate for proteolytic cleavage. The AAN motif is primarily recognized and cleaved by a specific class of cysteine proteases known as asparaginyl endopeptidases, more commonly referred to as legumains. This document details the enzymatic specificity for this sequence, presents quantitative kinetic data, outlines comprehensive experimental protocols for studying its cleavage, and illustrates the involvement of this process in key signaling pathways.

Introduction to Ala-Ala-Asn Cleavage and Legumain Specificity

The proteolytic cleavage of proteins is a fundamental post-translational modification that governs a vast array of biological processes. The specificity of this cleavage is determined by the amino acid sequence recognized by a particular protease. The Ala-Ala-Asn (AAN) sequence is a specific target for asparaginyl endopeptidases (AEPs), or legumains (EC 3.4.22.34).[1]

Legumains are cysteine proteases that exhibit a strict specificity for cleaving peptide bonds C-terminal to an asparagine (Asn) residue.[1][2] In the context of the AAN sequence, the cleavage occurs after the asparagine. Following the standard nomenclature for protease substrates, the residues are designated as follows:

  • P3: Ala

  • P2: Ala

  • P1: Asn

The scissile bond is between the P1 (Asn) and P1' residues. Legumain's substrate recognition is predominantly dictated by the P1 residue, with a strong preference for Asn.[3] However, some isoforms can also cleave after aspartic acid (Asp), particularly at lower pH.[4] The residues at the P1' and P2' positions also play a role in modulating the efficiency of cleavage.

Legumains are synthesized as inactive zymogens (prolegumains) and require acidic conditions for auto-activation, a process that involves the removal of N- and C-terminal propeptides. Consequently, legumain activity is typically localized to acidic cellular compartments such as lysosomes and endosomes. However, legumain has also been found to be active in the extracellular space, particularly within the tumor microenvironment.

Quantitative Analysis of Ala-Ala-Asn Cleavage

The efficiency of AAN cleavage by legumain has been quantified using fluorogenic substrates. The substrate Z-Ala-Ala-Asn-AMC (N-carbobenzyloxy-Ala-Ala-Asn-7-amido-4-methylcoumarin) is commonly used for in vitro assays. Upon cleavage by legumain, the fluorophore 7-amido-4-methylcoumarin (AMC) is released, resulting in a measurable increase in fluorescence.

Table 1: Kinetic Parameters for Legumain Cleavage of Z-AAN-AMC

This table summarizes the catalytic efficiency (kcat/KM) of human legumain for the Z-AAN-AMC substrate at various pH values. The data indicates that the optimal pH for the cleavage of this Asn-containing substrate is around 6.0, with a significant decrease in efficiency at more acidic pH values where cleavage of Asp-containing substrates becomes more favorable.

pHkcat/KM (M⁻¹s⁻¹)
6.0~1.5 x 10⁵
5.5~1.0 x 10⁵
5.0~5.0 x 10⁴
4.5~2.0 x 10⁴
4.0~5.0 x 10³

Data adapted from a study on legumain's pH-dependent specificity.

Table 2: Specific Activity of Recombinant Human Legumain

This table provides the specific activity of a commercially available recombinant human legumain using the Z-AAN-AMC substrate under defined assay conditions.

EnzymeSubstrateSpecific Activity
Recombinant Human LegumainZ-Ala-Ala-Asn-AMC>250 pmol/min/µg

Data is based on typical specifications for commercially available recombinant legumain.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the cleavage of the Ala-Ala-Asn sequence.

In Vitro Legumain Activity Assay using a Fluorogenic Substrate

This protocol describes a standard procedure for measuring the kinetic parameters of legumain cleavage of an AAN-containing peptide.

Materials:

  • Recombinant Human Legumain (e.g., Novus Biologicals, Cat # 2199-CY)

  • Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0

  • Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5 (or other desired pH)

  • Substrate: Z-Ala-Ala-Asn-AMC (e.g., Bachem, Cat # I-1865), 10 mM stock in DMSO

  • Dithiothreitol (DTT)

  • 96-well black microplate

  • Fluorescent plate reader with excitation at ~370-380 nm and emission at ~460 nm

Procedure:

  • Activate Legumain: If starting with prolegumain, activate it by incubating in Activation Buffer at 37°C. The time required for activation should be optimized. For commercially available active legumain, this step may not be necessary.

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the Z-Ala-Ala-Asn-AMC substrate in the Assay Buffer, ranging from approximately 5 µM to 300 µM.

  • Set up the Reaction: In a 96-well plate, add a fixed concentration of activated legumain (e.g., 40 nM) to each well. Add DTT to a final concentration of 1-2 mM to maintain the active site cysteine in a reduced state.

  • Initiate the Reaction: Add the substrate dilutions to the wells containing the enzyme to start the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a plate reader. Take readings every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Convert the fluorescence units to the concentration of cleaved AMC using a standard curve prepared with known concentrations of free AMC.

    • Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curves.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters KM and Vmax. The catalytic efficiency (kcat/KM) can then be calculated.

Analysis of AAN Peptide Cleavage by Mass Spectrometry

This protocol outlines the general steps for confirming the cleavage of an AAN-containing peptide and identifying the cleavage products using mass spectrometry.

Materials:

  • AAN-containing peptide of interest

  • Activated legumain

  • Assay Buffer (as described above)

  • Trifluoroacetic acid (TFA)

  • C18 ZipTips (for sample cleanup)

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) or LC-MS system

  • MALDI-TOF or LC-MS/MS mass spectrometer

Procedure:

  • Cleavage Reaction:

    • Incubate the AAN-containing peptide substrate with activated legumain in the appropriate Assay Buffer at 37°C. Include a control sample without the enzyme.

    • The enzyme-to-substrate ratio and incubation time should be optimized. A typical starting point is a 1:100 ratio (enzyme:substrate) for 1-4 hours.

  • Reaction Quenching: Stop the reaction by adding a small volume of 10% TFA to lower the pH and denature the enzyme.

  • Sample Cleanup (Desalting):

    • Use a C18 ZipTip to desalt the peptide samples and remove buffer components that can interfere with mass spectrometry analysis.

    • Follow the manufacturer's protocol for equilibration, binding, washing, and elution of the peptides. The peptides are typically eluted in a small volume of a solution containing acetonitrile and 0.1% TFA.

  • Mass Spectrometry Analysis:

    • MALDI-TOF: Mix the eluted peptide solution with the MALDI matrix solution on a target plate and allow it to dry. Analyze the sample in the mass spectrometer. Compare the mass spectra of the enzyme-treated sample and the control. The appearance of new peaks corresponding to the cleaved fragments and the disappearance of the full-length peptide peak will confirm cleavage.

    • LC-MS/MS: Inject the cleaned peptide sample into an LC-MS/MS system. The peptides will be separated by reverse-phase chromatography and then analyzed by the mass spectrometer. The full-length peptide and its cleavage products can be identified by their mass-to-charge ratios. Tandem mass spectrometry (MS/MS) can be used to sequence the cleavage products to definitively confirm the cleavage site.

Signaling Pathways and Logical Relationships

Legumain-mediated cleavage of substrates containing sequences like AAN is implicated in several signaling pathways, particularly in the pathology of cancer. The following diagrams, rendered in Graphviz DOT language, illustrate these relationships.

Legumain-Mediated Activation of Pro-MMP-2

Legumain can contribute to the degradation of the extracellular matrix (ECM) by activating other proteases, such as matrix metalloproteinase-2 (MMP-2).

Legumain_MMP2_Activation cluster_0 ProMMP2 Pro-MMP-2 (Inactive) MMP2 MMP-2 (Active) ECM_Degradation ECM Degradation MMP2->ECM_Degradation Legumain Legumain Legumain->MMP2 Cleavage at Asn

Legumain activates Pro-MMP-2, leading to ECM degradation.
Legumain in Cancer Cell Invasion and Migration

In the tumor microenvironment, secreted pro-legumain can bind to integrin αvβ3 on the surface of cancer cells. This interaction, independent of its proteolytic activity, can activate signaling pathways that promote cell migration and invasion.

Legumain_Integrin_Signaling ProLegumain Pro-Legumain (Secreted) Integrin Integrin αvβ3 ProLegumain->Integrin Binds via RGD motif FAK FAK Integrin->FAK Activates Src Src FAK->Src Activates RhoA RhoA Src->RhoA Activates Cell_Response Cell Migration & Invasion RhoA->Cell_Response Experimental_Workflow Peptide_Synthesis AAN Peptide Synthesis or Procurement Cleavage_Assay In Vitro Cleavage Reaction Peptide_Synthesis->Cleavage_Assay Enzyme_Prep Legumain Activation Enzyme_Prep->Cleavage_Assay Quench Reaction Quenching (TFA) Cleavage_Assay->Quench Cleanup Sample Desalting (C18) Quench->Cleanup Analysis Analysis Cleanup->Analysis Kinetics Kinetic Analysis (Fluorogenic Assay) Analysis->Kinetics MS Mass Spectrometry (MALDI-TOF or LC-MS/MS) Analysis->MS

References

An In-Depth Technical Guide to the Maleimidocaproyl (MC) Group in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Maleimidocaproyl (MC) group is a pivotal chemical entity in the field of bioconjugation, particularly in the design and synthesis of targeted therapeutics like Antibody-Drug Conjugates (ADCs). Its unique reactivity and structural properties allow for the stable and specific linkage of potent drug molecules to biological macromolecules. This technical guide provides a comprehensive overview of the MC group's function, including its structure, reactivity, stability, and applications, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Concepts: Structure and Function

The Maleimidocaproyl (MC) group is a heterobifunctional linker component. It consists of two key functional parts:

  • Maleimide: A five-membered cyclic imide with a reactive double bond. This group is highly specific for reacting with thiol (sulfhydryl) groups, typically from cysteine residues in proteins, via a Michael addition reaction. This reaction is efficient under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[]

  • Caproyl Spacer: A six-carbon aliphatic chain that provides spatial separation between the conjugated molecules. This spacer is crucial for preventing steric hindrance, which might otherwise impair the biological activity of the antibody or the potency of the drug.[2]

The MC group is a fundamental building block in more complex linkers. For instance, it is a key component of the widely used mc-vc-PABC linker, where "vc" stands for a valine-citrulline dipeptide cleavable by cathepsin B, and "PABC" is a self-immolative p-aminobenzyl carbamate spacer.[2][3]

Reactivity and Mechanism of Conjugation

The primary utility of the maleimide group lies in its highly selective reaction with thiols. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation to cysteine residues over other amino acids like lysine.[4] The reaction proceeds via a nucleophilic Michael addition of a thiolate anion to one of the double bond carbons of the maleimide ring, resulting in the formation of a stable thiosuccinimide adduct.

G cluster_0 Maleimide-Thiol Conjugation Protein_SH Protein-SH (Thiol) Thiosuccinimide_Adduct Thiosuccinimide Adduct (Stable Conjugate) Protein_SH->Thiosuccinimide_Adduct Michael Addition (pH 6.5-7.5) Maleimide_Payload Maleimide-Payload Maleimide_Payload->Thiosuccinimide_Adduct

Caption: Michael addition reaction between a protein thiol and a maleimide-functionalized payload.

The Challenge of In-Vivo Stability

While the maleimide-thiol linkage is stable, it is not entirely inert under physiological conditions. The thiosuccinimide adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This process can be facilitated by endogenous thiols like glutathione and albumin, resulting in "thiol exchange," where the payload is transferred to other molecules. This premature drug release is a significant concern as it can lead to off-target toxicity and reduced therapeutic efficacy.

Stabilization through Succinimide Ring Hydrolysis

A key strategy to overcome the instability of the thiosuccinimide linkage is through the hydrolysis of the succinimide ring. This hydrolysis opens the ring to form a stable succinamic acid derivative, which is no longer susceptible to the retro-Michael reaction. This process can be influenced by the local chemical environment and the structure of the maleimide itself. Some next-generation maleimides are engineered to promote rapid hydrolysis post-conjugation, thereby enhancing the in vivo stability of the ADC.

G Thiosuccinimide Thiosuccinimide Adduct Retro_Michael Retro-Michael Reaction (Undesirable) Thiosuccinimide->Retro_Michael Reversible Hydrolysis Succinimide Ring Hydrolysis (Desirable) Thiosuccinimide->Hydrolysis Irreversible Deconjugated Deconjugated Thiol and Maleimide Retro_Michael->Deconjugated Stable_Adduct Stable Ring-Opened Adduct Hydrolysis->Stable_Adduct

Caption: Competing pathways for the thiosuccinimide adduct: retro-Michael reaction versus stabilizing hydrolysis.

Quantitative Data on Stability and Reactivity

The stability of the maleimide-thiol adduct is influenced by several factors, including the pKa of the thiol and the substituents on the maleimide nitrogen.

ParameterConditionObservationReference
Thiol pKa Comparison of adducts from thiols with different pKa values.Adducts formed with higher pKa thiols are generally more stable. For example, an adduct with 3-mercaptopropionic acid (pKa 10.3) is more stable than one with N-acetyl cysteine (pKa 9.5).
pH Reaction of maleimides with thiols at varying pH.Optimal pH range for selective reaction with thiols is 6.5-7.5. Above pH 7.5, reactivity with amines increases, and the maleimide group is susceptible to hydrolysis.
Temperature Conjugation reaction at different temperatures.Reactions are typically performed at room temperature (20-25°C) or at 4°C for sensitive proteins.
N-substituent on Maleimide Comparison of N-alkyl vs. N-aryl maleimides.N-aryl maleimides can form more stable adducts due to accelerated hydrolysis of the thiosuccinimide ring.
Hydrolysis Half-life "Self-hydrolyzing" maleimide vs. standard maleimidocaproyl linker.A "self-hydrolyzing" maleimide conjugate had a hydrolysis half-life of 2.0-2.6 hours, while no hydrolysis was observed for the maleimidocaproyl-containing ADC after 24 hours.
Thiol Exchange Half-life N-substituted thioether succinimides incubated with glutathione.Half-lives of conversion ranged from 3.1 to 258 hours depending on the thiol pKa and maleimide N-substituent.

Role in Antibody-Drug Conjugates (ADCs)

The MC group is a cornerstone of modern ADC technology. It can be incorporated into both cleavable and non-cleavable linkers.

  • Non-Cleavable Linkers: In this configuration, the MC group directly connects the drug to the antibody. The release of the active drug metabolite occurs only after the complete lysosomal degradation of the antibody. This strategy generally leads to higher plasma stability and a potentially wider therapeutic window. An example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker used in Kadcyla® (Trastuzumab emtansine).

  • Cleavable Linkers: Here, the MC group serves as the attachment point to the antibody, while other components of the linker are designed to be cleaved by specific triggers in the tumor microenvironment or within the cancer cell. The most common example is the mc-vc-PABC-MMAE construct, where the valine-citrulline dipeptide is cleaved by the lysosomal protease cathepsin B, which is often overexpressed in cancer cells. This allows for the release of the unmodified, potent drug at the target site. This design can also lead to a "bystander effect," where the released drug can kill neighboring cancer cells.

G cluster_0 ADC Structure cluster_1 Linker Components (Cleavable Example) Antibody Antibody Linker Linker Antibody->Linker Payload Payload Linker->Payload MC MC (Antibody Attachment) VC Val-Cit (Cleavage Site) MC->VC PABC PABC (Self-immolative spacer) VC->PABC

Caption: General structure of an Antibody-Drug Conjugate and components of a cleavable linker.

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation to a Protein

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein

  • Maleimide-functionalized reagent

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed

  • TCEP (Tris(2-carboxyethyl)phosphine) (optional, for disulfide bond reduction)

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare Protein Solution: Dissolve the protein at a concentration of 1-10 mg/mL in the degassed reaction buffer. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 20-30 minutes at room temperature. It is generally not necessary to remove excess TCEP before conjugation with maleimides.

  • Prepare Maleimide Stock Solution: Dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction: While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).

  • Incubation: Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.

  • Purification: Separate the conjugated protein from unreacted maleimide reagent and byproducts using a suitable method such as gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.

  • Characterization: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry. Analyze the purity and integrity of the conjugate using techniques like SDS-PAGE and HPLC.

Workflow for ADC Synthesis and Stability Assessment

G cluster_workflow ADC Synthesis and Stability Workflow Start Start Ab_Reduction Antibody Disulfide Reduction (e.g., TCEP) Start->Ab_Reduction Linker_Payload_Prep Prepare Drug-Linker (e.g., MC-VC-PABC-MMAE) Start->Linker_Payload_Prep Conjugation Conjugation Reaction (pH 7.0-7.5) Ab_Reduction->Conjugation Linker_Payload_Prep->Conjugation Purification Purification of ADC (e.g., Chromatography) Conjugation->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization Stability_Test In Vitro Stability Assay (e.g., in plasma) Characterization->Stability_Test Analysis Analysis of Stability (e.g., RP-HPLC) Stability_Test->Analysis End End Analysis->End

Caption: A typical workflow for the synthesis and stability assessment of a maleimide-based ADC.

Conclusion

The Maleimidocaproyl group is an indispensable tool in modern bioconjugation and drug development. Its high specificity for thiols under mild conditions makes it ideal for creating precisely defined bioconjugates. While the stability of the initial thiosuccinimide adduct has been a point of concern, strategies such as promoting succinimide ring hydrolysis have led to the development of more stable and effective therapeutics. A thorough understanding of the MC group's chemistry, reactivity, and stability is crucial for researchers and scientists working to design the next generation of targeted therapies.

References

An In-depth Technical Guide to the Enzymatic Cleavage of the Ala-Ala-Asn Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of cleavable linkers is a cornerstone of modern therapeutic development, particularly in the realm of antibody-drug conjugates (ADCs). The Ala-Ala-Asn (AAN) tripeptide sequence has emerged as a key motif for linkers susceptible to enzymatic cleavage within the tumor microenvironment. This guide provides a comprehensive technical overview of the enzymatic cleavage of the AAN linker, focusing on the core biochemical principles, detailed experimental protocols, and quantitative data to inform research and development efforts.

Core Concepts: Legumain-Mediated Cleavage

The primary enzyme responsible for the cleavage of the Ala-Ala-Asn linker is legumain , also known as asparaginyl endopeptidase (AEP).[1][2] Legumain is a lysosomal cysteine protease that exhibits a strict specificity for cleaving peptide bonds at the C-terminal side of asparagine (Asn) residues.[1][3][4] This specificity makes the AAN linker an ideal candidate for targeted drug release, as legumain is often overexpressed in tumor cells and the tumor microenvironment.

The cleavage of the AAN linker by legumain occurs within the acidic environment of the lysosome, where the enzyme is most active. Legumain is synthesized as a pro-enzyme and requires acidic pH (typically pH 4.0-5.5) for activation. This pH-dependent activity is a critical feature for ADC applications, ensuring that the linker remains stable in the neutral pH of the bloodstream and only releases its payload upon internalization into the target cancer cell's lysosomes.

Quantitative Analysis of Ala-Ala-Asn Linker Cleavage

The efficiency of enzymatic cleavage is paramount for the efficacy of linker-based drug delivery systems. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative measure of enzyme-substrate interaction and turnover.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Cbz-Ala-Ala-Asn-AMCHuman Legumain80Not explicitly reported for AAN, see noteNot explicitly reported for AAN
Bz-Asn-pNAHuman Legumain2400 ± 1002 ± 0.5730 ± 50

Experimental Protocols

General In Vitro Enzymatic Cleavage Assay

This protocol outlines a general method for assessing the cleavage of an Ala-Ala-Asn-containing substrate, such as an ADC linker conjugated to a reporter molecule.

Materials:

  • Enzyme: Recombinant human legumain.

  • Substrate: Ala-Ala-Asn linker conjugated to a detectable molecule (e.g., a fluorophore like 7-amino-4-methylcoumarin (AMC) or a chromophore).

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 1 mM EDTA, pH 5.5.

  • Quenching Solution: To stop the reaction (e.g., 1% Trifluoroacetic Acid).

  • Instrumentation: HPLC system or a fluorescence plate reader.

Procedure:

  • Enzyme Activation: If required, pre-incubate the recombinant legumain in the assay buffer to ensure full activity.

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the assay buffer and the Ala-Ala-Asn substrate to the desired final concentration.

  • Initiation: Start the reaction by adding the activated legumain to the substrate mixture.

  • Incubation: Incubate the reaction at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.

  • Analysis:

    • HPLC: Analyze the quenched samples by reverse-phase HPLC to separate the intact substrate from the cleaved products. Monitor the decrease in the substrate peak area and the increase in the product peak area over time.

    • Fluorometry: If using a fluorogenic substrate, monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).

Protocol for Determining Kinetic Parameters (Km and kcat)

This protocol is designed to determine the Michaelis-Menten kinetic constants for the cleavage of the Ala-Ala-Asn linker by legumain.

Materials:

  • Same as the general assay, with a fluorogenic Ala-Ala-Asn substrate (e.g., Z-Ala-Ala-Asn-AMC).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate.

    • Perform a serial dilution of the substrate in the assay buffer to create a range of concentrations (typically spanning 0.1x to 10x the expected Km).

    • Prepare a working solution of activated legumain at a fixed concentration.

  • Assay Setup: In a 96-well plate, add the different concentrations of the substrate.

  • Reaction Initiation: Add the legumain solution to all wells simultaneously to start the reaction.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity over time in a kinetic mode using a fluorescence plate reader.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km values.

    • Calculate the kcat using the equation: kcat = Vmax / [E] , where [E] is the total enzyme concentration.

Visualizations

Experimental Workflow for Kinetic Analysis

experimental_workflow Workflow for Determining Kinetic Parameters of AAN Linker Cleavage cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate Serial Dilutions setup_plate Dispense Substrate Dilutions into 96-well Plate prep_substrate->setup_plate prep_enzyme Prepare Activated Legumain Solution start_reaction Add Legumain to Initiate Reaction prep_enzyme->start_reaction setup_plate->start_reaction measure_fluorescence Monitor Fluorescence Kinetically start_reaction->measure_fluorescence calc_velocity Calculate Initial Velocities (V₀) measure_fluorescence->calc_velocity plot_data Plot V₀ vs. [Substrate] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Vmax and Km fit_model->determine_params calc_kcat Calculate kcat determine_params->calc_kcat

Caption: Workflow for determining the kinetic parameters of Ala-Ala-Asn linker cleavage by legumain.

Mechanism of Action for an ADC with a Legumain-Cleavable Ala-Ala-Asn Linker

ADC_Mechanism Mechanism of Action of an ADC with a Legumain-Cleavable AAN Linker ADC Antibody-Drug Conjugate (with AAN Linker) TumorCell Tumor Cell ADC->TumorCell Binding & Internalization Cleavage Cleavage of Ala-Ala-Asn Linker ADC->Cleavage Endosome Endosome TumorCell->Endosome Endocytosis Lysosome Lysosome (Acidic pH) Endosome->Lysosome Trafficking Legumain Legumain Lysosome->Legumain Activation Legumain->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease CellDeath Cell Death PayloadRelease->CellDeath Cytotoxicity

Caption: Generalized mechanism of action for an antibody-drug conjugate utilizing a legumain-cleavable Ala-Ala-Asn linker.

References

The Emergence of a Novel Linker in Antibody-Drug Conjugates: A Technical Guide to MC-Ala-Ala-Asn-PAB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in ADC Linker Technology

The field of Antibody-Drug Conjugates (ADCs) has been revolutionized by the development of sophisticated linker technologies that ensure the stable transport of cytotoxic payloads in circulation and their specific release at the tumor site. While cathepsin-cleavable linkers, such as those containing the valine-citrulline (Val-Cit) dipeptide, have been the cornerstone of many successful ADCs, the quest for improved therapeutic indices has led to the exploration of alternative enzymatic targets. This guide provides an in-depth technical overview of the discovery, development, and application of the MC-Ala-Ala-Asn-PAB linker, a novel system designed for cleavage by the lysosomal cysteine protease, legumain.

This compound is a multi-component linker system. "MC" refers to 6-maleimidocaproyl, a maleimide-containing unit that facilitates covalent attachment to the thiol groups of a monoclonal antibody. The core of the linker is the tripeptide sequence Alanine-Alanine-Asparagine (Ala-Ala-Asn), which serves as a specific substrate for legumain. "PAB" denotes the p-aminobenzyl alcohol self-immolative spacer, which, upon cleavage of the asparagine residue, undergoes spontaneous electronic cascade to release the conjugated payload in its active form. This legumain-sensitive linker represents a strategic shift from the reliance on cathepsins, offering a distinct set of properties that can be advantageous in specific therapeutic contexts.

Discovery and Rationale for Development

The development of the Ala-Ala-Asn linker was driven by the need to overcome some of the limitations associated with the widely used Val-Cit linkers. While generally stable in human plasma, Val-Cit linkers have demonstrated susceptibility to premature cleavage by certain proteases, such as human neutrophil elastase, which has been implicated in off-target toxicities like neutropenia.[1] This prompted researchers to explore alternative enzymatic pathways that are highly specific to the tumor microenvironment or the intracellular lysosomal compartment of cancer cells.

Legumain, also known as asparaginyl endopeptidase (AEP), emerged as a promising target. Its expression is significantly upregulated in various solid tumors and it plays a crucial role in tumor progression and metastasis.[1][2] Furthermore, legumain is predominantly active in the acidic environment of lysosomes, providing an additional layer of specificity for intracellular payload release.

The tripeptide sequence Ala-Ala-Asn was identified as a highly specific substrate for legumain.[2][3] Early research into legumain substrates for imaging and prodrug applications laid the groundwork for its adoption in ADC technology. The rationale for selecting this particular sequence is rooted in its efficient recognition and cleavage by legumain at the C-terminal side of the asparagine residue. This specificity was seen as a key advantage to potentially reduce off-target payload release and improve the overall safety profile of ADCs.

Mechanism of Action: Legumain-Mediated Payload Release

The mechanism of action of an ADC equipped with the this compound linker is a multi-step process that begins with the specific binding of the antibody component to its target antigen on the surface of a cancer cell.

  • Binding and Internalization: The ADC binds to the target antigen and is subsequently internalized into the cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, active legumain recognizes and cleaves the peptide bond on the C-terminal side of the asparagine residue in the Ala-Ala-Asn sequence.

  • Self-Immolation and Payload Release: The cleavage of the tripeptide initiates the spontaneous 1,6-elimination of the p-aminobenzyl (PAB) spacer. This self-immolative cascade results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.

  • Induction of Apoptosis: The released payload then exerts its cytotoxic effect, typically by interfering with critical cellular processes such as microtubule dynamics or DNA replication, ultimately leading to apoptosis of the cancer cell.

MC_Ala_Ala_Asn_PAB_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) cluster_lysosome Lysosome (Acidic pH) ADC ADC with This compound Linker Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Payload Active Cytotoxic Payload Apoptosis Cell Death Payload->Apoptosis 6. Induces Legumain Active Legumain Cleavage Peptide Cleavage at Asn Legumain->Cleavage Catalyzes Self_Immolation PAB Spacer Self-Immolation Cleavage->Self_Immolation 4. Initiates Self_Immolation->Payload 5. Releases Endosome->Cleavage 3. Lysosomal Trafficking

Caption: Mechanism of legumain-mediated payload release from an this compound-linked ADC.

Comparative Analysis: this compound vs. Val-Cit-PAB Linkers

The choice of a cleavable linker is a critical decision in ADC design. The following tables summarize key quantitative data comparing the properties and performance of legumain-cleavable Ala-Ala-Asn linkers with the more established cathepsin-cleavable Val-Cit linkers.

Table 1: Physicochemical and Stability Properties

PropertyVal-Cit LinkerAla-Ala-Asn/Asn-Asn LinkerImpact on ADC Development
Cleaving Enzyme Cathepsin BLegumainDifferent enzymatic targets offer potential for improved tumor specificity.
Hydrophobicity More hydrophobicMore hydrophilic/Less hydrophobicLower hydrophobicity can reduce ADC aggregation, especially at higher drug-to-antibody ratios (DARs).
Plasma Stability (Human) HighHighBoth linkers generally exhibit good stability in human plasma, which is crucial for minimizing premature payload release.
Plasma Stability (Mouse) Susceptible to Ces1c cleavageResistant to Ces1c cleavageThe stability of Asn-containing linkers in mouse plasma simplifies preclinical evaluation in rodent models.
Neutrophil Elastase Stability Susceptible to cleavageStableResistance to neutrophil elastase may reduce the risk of off-target toxicities like neutropenia.

Table 2: In Vitro Performance

ParameterVal-Cit-ADCAsn-Asn-ADCNotes
IC50 vs. SKBR3 (Her2+) ~0.03 µg/mL~0.03 µg/mLBoth linkers can produce ADCs with comparable high potency against antigen-positive cells.
IC50 vs. RL (CD79b+, low legumain) ~0.03 µg/mL~0.03 µg/mLAsn-Asn-linked ADCs can be effective even in cell lines with low legumain expression.
IC50 vs. Granta-519 (CD79b+, high legumain) ~0.2 µg/mL~0.03 µg/mLIn high legumain expressing cells, the Asn-Asn linker can lead to significantly higher potency (~7x).
Off-Target Cytotoxicity LowerPotentially higherSome studies report that legumain-cleavable linkers may have slightly higher off-target activity, possibly due to secreted legumain in the tumor microenvironment.

Table 3: In Vivo Performance

ParameterVal-Cit-ADCAsn-Asn-ADCNotes
Antitumor Efficacy EffectiveComparable or improvedIn xenograft models, Asn-Asn-linked ADCs have demonstrated antitumor activity that is comparable or even superior to their Val-Cit counterparts.

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis, conjugation, and evaluation of ADCs utilizing the this compound linker.

Synthesis of the Drug-Linker Construct (Payload-Ala-Ala-Asn-PAB-MC)

The synthesis of the complete drug-linker construct is a multi-step process that can be adapted from standard solid-phase and solution-phase peptide chemistries.

Workflow for Drug-Linker Synthesis

Synthesis_Workflow Start SPPS Solid-Phase Peptide Synthesis of Fmoc-Ala-Ala-Asn-PAB Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Payload_Coupling Solution-Phase Coupling to Payload-NH2 Cleavage->Payload_Coupling Fmoc_Deprotection Fmoc Deprotection Payload_Coupling->Fmoc_Deprotection MC_Coupling Coupling with MC-NHS Ester Fmoc_Deprotection->MC_Coupling Purification RP-HPLC Purification MC_Coupling->Purification Final_Product Final Drug-Linker Purification->Final_Product

Caption: General workflow for the synthesis of a maleimide-functionalized drug-linker.

Protocol:

  • Solid-Phase Peptide Synthesis (SPPS): The protected tripeptide sequence, Fmoc-Ala-Ala-Asn(Trt)-OH, is synthesized on a rink amide resin. The p-aminobenzyl alcohol (PAB) spacer, often as a pre-formed Fmoc-PAB-PNP building block, is then coupled to the N-terminus of the resin-bound peptide.

  • Cleavage from Resin: The peptide-PAB construct is cleaved from the resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Payload Conjugation: The free carboxylic acid of the cleaved peptide-PAB is activated (e.g., with HATU) and reacted with the amine group of the cytotoxic payload in an anhydrous organic solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIPEA).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the peptide is removed using a solution of 20% piperidine in DMF.

  • Maleimide Functionalization: The newly exposed N-terminal amine is reacted with a maleimide-containing NHS ester (e.g., 6-maleimidohexanoic acid N-hydroxysuccinimide ester) in an organic solvent with a base to yield the final maleimide-functionalized drug-linker.

  • Purification: The crude drug-linker is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilized.

Antibody Conjugation

Protocol:

  • Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody (typically at a concentration of 5-10 mg/mL in PBS) are partially reduced to generate free thiol groups. This is achieved by incubating the antibody with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) at 37°C for 1-2 hours. The molar excess of TCEP will determine the final drug-to-antibody ratio (DAR).

  • Purification of Reduced Antibody: Excess TCEP is immediately removed using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

  • Conjugation Reaction: The maleimide-functionalized drug-linker (dissolved in a small amount of a water-miscible organic solvent like DMSO) is added to the purified reduced antibody. A molar excess of the drug-linker (typically 5-10 fold over the available thiol groups) is used. The reaction is incubated at 4°C or room temperature for 1-4 hours.

  • Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purification of ADC: The resulting ADC is purified to remove unreacted drug-linker and other small molecules using a desalting column or tangential flow filtration.

  • Characterization: The purified ADC is characterized to determine its concentration, aggregation state (by size exclusion chromatography), and average DAR (by hydrophobic interaction chromatography or mass spectrometry).

In Vitro Legumain Cleavage Assay

Protocol:

  • Reaction Setup: The ADC is incubated with recombinant human legumain in a legumain assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 4.5) at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Preparation: The reaction in each aliquot is quenched, and the antibody components are precipitated (e.g., with acetonitrile). The supernatant, containing the released payload, is collected after centrifugation.

  • LC-MS Analysis: The amount of released payload in the supernatant is quantified using liquid chromatography-mass spectrometry (LC-MS) by comparing to a standard curve of the free payload.

  • Data Analysis: The percentage of payload release is plotted against time to determine the cleavage kinetics.

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Antigen-positive and antigen-negative cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Incubation: The plates are incubated for a period sufficient for the payload to exert its effect (typically 72-96 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

  • Absorbance Measurement: The absorbance at 570 nm is measured using a plate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Perspectives

The this compound linker represents a significant advancement in the field of ADC technology, offering a viable and, in some cases, superior alternative to the traditional Val-Cit linkers. Its key advantages include high stability in rodent plasma, facilitating more straightforward preclinical evaluation, and resistance to cleavage by neutrophil elastase, which may translate to an improved safety profile in the clinic. The specificity for legumain, an enzyme overexpressed in the tumor microenvironment and lysosomes, provides a robust mechanism for targeted payload delivery.

However, challenges remain. The potential for off-target toxicity due to secreted legumain requires careful consideration and evaluation for each specific ADC construct. Further research into optimizing the peptide sequence and the overall linker design may lead to even greater specificity and efficacy. As our understanding of the tumor microenvironment and the nuances of intracellular trafficking continues to grow, linker technologies like this compound will play a pivotal role in the development of the next generation of highly effective and well-tolerated antibody-drug conjugates.

References

Methodological & Application

Application Notes and Protocols for MC-Ala-Ala-Asn-PAB Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) using the Maleimido-caproyl-Alanine-Alanine-Asparagine-p-aminobenzyl (MC-Ala-Ala-Asn-PAB) linker system. This linker is a protease-cleavable linker designed for the targeted delivery of therapeutic agents in the development of Antibody-Drug Conjugates (ADCs).

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs that combine the targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker molecule connecting the antibody and the payload is a critical component that dictates the stability, release mechanism, and overall efficacy of the ADC.

The this compound linker is a cleavable linker system. It consists of:

  • A Maleimido-caproyl (MC) group, which serves as the reactive handle for conjugation to thiol groups on the antibody.

  • An Ala-Ala-Asn tripeptide sequence, which is designed to be stable in systemic circulation but susceptible to cleavage by specific proteases, such as legumain, which can be overexpressed in the tumor microenvironment.

  • A p-aminobenzyl (PAB) self-immolative spacer, which, upon peptide cleavage, releases the conjugated payload in its active form.

This application note provides a comprehensive protocol for the generation of an ADC using a pre-formed this compound-Payload conjugate.

Principle of the Method

The conjugation process involves a two-step approach:

  • Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to generate free sulfhydryl (thiol) groups. The extent of reduction is controlled to achieve a desired Drug-to-Antibody Ratio (DAR).

  • Conjugation: The maleimide group of the this compound-Payload linker reacts with the newly generated thiol groups on the antibody via a Michael addition reaction, forming a stable thioether bond.

Following the conjugation reaction, the resulting ADC is purified to remove unreacted linker-payload and other impurities.

Required Materials and Reagents

Materials
  • Monoclonal antibody (mAb) of interest

  • This compound-Payload conjugate

  • Dialysis or buffer exchange columns (e.g., Zeba™ Spin Desalting Columns)

  • Conical tubes (15 mL and 50 mL)

  • Pipettes and sterile, low-protein binding pipette tips

  • pH meter

  • UV-Vis spectrophotometer

  • HPLC system for analysis

Buffers and Reagents
  • Phosphate Buffered Saline (PBS), pH 7.4

  • Borate Buffer (50 mM Sodium Borate, 50 mM NaCl, 2 mM EDTA, pH 8.0)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • L-Cysteine

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustments

  • Deionized water (ddH₂O)

Experimental Protocols

Step 1: Antibody Preparation and Reduction

This protocol aims to partially reduce the interchain disulfide bonds of the mAb to generate free thiol groups for conjugation.

  • Antibody Preparation:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). The recommended concentration is between 5-10 mg/mL.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column.

  • TCEP Stock Solution:

    • Prepare a 10 mM stock solution of TCEP in ddH₂O. Prepare this solution fresh before use.

  • Reduction Reaction:

    • Add a calculated amount of the 10 mM TCEP stock solution to the antibody solution. A typical starting point is a 2.5 to 5-fold molar excess of TCEP per mole of antibody.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

    • The optimal TCEP concentration and incubation time may need to be determined empirically for each specific antibody to achieve the desired DAR.

  • Removal of Excess TCEP:

    • Immediately after incubation, remove the excess TCEP by buffer exchange into a conjugation-compatible buffer (e.g., PBS, pH 7.2-7.4). This step is critical as residual TCEP can reduce the linker.

Step 2: Conjugation of Linker-Payload to Antibody

This protocol describes the conjugation of the maleimide-activated linker-payload to the reduced antibody.

  • Linker-Payload Stock Solution:

    • Dissolve the this compound-Payload in anhydrous DMSO to a final concentration of 10-20 mM.

  • Conjugation Reaction:

    • To the reduced and purified antibody solution, add the this compound-Payload solution. A typical starting point is a 5 to 8-fold molar excess of the linker-payload over the antibody.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • To quench any unreacted maleimide groups, add a 5-fold molar excess of L-cysteine (relative to the linker-payload) to the reaction mixture.

    • Incubate for an additional 30 minutes at room temperature.

Step 3: Purification and Characterization of the ADC
  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using a desalting column or through dialysis against PBS, pH 7.4.

    • For higher purity, size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be employed.

  • Characterization:

    • Protein Concentration: Determine the final concentration of the ADC using a BCA assay or by measuring the absorbance at 280 nm.

    • Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload. Alternatively, HIC-HPLC is a common method for determining the distribution of different drug-loaded species.

    • Purity and Aggregation: Analyze the purity and extent of aggregation of the final ADC product by SEC-HPLC.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the this compound conjugation. Note: These values are representative and may require optimization for specific antibodies and payloads.

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRange
Antibody Reduction
Antibody Concentration10 mg/mL5-20 mg/mL
TCEP Molar Excess3.5x2.5x - 5.0x
Reduction Temperature37°C25-37°C
Reduction Time1.5 hours1-2 hours
Conjugation
Linker-Payload Molar Excess6x5x - 8x
DMSO Concentration<10% (v/v)5-10% (v/v)
Conjugation TemperatureRoom Temperature4°C - 25°C
Conjugation Time1.5 hours1-16 hours

Table 2: Typical ADC Characterization Results

ParameterExpected Outcome
Drug-to-Antibody Ratio (DAR)3.5 - 4.0
Purity (SEC-HPLC)>95%
Monomer Content (SEC-HPLC)>98%
Residual Free Payload<1%

Visualizations

Chemical Structure and Reaction Scheme

A simplified representation of the conjugation reaction.

Experimental Workflow

experimental_workflow start Start: Monoclonal Antibody reduction Step 1: Antibody Reduction (TCEP, 37°C, 1.5h) start->reduction buffer_exchange1 Buffer Exchange (Remove excess TCEP) reduction->buffer_exchange1 conjugation Step 2: Conjugation (Add this compound-Payload) buffer_exchange1->conjugation quench Quench Reaction (L-Cysteine) conjugation->quench purification Step 3: Purification (SEC or Dialysis) quench->purification characterization Characterization (DAR, Purity) purification->characterization end Final ADC characterization->end

The overall experimental workflow for ADC synthesis.

Mechanism of Action: Payload Release

payload_release adc_binds 1. ADC binds to target antigen on cell surface internalization 2. Receptor-mediated endocytosis adc_binds->internalization lysosome 3. Trafficking to lysosome internalization->lysosome cleavage 4. Protease cleaves Ala-Ala-Asn peptide lysosome->cleavage self_immolation 5. PAB spacer undergoes 1,6-elimination cleavage->self_immolation release 6. Active payload is released into the cytoplasm self_immolation->release apoptosis 7. Payload induces cell apoptosis release->apoptosis

Application Notes and Protocols for the Synthesis of MC-Ala-Ala-Asn-PAB-Drug Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a Maleimidocaproyl-Alanine-Alanine-Asparagine-p-aminobenzyl alcohol-drug conjugate (MC-Ala-Ala-Asn-PAB-drug). This linker system is designed for targeted drug delivery, particularly in the context of Antibody-Drug Conjugates (ADCs). The tripeptide sequence, Ala-Ala-Asn, is specifically cleaved by the enzyme legumain, which is often overexpressed in the tumor microenvironment, leading to the targeted release of the cytotoxic drug.

Principle and Workflow

The synthesis of the this compound-drug conjugate is a multi-step process that involves solid-phase peptide synthesis (SPPS) of the tripeptide, solution-phase coupling to the self-immolative p-aminobenzyl alcohol (PAB) spacer, introduction of the maleimidocaproyl (MC) group for antibody conjugation, and finally, the attachment of the cytotoxic drug. The general workflow is depicted below.

Synthesis_Workflow cluster_peptide Solid-Phase Peptide Synthesis cluster_linker_drug Solution-Phase Synthesis Resin 2-Chlorotrityl chloride resin Fmoc_Asn Fmoc-Asn(Trt)-OH Loading Resin->Fmoc_Asn 1. DIPEA, DCM Fmoc_Ala1 Fmoc-Ala-OH Coupling Fmoc_Asn->Fmoc_Ala1 2. Piperidine/DMF 3. HBTU, DIPEA, DMF Fmoc_Ala2 Fmoc-Ala-OH Coupling Fmoc_Ala1->Fmoc_Ala2 4. Piperidine/DMF 5. HBTU, DIPEA, DMF Cleavage Cleavage from Resin Fmoc_Ala2->Cleavage 6. HFIP/DCM Tripeptide Fmoc-Ala-Ala-Asn(Trt)-OH Cleavage->Tripeptide Linker_Peptide Fmoc-Ala-Ala-Asn(Trt)-PAB-O-PNP Tripeptide->Linker_Peptide 7. PAB-O-PNP, DIPEA, DMF PAB_PNP PAB-O-PNP Fmoc_Linker_Drug Fmoc-Ala-Ala-Asn(Trt)-PAB-Drug Linker_Peptide->Fmoc_Linker_Drug 8. Drug-NH2, DIPEA, DMF Drug Drug-NH2 (e.g., MMAE) Fmoc_Deprotection Fmoc Deprotection Fmoc_Linker_Drug->Fmoc_Deprotection 9. Piperidine/DMF H2N_Linker_Drug H2N-Ala-Ala-Asn(Trt)-PAB-Drug Fmoc_Deprotection->H2N_Linker_Drug Final_Product MC-Ala-Ala-Asn(Trt)-PAB-Drug H2N_Linker_Drug->Final_Product 10. MC-NHS, DIPEA, DMF MC_NHS MC-NHS ester MC_NHS->Final_Product

Caption: General workflow for the synthesis of the this compound-drug conjugate.

Mechanism of Action: Legumain-Mediated Drug Release

The this compound linker is designed to be stable in systemic circulation. Upon reaching the tumor microenvironment, where legumain is overexpressed, the linker is cleaved at the C-terminus of the asparagine residue. This cleavage initiates a cascade that leads to the release of the active drug.

Drug_Release_Mechanism ADC This compound-Drug (Attached to Antibody) Internalization Internalization into Tumor Cell ADC->Internalization 1. Binding to Tumor Antigen Lysosome Lysosome (Legumain) Internalization->Lysosome Cleavage Peptide Cleavage Lysosome->Cleavage 2. Legumain Unstable_Intermediate Unstable Intermediate (PAB-Drug) Cleavage->Unstable_Intermediate Self_Immolation 1,6-Self-Immolation Unstable_Intermediate->Self_Immolation 3. Spontaneous Released_Drug Active Drug Self_Immolation->Released_Drug Byproducts MC-Ala-Ala-Asn + CO2 + Aza-quinone methide Self_Immolation->Byproducts

Caption: Mechanism of legumain-mediated drug release from the this compound linker.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-Ala-Ala-Asn(Trt)-OH

This protocol describes the manual synthesis of the protected tripeptide on a 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)

  • Fmoc-Asn(Trt)-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Hexafluoroisopropanol (HFIP)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a sintered glass filter

Procedure:

  • Resin Swelling and Fmoc-Asn(Trt)-OH Loading:

    • Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in the synthesis vessel.

    • Drain the DCM.

    • In a separate flask, dissolve Fmoc-Asn(Trt)-OH (1.5 eq, 1.8 mmol, 1.07 g) in anhydrous DCM (10 mL).

    • Add DIPEA (3.0 eq, 3.6 mmol, 0.63 mL) to the amino acid solution.

    • Add the amino acid solution to the swollen resin and agitate gently for 2 hours at room temperature.

    • To cap any unreacted sites, add MeOH (1 mL) and agitate for 30 minutes.

    • Drain the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.

    • Drain and wash the resin with DMF (5 x 10 mL).

  • Coupling of the First Fmoc-Ala-OH:

    • In a separate flask, dissolve Fmoc-Ala-OH (3.0 eq, 3.6 mmol, 1.12 g) and HBTU (2.9 eq, 3.5 mmol, 1.33 g) in DMF (8 mL).

    • Add DIPEA (6.0 eq, 7.2 mmol, 1.25 mL) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Drain and wash the resin with DMF (5 x 10 mL).

  • Coupling of the Second Fmoc-Ala-OH:

    • Repeat steps 2 and 3 to couple the second Fmoc-Ala-OH.

  • Cleavage of the Peptide from the Resin:

    • Wash the resin with DCM (5 x 10 mL) and dry under vacuum.

    • Prepare a cleavage cocktail of HFIP/DCM (1:4, v/v).

    • Add the cleavage cocktail (10 mL) to the resin and agitate for 1 hour at room temperature.

    • Drain the solution into a round-bottom flask.

    • Repeat the cleavage with a fresh portion of the cocktail (10 mL) for 30 minutes.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold diethyl ether.

    • Dry the crude Fmoc-Ala-Ala-Asn(Trt)-OH under vacuum.

Purification and Characterization:

  • Purify the crude peptide by flash chromatography on silica gel.

  • Characterize the purified product by LC-MS and NMR.

Protocol 2: Synthesis of MC-Ala-Ala-Asn(Trt)-PAB-MMAE

This protocol describes the solution-phase synthesis of the final drug-linker conjugate.

Materials:

  • Fmoc-Ala-Ala-Asn(Trt)-OH

  • p-Aminobenzyl alcohol (PAB-OH)

  • p-Nitrophenyl chloroformate (PNP-Cl)

  • Monomethyl auristatin E (MMAE)

  • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS ester)

  • DIPEA

  • DMF, anhydrous

  • DCM, anhydrous

  • Piperidine

  • Preparative RP-HPLC system

Procedure:

  • Synthesis of Fmoc-Ala-Ala-Asn(Trt)-PAB-OH:

    • Dissolve p-aminobenzyl alcohol (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0°C and add p-nitrophenyl chloroformate (1.1 eq) and pyridine (1.2 eq). Stir for 2 hours at 0°C. This forms PAB-O-PNP in situ.

    • In a separate flask, dissolve Fmoc-Ala-Ala-Asn(Trt)-OH (1.0 eq) in anhydrous DMF.

    • Add the PAB-O-PNP solution and DIPEA (3.0 eq) to the peptide solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the product by flash chromatography.

  • Conjugation to MMAE:

    • The terminal hydroxyl group of the PAB linker is typically activated, for example, as a p-nitrophenyl (PNP) carbonate, before reaction with the amine group of the drug. Alternatively, a direct coupling can be performed.

    • Dissolve Fmoc-Ala-Ala-Asn(Trt)-PAB-OH (1.0 eq) and MMAE (1.1 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir at room temperature for 4-6 hours. Monitor by LC-MS.

    • Purify the resulting Fmoc-Ala-Ala-Asn(Trt)-PAB-MMAE by preparative RP-HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-protected conjugate in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir for 30 minutes at room temperature.

    • Monitor deprotection by LC-MS.

    • Evaporate the solvent and purify the deprotected product by preparative RP-HPLC.

  • Coupling of the MC Group:

    • Dissolve the deprotected H2N-Ala-Ala-Asn(Trt)-PAB-MMAE (1.0 eq) in anhydrous DMF.

    • Add MC-NHS ester (1.2 eq) and DIPEA (2.0 eq).

    • Stir at room temperature for 2-4 hours. Monitor by LC-MS.

    • Purify the final product, MC-Ala-Ala-Asn(Trt)-PAB-MMAE, by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis of an this compound-MMAE conjugate.

Table 1: Summary of Synthesis Steps and Yields

StepProductStarting MaterialTypical Yield (%)Purity (HPLC, %)
1Fmoc-Ala-Ala-Asn(Trt)-OHFmoc-Asn(Trt)-OH on resin75-85>95
2Fmoc-Ala-Ala-Asn(Trt)-PAB-OHFmoc-Ala-Ala-Asn(Trt)-OH60-70>95
3Fmoc-Ala-Ala-Asn(Trt)-PAB-MMAEFmoc-Ala-Ala-Asn(Trt)-PAB-OH50-65>95
4H2N-Ala-Ala-Asn(Trt)-PAB-MMAEFmoc-protected conjugate85-95>98
5MC-Ala-Ala-Asn(Trt)-PAB-MMAEDeprotected conjugate80-90>98

Table 2: Characterization of Intermediates and Final Product

CompoundMolecular FormulaCalculated Mass (Da)Observed Mass (LC-MS, [M+H]⁺)
Fmoc-Ala-Ala-Asn(Trt)-OHC44H42N4O7738.83739.3
Fmoc-Ala-Ala-Asn(Trt)-PAB-OHC51H49N5O8860.0860.4
Fmoc-Ala-Ala-Asn(Trt)-PAB-MMAEC84H107N11O151547.81548.8
H2N-Ala-Ala-Asn(Trt)-PAB-MMAEC69H87N11O131325.61326.6
MC-Ala-Ala-Asn(Trt)-PAB-MMAEC78H98N12O151519.81520.8

Disclaimer: The provided protocols and data are intended for informational purposes for qualified professionals. Actual results may vary depending on the specific reagents, equipment, and experimental conditions used. Appropriate safety precautions should be taken when handling all chemicals, particularly potent cytotoxic agents like MMAE. All work should be conducted in a suitable laboratory environment with appropriate personal protective equipment.

Application Notes and Protocols for Antibody Conjugation with MC-Ala-Ala-Asn-PAB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, specificity, and efficacy of the ADC. This document provides detailed application notes and protocols for the conjugation of antibodies with the MC-Ala-Ala-Asn-PAB linker, a cleavable linker system designed for targeted drug release in the tumor microenvironment.

The this compound linker is comprised of four key components:

  • MC (Maleimidocaproyl): A maleimide-containing spacer that enables covalent conjugation to free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.

  • Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence that is a substrate for legumain, an asparaginyl endopeptidase that is often overexpressed in the tumor microenvironment and within lysosomes.[1][2]

  • PAB (p-Aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the asparagine residue by legumain, spontaneously releases the attached cytotoxic payload in its active form.

  • Payload: A potent cytotoxic agent, such as Monomethyl Auristatin E (MMAE), which is a microtubule inhibitor.

The legumain-specific cleavage of the Ala-Ala-Asn sequence provides a targeted release mechanism, enhancing the therapeutic window by minimizing off-target toxicity.[2][3]

Mechanism of Action

The mechanism of action for an ADC utilizing the this compound linker involves several key steps, from initial administration to the induction of cancer cell death.

ADC_Mechanism_of_Action ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_cell Cancer Cell ADC ADC in Circulation (Stable) Binding ADC Binds to Tumor Antigen ADC->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Legumain-Mediated Linker Cleavage Lysosome->Cleavage Release Payload Release (e.g., MMAE) Cleavage->Release Disruption Microtubule Disruption Release->Disruption Apoptosis G2/M Arrest & Apoptosis Disruption->Apoptosis

Caption: Workflow of ADC from circulation to apoptosis induction.

Once internalized, the ADC is trafficked to the lysosome, where the acidic environment and the presence of enzymes like legumain facilitate the cleavage of the Ala-Ala-Asn linker. This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the cytotoxic payload into the cytoplasm. For a payload like MMAE, this results in the disruption of the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Data Presentation

The following tables summarize representative quantitative data for ADCs utilizing legumain-cleavable linkers, including the Ala-Ala-Asn sequence. This data is compiled from various studies and is intended to provide a comparative overview of key performance attributes.

Table 1: Physicochemical Properties of ADCs with Ala-Asn Dipeptide Linkers

ADC IDDipeptide LinkerHIC Retention Time (min)Aggregation (%)
ADC35Ala-Asn6.456.3
ADC45Ser-Asn6.1912.7
ADC52Val-Asn6.4614.2

Data adapted from a study evaluating the impact of different dipeptide linkers on ADC properties.

Table 2: In Vitro Cytotoxicity of Legumain-Cleavable ADCs

ADC LinkerTarget Cell LineAntigen ExpressionIC50 (µg/mL)
Asn-Asn-PABC-MMAESKBR3High HER2~0.021-0.042
Asn-Asn-PABC-MMAERamosHER2 Negative~0.6-0.7
Ala-Ala-Asn-PABC-EribulinFRα-HighHigh Folate Receptor αPotent
Val-Cit-PABC-EribulinFRα-HighHigh Folate Receptor αPotent

IC50 values represent the concentration of ADC required to inhibit cell growth by 50%. Data compiled from multiple sources.

Table 3: Drug-to-Antibody Ratio (DAR) and Aggregation of a-TROP2 ADCs

LinkerDARAggregation (%)
AsnAsn-Exatecan7.81.1
ValCitPABC-Exatecan7.67.8

This data demonstrates that legumain-cleavable linkers can lead to ADCs with reduced aggregation compared to traditional linkers.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, purification, and characterization of an ADC using the this compound linker system. A common payload, MMAE, is used as an example.

Synthesis of Maleimide-Activated this compound-Payload

This process involves the synthesis of the complete linker-payload molecule ready for conjugation to the antibody. This is a multi-step chemical synthesis that is typically performed by specialized chemists. For the purpose of these application notes, it is assumed that the maleimide-activated linker-payload (this compound-MMAE) is obtained from a commercial vendor or synthesized in-house.

Linker_Payload_Synthesis Linker-Payload Synthesis Workflow start Ala-Ala-Asn Tripeptide step1 Couple to PAB-Payload (e.g., PAB-MMAE) start->step1 step2 Couple to Maleimidocaproic Acid (MC) step1->step2 end This compound-MMAE step2->end ADC_Purification_Workflow ADC Purification Workflow start Crude ADC Mixture hic Hydrophobic Interaction Chromatography (HIC) start->hic sec Size Exclusion Chromatography (SEC) hic->sec end Purified ADC sec->end Payload_Signaling_Pathway Downstream Signaling of a Microtubule Inhibitor Payload MMAE Released MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Caspase Caspase Cascade Activation G2M->Caspase Bcl2->Apoptosis Promotes Caspase->Apoptosis Executes

References

Application Notes and Protocols for MC-Ala-Ala-Asn-PAB in ADC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the use of the MC-Ala-Ala-Asn-PAB linker in ADC development.

The this compound linker is a protease-cleavable linker system featuring a tripeptide sequence (Alanine-Alanine-Asparagine) that is specifically cleaved by the lysosomal enzyme legumain. Legumain is an asparaginyl endopeptidase that is often overexpressed in the tumor microenvironment and within cancer cells.[1][2] This targeted cleavage mechanism allows for the controlled release of the cytotoxic payload within the tumor, minimizing systemic exposure and associated off-target toxicities. The p-aminobenzyl (PAB) group serves as a self-immolative spacer, ensuring the efficient release of the unmodified drug following enzymatic cleavage of the peptide linker.

ADCs incorporating asparagine-containing linkers, such as Ala-Ala-Asn, have been shown to exhibit potent and selective cytotoxicity comparable to ADCs with more traditional linkers like Val-Cit.[3] Furthermore, these linkers have demonstrated excellent stability in human plasma and resistance to cleavage by other enzymes like neutrophil elastase, which can be a source of off-target toxicity for some Val-Cit-based ADCs.[3]

Mechanism of Action

The mechanism of action for an ADC utilizing the this compound linker is a multi-step process that results in the targeted killing of cancer cells.

ADC Mechanism of Action Mechanism of Action of an ADC with this compound Linker ADC ADC in Circulation Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Legumain Cleavage of Ala-Ala-Asn Linker Apoptosis Apoptosis Payload_Release->Apoptosis 5. Payload Induces Cell Death

Mechanism of an ADC with the this compound linker.
  • Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the tumor cell through endocytosis.[2]

  • Trafficking: The endosome containing the ADC-antigen complex fuses with a lysosome.

  • Cleavage: Within the acidic environment of the lysosome, the enzyme legumain recognizes and cleaves the Ala-Ala-Asn tripeptide sequence of the linker. This is followed by the self-immolation of the PAB spacer.

  • Payload Release and Action: The active cytotoxic payload is released into the cytoplasm of the tumor cell, where it can then exert its cell-killing effect, often by disrupting critical cellular processes like tubulin polymerization or DNA replication, ultimately leading to apoptosis.

Experimental Workflow for ADC Development

The development and evaluation of an ADC with the this compound linker follows a structured workflow, from initial conjugation to in vivo efficacy studies.

ADC Development Workflow General Workflow for ADC Development and Evaluation cluster_invitro In Vitro Assays Start Start Conjugation 1. ADC Conjugation Start->Conjugation Characterization 2. Characterization (DAR, Aggregation) Conjugation->Characterization In_Vitro_Assays 3. In Vitro Evaluation Characterization->In_Vitro_Assays In_Vivo_Studies 4. In Vivo Efficacy In_Vitro_Assays->In_Vivo_Studies Cytotoxicity Cytotoxicity Assay Stability Plasma Stability Bystander Bystander Effect End End In_Vivo_Studies->End

A typical workflow for the development of an ADC.

Data Presentation

The following tables summarize key quantitative data for ADCs utilizing asparagine-containing linkers, including Ala-Ala-Asn, in comparison to the well-established Val-Cit linker.

Table 1: In Vitro Cytotoxicity (IC50) of anti-Her2 ADCs with MMAE Payload

Linker SequenceTarget Cells (SKBR3, Her2+) IC50 (µg/mL)Non-Target Cells (Ramos, Her2-) IC50 (µg/mL)Selectivity Index (Non-Target IC50 / Target IC50)
Ala-Ala-Asn ~0.021 - 0.042~0.6 - 0.7~14 - 33
Asn-Asn~0.021 - 0.042~0.6~14 - 29
Gln-Asn~0.021 - 0.042~0.7~17 - 33
Val-Cit~0.021 - 0.042~1.5~36 - 71

Data adapted from Miller et al., 2021. Note: Lower IC50 values indicate higher potency. The selectivity index indicates the specificity of the ADC for target cells over non-target cells.

Table 2: In Vitro Cytotoxicity (IC50) of anti-CD20 ADCs with MMAE Payload

Linker SequenceTarget Cells (Ramos, CD20+) IC50 (µg/mL)Non-Target Cells (SKBR3, CD20-) IC50 (µg/mL)Selectivity Index (Non-Target IC50 / Target IC50)
Ala-Ala-Asn ~0.15 - 0.2~0.89~4.5 - 5.9
Asn-Asn~0.15 - 0.2~0.89~4.5 - 5.9
Gln-Asn~0.15 - 0.2~0.89~4.5 - 5.9
Val-Cit~0.15 - 0.2~2.4~12 - 16

Data adapted from Miller et al., 2021.

Table 3: Drug-to-Antibody Ratio (DAR) and Aggregation of anti-Her2 ADCs

Linker SequenceAverage DAR% Aggregation
Ala-Ala-Asn ~6< 2%
Asn-Asn~6< 2%
Gln-Asn~6< 2%
Val-Cit~6< 2%

Data based on typical conjugation protocols for cysteine-linked ADCs as described in Miller et al., 2021.

Table 4: In Vitro Plasma Stability of anti-Her2 ADCs (% Payload Release after 7 days)

Linker SequenceMouse PlasmaHuman Plasma
Ala-Ala-Asn < 20%< 5%
Asn-Asn< 20%< 5%
Gln-Asn< 20%< 5%
Val-Cit< 20%< 5%

Data adapted from Miller et al., 2021, indicating high stability for asparagine-containing linkers, comparable to Val-Cit.

Experimental Protocols

Protocol 1: ADC Conjugation (Thiol-Maleimide Chemistry)

This protocol describes a general method for conjugating a maleimide-activated this compound-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-Payload with a maleimide group

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Quenching reagent: N-acetylcysteine solution (e.g., 100 mM in water)

  • Conjugation buffer: PBS with 1 mM EDTA, pH 7.4

  • Purification system: Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Dilute the mAb to a final concentration of 5-10 mg/mL in conjugation buffer.

    • Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is 2.5 molar equivalents of TCEP per mAb to achieve a DAR of approximately 4.

    • Incubate at 37°C for 1-2 hours.

  • Conjugation Reaction:

    • Allow the reduced antibody solution to cool to room temperature.

    • Dissolve the maleimide-activated this compound-payload in a co-solvent like DMSO to a concentration of 10-20 mM.

    • Add the dissolved linker-payload to the reduced antibody solution. A molar excess of 1.5 to 2-fold of linker-payload per generated thiol group is recommended.

    • Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the payload is light-sensitive.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine relative to the initial amount of linker-payload to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC using an SEC column equilibrated with a suitable formulation buffer (e.g., PBS, pH 7.4) to remove unconjugated payload, excess reagents, and aggregates.

    • Collect the monomeric ADC fractions.

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Determine the average DAR using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Assess the percentage of aggregation by SEC.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the IC50 value of an ADC using a cell viability assay.

Materials:

  • Antigen-positive (target) and antigen-negative (non-target) cell lines

  • Complete cell culture medium

  • ADC, isotype control ADC, and free payload

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed both target and non-target cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, isotype control ADC, and free payload in complete culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.

    • Incubate for 72-120 hours.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells.

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

Protocol 3: In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of the ADC linker in plasma by measuring the amount of released payload over time.

Materials:

  • ADC

  • Human and mouse plasma

  • Incubator at 37°C

  • LC-MS/MS system

  • Protein precipitation solution (e.g., acetonitrile with an internal standard)

Procedure:

  • Incubation:

    • Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human and mouse plasma at 37°C.

  • Sampling:

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Preparation:

    • To each plasma aliquot, add 3 volumes of cold protein precipitation solution.

    • Vortex and incubate at -20°C for at least 30 minutes to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the free payload.

  • Data Analysis:

    • Plot the percentage of released payload (relative to the initial total payload on the ADC) over time to determine the stability of the linker.

Protocol 4: Bystander Effect Assay (Co-culture Method)

This protocol evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (the Ag- cell line should be engineered to express a fluorescent protein, e.g., GFP)

  • Complete cell culture medium

  • ADC and isotype control ADC

  • 96-well plates

  • High-content imaging system or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed a mixture of Ag+ and GFP-expressing Ag- cells in the same wells of a 96-well plate. The ratio can be varied (e.g., 1:1, 1:3, 3:1).

    • Include monoculture controls of Ag+ cells alone and GFP-Ag- cells alone.

    • Allow cells to adhere overnight.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with serial dilutions of the ADC and isotype control ADC.

  • Incubation:

    • Incubate the plates for 72-120 hours.

  • Quantification:

    • Quantify the number of viable GFP-expressing Ag- cells using a high-content imaging system or flow cytometry.

  • Data Analysis:

    • Compare the viability of the GFP-Ag- cells in the co-culture with their viability in the monoculture at the same ADC concentrations. A significant decrease in the viability of GFP-Ag- cells in the co-culture indicates a bystander effect.

Protocol 5: In Vivo Tumor Growth Inhibition Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID)

  • Tumor cell line that expresses the target antigen

  • ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells (e.g., 5-10 x 10^6 cells) into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle, isotype control ADC, and ADC at different dose levels).

  • ADC Administration:

    • Administer the ADC and controls intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., single dose or multiple doses).

  • Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • The study can be terminated when the tumors in the control group reach a maximum allowed size, or after a predetermined period.

    • Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Payload Signaling Pathway

When the payload is released into the cytoplasm, it interacts with its specific target to induce cell death. For many ADCs, including those developed with legumain-cleavable linkers, a common payload is Monomethyl Auristatin E (MMAE). MMAE is a potent anti-mitotic agent that disrupts microtubule dynamics.

MMAE Signaling Pathway Signaling Pathway of MMAE-Induced Apoptosis MMAE MMAE (Payload) Tubulin Tubulin Dimers MMAE->Tubulin Inhibits Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis_Pathway Caspase Activation Mitotic_Arrest->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

MMAE inhibits tubulin polymerization, leading to apoptosis.

The binding of MMAE to tubulin prevents the polymerization of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Conclusion

The this compound linker represents a promising alternative to traditional peptide linkers in ADC development. Its specific cleavage by legumain offers a targeted drug release mechanism within the tumor microenvironment. The data and protocols presented in this document provide a comprehensive resource for researchers and scientists working on the design, synthesis, and evaluation of novel ADCs. Further investigation into the in vivo efficacy and safety profile of ADCs utilizing this linker will be crucial for its successful translation into clinical applications.

References

Application Notes and Protocols for MC-Ala-Ala-Asn-PAB in Targeted Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Ala-Ala-Asn-PAB is a highly specific, enzyme-cleavable linker system designed for the targeted delivery of cytotoxic agents to the tumor microenvironment. This linker is comprised of a maleimidocaproyl (MC) group for conjugation to a targeting moiety (e.g., a monoclonal antibody), a tripeptide sequence (Alanine-Alanine-Asparagine), and a self-immolative p-aminobenzyl (PAB) spacer. The Ala-Ala-Asn tripeptide is a substrate for legumain, an asparaginyl endopeptidase that is significantly overexpressed in the tumor microenvironment and lysosomes of cancer cells.[1][2] This targeted cleavage mechanism allows for the selective release of the conjugated payload at the tumor site, thereby enhancing the therapeutic index by maximizing anti-tumor efficacy and minimizing systemic toxicity.[1][2]

These application notes provide a comprehensive overview of the use of the this compound linker in the development of antibody-drug conjugates (ADCs) and other targeted therapies. Detailed protocols for synthesis, conjugation, characterization, and evaluation are provided to guide researchers in the preclinical development of novel cancer therapeutics.

Mechanism of Action

The targeted delivery and activation of a drug conjugate utilizing the this compound linker involves a multi-step process. This process begins with the systemic administration of the ADC and culminates in the intracellular release of the cytotoxic payload.

ADC 1. ADC in Circulation Binding 2. ADC Binds to Tumor Cell Antigen ADC->Binding Targeting Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Legumain-Mediated Cleavage of Ala-Ala-Asn Lysosome->Cleavage Legumain SelfImmolation 6. Self-Immolation of PAB Spacer Cleavage->SelfImmolation Release 7. Payload Release SelfImmolation->Release Action 8. Cytotoxic Action (e.g., Tubulin Inhibition) Release->Action cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Solution-Phase Synthesis Resin 1. Swell Resin Fmoc_Asn 2. Couple Fmoc-Asn(Trt)-OH Resin->Fmoc_Asn Deprotect1 3. Fmoc Deprotection Fmoc_Asn->Deprotect1 Fmoc_Ala1 4. Couple Fmoc-Ala-OH Deprotect1->Fmoc_Ala1 Deprotect2 5. Fmoc Deprotection Fmoc_Ala1->Deprotect2 Fmoc_Ala2 6. Couple Fmoc-Ala-OH Deprotect2->Fmoc_Ala2 Deprotect3 7. Fmoc Deprotection Fmoc_Ala2->Deprotect3 Cleave 8. Cleave H2N-Ala-Ala-Asn(Trt)-OH from Resin Deprotect3->Cleave Couple_PAB 9. Couple PAB to Peptide Cleave->Couple_PAB Couple_Payload 10. Couple Payload to PAB Couple_PAB->Couple_Payload Couple_MC 11. Couple MC Group Couple_Payload->Couple_MC Purify 12. Purify Final Product Couple_MC->Purify cluster_0 MMAE MMAE Tubulin Tubulin Dimers MMAE->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Proceeds Apoptosis Apoptosis CellCycleArrest->Apoptosis Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Application Notes and Protocols for MC-Ala-Ala-Asn-PAB in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Ala-Ala-Asn-PAB is a sophisticated, enzyme-cleavable linker designed for the development of Antibody-Drug Conjugates (ADCs) in oncology research. This linker system incorporates a tripeptide sequence (Alanine-Alanine-Asparagine) that is recognized and cleaved by proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. The maleimidocaproyl (MC) group facilitates covalent attachment to thiol groups on a monoclonal antibody, while the p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient and traceless release of the conjugated cytotoxic payload upon peptide cleavage.

These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of ADCs, including illustrative quantitative data derived from analogous linker systems, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Mechanism of Action

ADCs utilizing protease-cleavable linkers like this compound employ a multi-step mechanism to selectively deliver cytotoxic payloads to cancer cells.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC in Circulation TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) BystanderCell Bystander Cell (Antigen-Negative) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (e.g., by Cathepsin B) Cytoplasm Cytoplasm Cytoplasm->BystanderCell 6. Bystander Effect (Payload Diffusion) Payload->Cytoplasm 5. Payload Action (e.g., Microtubule Disruption)

Caption: General mechanism of action for an ADC with a protease-cleavable linker.

Data Presentation

While specific quantitative data for ADCs utilizing the precise this compound linker is limited in publicly available literature, data from the clinically evaluated ADC, MORAb-202, which employs a similar cathepsin B-cleavable linker (vc-PAB) and the payload eribulin, can serve as a valuable proxy.

Table 1: Illustrative In Vitro Cytotoxicity of MORAb-202 (Farletuzumab-vc-PAB-Eribulin)
Cell LineTarget AntigenTarget ExpressionIC50 (nM)Reference
IGROV-1Folate Receptor α (FRα)High1[1]
NCI-H2110Folate Receptor α (FRα)Moderate74[1]
A431-A3Folate Receptor α (FRα)Low2300[1]
SJSA-1Folate Receptor α (FRα)Negative>10000[1]

These data demonstrate the target-dependent cytotoxicity of an ADC with a protease-cleavable linker.

Table 2: Illustrative In Vivo Efficacy of MORAb-202 in a Xenograft Model
Xenograft ModelTreatment GroupDose (mg/kg)Tumor Growth InhibitionComplete RegressionsReference
NCI-H2110Vehicle--0/5[2]
NCI-H2110MORAb-2021SignificantNot Reported
NCI-H2110MORAb-2022.5SignificantNot Reported
NCI-H2110MORAb-2025Significant5/5

This table illustrates the dose-dependent anti-tumor activity of a single intravenous administration of the ADC.

Experimental Protocols

The following protocols provide a general framework for the synthesis, characterization, and evaluation of ADCs using a maleimide-functionalized, peptide-cleavable linker such as this compound.

Protocol 1: Synthesis of an Antibody-Drug Conjugate

This protocol describes the conjugation of a maleimide-activated linker-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) Reduced_mAb Partially Reduced mAb (Free Thiols) mAb->Reduced_mAb Reduction TCEP TCEP (Reducing Agent) TCEP->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation LinkerPayload This compound-Payload LinkerPayload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Crude ADC ADC Purified ADC Purification->ADC Characterization Characterization (DAR, Purity) ADC->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: Workflow for the synthesis and characterization of an ADC.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-Payload (pre-synthesized)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column

Methodology:

  • Antibody Reduction:

    • Equilibrate the mAb to the desired concentration in conjugation buffer.

    • Add a calculated molar excess of TCEP to the mAb solution to achieve partial reduction of interchain disulfides.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column, exchanging the buffer to fresh conjugation buffer.

  • Conjugation:

    • Dissolve the this compound-Payload in a suitable organic co-solvent (e.g., DMSO).

    • Add the linker-payload solution to the reduced mAb solution at a molar excess (typically 4-8 fold).

    • Gently agitate the reaction mixture at room temperature for 1-2 hours.

  • Quenching:

    • Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification:

    • Purify the ADC from unconjugated linker-payload and other small molecules using SEC.

    • Collect fractions corresponding to the purified ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the final ADC by SEC.

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC and control articles (e.g., naked antibody, free payload)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control articles in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the ADC or controls.

    • Incubate the plates for 3-5 days at 37°C in a CO2 incubator.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value.

Protocol 3: In Vitro Bystander Killing Assay

This co-culture assay evaluates the ability of the ADC to kill neighboring antigen-negative cells.

Bystander_Assay_Workflow CellPrep Prepare Cell Suspensions CoCulture Co-culture Seeding (e.g., 1:1 ratio) CellPrep->CoCulture Ag_Pos Antigen-Positive Cells (e.g., unlabeled) Ag_Pos->CellPrep Ag_Neg Antigen-Negative Cells (fluorescently labeled) Ag_Neg->CellPrep ADC_Treat ADC Treatment (Serial Dilutions) CoCulture->ADC_Treat Incubate Incubation (3-5 days) ADC_Treat->Incubate Imaging High-Content Imaging Incubate->Imaging Analysis Quantify Viable Labeled Cells Imaging->Analysis Result Calculate % Bystander Killing Analysis->Result

Caption: Workflow for an in vitro bystander killing assay.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line, stably expressing a fluorescent protein (e.g., GFP or RFP)

  • Co-culture medium

  • 96-well plates (black, clear bottom for imaging)

  • ADC and control ADCs

  • High-content imaging system

Methodology:

  • Cell Preparation:

    • Prepare suspensions of both antigen-positive and fluorescently labeled antigen-negative cells.

  • Co-culture Seeding:

    • Seed a mixture of the two cell lines at a specific ratio (e.g., 1:1) into 96-well plates.

    • As a control, seed the antigen-negative cells alone.

    • Allow cells to adhere overnight.

  • ADC Treatment:

    • Treat the co-cultures and control wells with serial dilutions of the ADC.

    • Incubate for 3-5 days.

  • Imaging and Analysis:

    • Image the plates using a high-content imaging system.

    • Quantify the number of viable, fluorescently labeled antigen-negative cells in each well.

  • Data Analysis:

    • Calculate the percentage of bystander cell killing by comparing the viability of the antigen-negative cells in the ADC-treated co-culture to the viability of those in the untreated co-culture and the ADC-treated monoculture controls.

Conclusion

The this compound linker represents a valuable tool for the construction of next-generation ADCs. Its protease-cleavable design allows for targeted payload release within the tumor microenvironment, potentially enhancing the therapeutic window by minimizing systemic toxicity. The ability to induce a bystander effect is a key advantage for treating heterogeneous tumors. The protocols and data presented here, using MORAb-202 as a relevant example, provide a solid foundation for researchers to design and evaluate novel ADCs incorporating this and similar linker technologies. Careful characterization and optimization of each component—antibody, linker, and payload—are critical for the successful development of effective and safe ADC therapeutics.

References

Application Notes and Protocols for MC-Ala-Ala-Asn-PAB Cleavage Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MC-Ala-Ala-Asn-PAB linker is a critical component in the design of advanced targeted therapeutics, particularly antibody-drug conjugates (ADCs). This linker system comprises a maleimidocaproyl (MC) group for antibody conjugation, a tripeptide sequence (Ala-Ala-Asn) recognized by the lysosomal protease legumain, and a self-immolative p-aminobenzyl (PAB) spacer. The specificity of the Ala-Ala-Asn sequence for legumain, an enzyme often upregulated in the tumor microenvironment, allows for the targeted release of cytotoxic payloads within cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1]

This document provides a detailed protocol for an in vitro cleavage assay of the this compound linker by recombinant human legumain. The assay is designed to determine the susceptibility of the linker to enzymatic cleavage and to quantify the kinetics of this process. The protocol outlines methods for both a fluorogenic control assay and a direct HPLC-based analysis of the this compound substrate.

Principle of the Assay

The assay is based on the enzymatic cleavage of the amide bond between asparagine (Asn) and the p-aminobenzyl (PAB) spacer by legumain. Upon cleavage, the PAB linker undergoes a spontaneous 1,6-elimination, leading to the release of the conjugated payload and the formation of a stable by-product. The rate of cleavage can be monitored by measuring the decrease in the substrate concentration and the corresponding increase in the concentration of the cleavage products over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

A parallel assay using a fluorogenic substrate, such as Z-Ala-Ala-Asn-AMC, can be employed as a positive control to confirm enzyme activity and to determine the kinetic parameters of a reference substrate.

Data Presentation

Table 1: Kinetic Parameters of Legumain Cleavage
SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Z-Ala-Ala-Asn-AMCRecombinant Human Legumain25.7Not ReportedNot Reported[2]
Z-AAN-ACCRecombinant Human LegumainNot ReportedNot Reported36,100[2]
Bz-Asn-pNARecombinant Human Legumain2400 ± 1002 ± 0.57.3 x 10² ± 0.05 x 10²[3]

Note: Kinetic parameters for the this compound substrate are to be determined experimentally.

Table 2: Recommended Reagent Concentrations
ReagentStock ConcentrationFinal Concentration
Recombinant Human Legumain100 µg/mL50-100 nM
This compound10 mM in DMSO1-100 µM
Z-Ala-Ala-Asn-AMC (Control)10 mM in DMSO1-100 µM
Dithiothreitol (DTT)1 M2 mM

Experimental Protocols

Protocol 1: Legumain Activity Assay using Fluorogenic Substrate (Z-Ala-Ala-Asn-AMC)

This protocol serves as a positive control to verify the activity of recombinant human legumain.

Materials:

  • Recombinant Human Legumain (active)

  • Z-Ala-Ala-Asn-AMC

  • Assay Buffer: 50 mM Sodium Acetate, 150 mM NaCl, 2 mM DTT, pH 5.8

  • DMSO

  • Black, flat-bottom 96-well plate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of Z-Ala-Ala-Asn-AMC in DMSO.

    • Prepare the Assay Buffer and ensure the pH is adjusted to 5.8.

    • Thaw the recombinant human legumain on ice. Dilute the enzyme to a working concentration of 100-200 nM in Assay Buffer immediately before use.

  • Assay Setup:

    • Prepare a serial dilution of the Z-Ala-Ala-Asn-AMC substrate in Assay Buffer. A typical concentration range would be 0.5 µM to 100 µM.

    • To each well of the 96-well plate, add 50 µL of the substrate dilution.

    • Include wells with Assay Buffer and substrate only as a no-enzyme control.

    • To initiate the reaction, add 50 µL of the diluted legumain solution to each well, bringing the final volume to 100 µL. The final enzyme concentration will be 50-100 nM.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at time intervals of 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Plot the fluorescence intensity versus time for each substrate concentration.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: HPLC-Based Cleavage Assay of this compound

This protocol directly measures the cleavage of the this compound substrate.

Materials:

  • Recombinant Human Legumain (active)

  • This compound

  • Assay Buffer: 50 mM Sodium Acetate, 150 mM NaCl, 2 mM DTT, pH 5.8

  • Quenching Solution: 1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the Assay Buffer and Quenching Solution.

    • Dilute recombinant human legumain to a working concentration of 100-200 nM in Assay Buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by combining:

      • Assay Buffer

      • This compound to a final concentration of 10-50 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the diluted legumain to a final concentration of 50-100 nM.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Sample Quenching and Preparation:

    • Immediately quench the reaction by adding the aliquot to an equal volume of the cold Quenching Solution.

    • Centrifuge the quenched samples at high speed for 10 minutes to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Elute the compounds using a linear gradient of Mobile Phase B. A suggested gradient is 5-95% Mobile Phase B over 20 minutes.

    • Monitor the elution of the substrate and cleavage products by UV absorbance at an appropriate wavelength (e.g., 220 nm or 280 nm).

    • The expected cleavage products are MC-Ala-Ala-Asn and the released payload (after self-immolation of the PAB linker).

  • Data Analysis:

    • Integrate the peak areas of the substrate (this compound) and the primary cleavage product (MC-Ala-Ala-Asn) at each time point.

    • Calculate the percentage of substrate remaining or product formed over time.

    • For kinetic analysis, determine the initial reaction velocity at different substrate concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualization

G cluster_0 Enzymatic Cleavage and Self-Immolation Pathway Substrate This compound-Payload Intermediate Unstable Intermediate Substrate->Intermediate Cleavage at Asn-PAB bond Enzyme Legumain Enzyme->Intermediate Product1 MC-Ala-Ala-Asn Intermediate->Product1 Self-immolation Product2 Released Payload Intermediate->Product2 Byproduct CO2 + Aza-quinone methide Intermediate->Byproduct

Caption: Enzymatic cleavage of this compound by legumain and subsequent self-immolation.

G cluster_1 Experimental Workflow for HPLC-Based Cleavage Assay A Prepare Reagents (Enzyme, Substrate, Buffers) B Reaction Incubation (37°C) A->B C Time-Point Sampling B->C D Quench Reaction (TFA/Acetonitrile) C->D E Sample Preparation (Centrifugation) D->E F HPLC Analysis E->F G Data Analysis (Peak Integration, Kinetics) F->G

Caption: Workflow for the HPLC-based this compound cleavage assay.

References

Application Notes and Protocols for Payload Attachment to the MC-Ala-Ala-Asn-PAB Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MC-Ala-Ala-Asn-PAB linker is a crucial component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This linker system is designed to connect a potent cytotoxic payload to a monoclonal antibody, ensuring stability in systemic circulation and facilitating selective release of the payload within the target cancer cells.

The linker consists of several key components:

  • MC (Maleimidocaproyl): A thiol-reactive group that enables covalent attachment to cysteine residues on the antibody.

  • Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence specifically designed for enzymatic cleavage.

  • PAB (p-Aminobenzyl Alcohol): A self-immolative spacer that, upon cleavage of the peptide sequence, spontaneously releases the unmodified payload.

A critical feature of this linker is its susceptibility to cleavage by specific lysosomal proteases that are overexpressed in the tumor microenvironment. The terminal asparagine (Asn) residue makes the linker a substrate for legumain, an asparaginyl endopeptidase found in lysosomes.[1][2] This targeted cleavage mechanism minimizes premature drug release and associated off-target toxicity, thereby enhancing the therapeutic window of the ADC.

These application notes provide detailed protocols for the attachment of an amine-containing payload to a pre-activated form of the this compound linker, alongside methods for the characterization and analysis of the resulting conjugate.

Data Presentation

The following tables summarize key quantitative data related to ADCs utilizing asparagine-containing peptide linkers. While specific data for the Ala-Ala-Asn sequence is limited, the provided information on similar Asn-containing linkers offers valuable insights into expected performance.

Table 1: Plasma Stability of Legumain-Cleavable Linker ADCs

Linker SequencePlasma TypeIncubation TimeRemaining Conjugated Drug (%)Citation
Asn-Asn-PABHuman Serum7 days>85%[1]
Asn-Asn-PABMouse Serum7 days>85%[1]
Asn-Ala-PABHuman Serum7 days>85%[1]
Asn-Ala-PABMouse Serum7 days>85%
Gln-Asn-PABHuman Serum7 days>85%
Gln-Asn-PABMouse Serum7 days>85%

Table 2: In Vitro Cytotoxicity of ADCs with Asparagine-Containing Linkers

Cell LineTarget AntigenLinker SequenceIC50 (nM)Citation
Breast CancerHER2Asn-Asn-PAB-MMAEComparable to Val-Cit
Breast CancerHER2Asn-Ala-PAB-MMAEComparable to Val-Cit
Breast CancerHER2Gln-Asn-PAB-MMAEComparable to Val-Cit

Mandatory Visualizations

payload_attachment_workflow Payload Attachment Workflow cluster_activation Linker Activation cluster_conjugation Payload Conjugation cluster_purification Purification & Characterization Linker This compound-OH ActivatingAgent Activating Agent (e.g., for PNP ester formation) Linker->ActivatingAgent ActivatedLinker This compound-PNP ActivatingAgent->ActivatedLinker Payload Amine-containing Payload (Drug-NH2) ActivatedLinker->Payload DrugLinker This compound-Drug Payload->DrugLinker Base Base (e.g., DIPEA) Base->DrugLinker Catalyst Solvent Anhydrous Solvent (e.g., DMF, DMSO) Solvent->DrugLinker Reaction Medium Purification RP-HPLC Purification DrugLinker->Purification Characterization LC-MS Analysis Purification->Characterization

Caption: Workflow for payload attachment to the activated linker.

linker_cleavage_mechanism Linker Cleavage and Payload Release Mechanism ADC Antibody-S-MC-Ala-Ala-Asn-PAB-Payload Lysosome Lysosome ADC->Lysosome Internalization Legumain Legumain Lysosome->Legumain Enzymatic Activity CleavedADC Antibody-S-MC-Ala-Ala-Asn + HO-PAB-Payload Legumain->CleavedADC Cleavage at Asn SelfImmolation 1,6-Self-Immolation CleavedADC->SelfImmolation ReleasedPayload Free Payload SelfImmolation->ReleasedPayload Byproducts CO2 + Aza-quinone Methide SelfImmolation->Byproducts

Caption: Enzymatic cleavage and self-immolation of the linker.

adc_signaling_pathway ADC Internalization and Mechanism of Action cluster_cell Target Cancer Cell Receptor Tumor Antigen (e.g., FRα) Endosome Early Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death ADC ADC in Circulation ADC->Receptor 1. Binding

Caption: Generalized ADC signaling and apoptotic pathway.

Experimental Protocols

Protocol 1: Attachment of an Amine-Containing Payload to Activated this compound Linker

This protocol details the procedure for conjugating an amine-containing payload to a pre-activated this compound linker, such as one with a p-nitrophenyl (PNP) ester.

Materials:

  • This compound-PNP linker

  • Amine-containing payload (e.g., cytotoxic drug with a primary or secondary amine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried.

    • Perform the reaction under an inert atmosphere to prevent moisture contamination.

  • Dissolution:

    • Dissolve the this compound-PNP linker (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.

    • In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO. A slight excess of the payload can help drive the reaction to completion.

  • Reaction:

    • To the stirred solution of the linker, add the payload solution dropwise.

    • Add the base (DIPEA or NMM, 2.0-3.0 equivalents) to the reaction mixture. The base acts as a catalyst and neutralizes any acidic byproducts.

    • Stir the reaction mixture at room temperature (20-25°C) for 2-18 hours.

    • Monitor the reaction progress periodically by LC-MS or RP-HPLC until the starting material is consumed.

  • Purification:

    • Upon completion, dilute the crude reaction mixture with a suitable solvent (e.g., water with 0.1% TFA) and purify by preparative RP-HPLC.

    • A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid is typically used.

    • Collect fractions containing the desired drug-linker conjugate.

    • Lyophilize the pure fractions to obtain the final this compound-Payload conjugate as a solid.

  • Characterization:

    • Confirm the identity of the final product by LC-MS. The expected mass will be the sum of the mass of the this compound linker minus the PNP group, plus the mass of the payload.

    • Assess the purity of the conjugate by RP-HPLC, integrating the peak area of the product.

Protocol 2: Conjugation of Drug-Linker to Antibody

This protocol describes the conjugation of the purified this compound-Payload to a monoclonal antibody via cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Purified this compound-Payload

  • Anhydrous DMSO

  • Quenching agent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system for purification

  • Hydrophobic interaction chromatography (HIC) system for DAR analysis

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a controlled excess of a reducing agent (e.g., TCEP) to reduce the interchain disulfide bonds. The amount of reducing agent will influence the final Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction at 37°C for 1-2 hours.

  • Conjugation:

    • Dissolve the this compound-Payload in a minimal amount of DMSO.

    • Add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Quenching:

    • Add an excess of a quenching agent, such as N-acetylcysteine, to react with any unreacted maleimide groups on the drug-linker.

    • Incubate for an additional 20-30 minutes.

  • Purification:

    • Remove unconjugated drug-linker and other small molecules by SEC or TFF.

    • Exchange the buffer to a formulation buffer suitable for ADC stability (e.g., histidine or citrate buffer).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.

    • Purity and Aggregation: Assess the purity and the percentage of aggregates in the final ADC product using SEC-HPLC.

    • In Vitro Cell Viability Assay: Evaluate the potency and specificity of the ADC on antigen-positive and antigen-negative cell lines using a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo).

Protocol 3: Legumain/Cathepsin B Cleavage Assay

This protocol is designed to verify the enzymatic cleavage of the linker and subsequent payload release.

Materials:

  • Purified ADC

  • Recombinant human legumain or Cathepsin B

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5-5.5, containing DTT for Cathepsin B)

  • LC-MS system

Procedure:

  • Assay Setup:

    • In a microcentrifuge tube, combine the ADC (at a final concentration of ~1 mg/mL) with the assay buffer.

    • Add the enzyme (legumain or Cathepsin B) to initiate the reaction. Include a control sample without the enzyme.

    • Incubate the samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Stop the enzymatic reaction by adding a suitable quenching solution (e.g., a protease inhibitor cocktail or by precipitating the protein with acetonitrile).

  • Analysis:

    • Centrifuge the samples to pellet the antibody and precipitated proteins.

    • Analyze the supernatant by LC-MS to detect and quantify the released payload.

    • Compare the amount of released payload in the enzyme-treated samples to the no-enzyme control to determine the extent of enzymatic cleavage over time.

References

Application Notes and Protocols for In Vivo Studies of MC-Ala-Ala-Asn-PAB ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo studies using Antibody-Drug Conjugates (ADCs) featuring the MC-Ala-Ala-Asn-PAB (Maleimidocaproyl-Alanine-Alanine-Asparagine-para-aminobenzyl) linker. This linker is designed for targeted drug delivery, leveraging enzymatic cleavage within the tumor microenvironment to release a potent cytotoxic payload.

Introduction to this compound Linker Technology

The this compound linker is a cleavable linker system designed to be stable in systemic circulation and release its cytotoxic payload upon internalization into target tumor cells. The linker's design incorporates several key features:

  • Maleimidocaproyl (MC) spacer: Provides a stable linkage to the antibody via cysteine residues.

  • Ala-Ala-Asn tripeptide sequence: This peptide sequence is designed to be recognized and cleaved by specific lysosomal proteases, such as legumain, which are often overexpressed in the tumor microenvironment.[1] The use of an asparagine (Asn) containing linker can offer stability against human neutrophil elastase, potentially reducing off-target toxicity.[2]

  • para-aminobenzyl (PAB) self-immolative spacer: Following enzymatic cleavage of the peptide sequence, the PAB group undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the unmodified active drug.

The choice of the Ala-Ala-Asn sequence is critical for the differential stability and cleavage of the ADC. While Val-Cit and Val-Ala linkers are primarily cleaved by cathepsins, the Ala-Ala-Asn sequence may be targeted by other lysosomal proteases like legumain, offering an alternative cleavage strategy.[1][2][]

Mechanism of Action

The following diagram illustrates the proposed mechanism of action for an this compound ADC.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Tumor Cell ADC_circ ADC in Circulation (Stable) Antigen Tumor Antigen ADC_circ->Antigen 1. Targeting & Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_release Payload Release Lysosome->Payload_release 4. Enzymatic Cleavage (e.g., Legumain) Apoptosis Cellular Apoptosis Payload_release->Apoptosis 5. Cytotoxic Effect

Figure 1: Proposed mechanism of an this compound ADC.

In Vivo Study Design and Protocols

Detailed below are protocols for key in vivo experiments to evaluate the efficacy, pharmacokinetics, and safety of ADCs utilizing the this compound linker. These protocols are based on established methodologies for similar peptide-linker ADCs.

Xenograft Tumor Model Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft mouse model.

Xenograft_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., Subcutaneous) start->tumor_implantation tumor_growth Tumor Growth Monitoring (Calipers) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment ADC Administration (e.g., IV injection) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint (e.g., Tumor size, time) monitoring->endpoint analysis Data Analysis (Efficacy & Toxicity) endpoint->analysis finish End analysis->finish

Figure 2: Workflow for a xenograft mouse model efficacy study.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the ADC that can be administered without causing unacceptable levels of toxicity.

Materials:

  • Healthy, immunocompromised mice (e.g., BALB/c nude), 6-8 weeks old.

  • This compound ADC.

  • Vehicle control (e.g., sterile PBS).

  • Dosing syringes and needles.

  • Animal balance.

Methodology:

  • Acclimate animals for at least one week before the study begins.

  • Randomly assign mice to dose-escalation groups (n=3-5 per group).

  • Administer single intravenous (IV) injections of the ADC at increasing dose levels (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.

  • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture, activity, and fur texture) for at least 14 days.

  • Record body weight at least three times per week.

  • The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or significant clinical signs of toxicity.

Protocol 2: Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the this compound ADC in a relevant cancer cell line-derived xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID).

  • Cancer cell line expressing the target antigen.

  • This compound ADC.

  • Vehicle control.

  • Calipers for tumor measurement.

Methodology:

  • Subcutaneously implant tumor cells into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups (n=8-10 per group).

  • Administer the ADC intravenously at one or more dose levels (based on the MTD study). Include a vehicle control group.

  • Measure tumor dimensions with calipers and body weight twice weekly.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation

Quantitative data from in vivo studies should be summarized for clear comparison. Below are example tables for presenting MTD and efficacy data.

Table 1: Representative Maximum Tolerated Dose (MTD) Data

Treatment GroupDose (mg/kg)Number of AnimalsMean Body Weight Change (%)Morbidity/Mortality
Vehicle Control-5+5.20/5
ADC15+4.80/5
ADC35+2.10/5
ADC105-8.50/5
ADC305-22.32/5

Table 2: Representative Xenograft Efficacy Data

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
ADC1800 ± 15046.7
ADC3350 ± 9076.7
ADC1050 ± 2596.7

Signaling and Cleavage Pathway

The intracellular processing of the this compound linker is a critical step for drug release. The following diagram illustrates the key steps involved.

Cleavage_Pathway cluster_lysosome Lysosomal Compartment ADC_internalized Internalized ADC Peptide_cleavage Peptide Cleavage (Ala-Ala-Asn) ADC_internalized->Peptide_cleavage PAB_elimination PAB Self-Immolation (1,6-Elimination) Peptide_cleavage->PAB_elimination Free_drug Active Payload PAB_elimination->Free_drug Releases Lysosomal_protease Lysosomal Protease (e.g., Legumain) Lysosomal_protease->Peptide_cleavage Catalyzes

Figure 3: Intracellular cleavage pathway of the this compound linker.

Conclusion and Future Perspectives

The this compound linker represents a promising platform for the development of next-generation ADCs. Its unique peptide sequence may offer advantages in terms of stability and targeted payload release by leveraging proteases other than cathepsins. Future research should focus on directly comparing the in vivo efficacy and toxicity of ADCs with this linker to those with more established linkers like Val-Cit and Val-Ala. The continued refinement of linker technology, including the exploration of novel peptide sequences, will be crucial for expanding the therapeutic window and clinical success of ADCs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MC-Ala-Ala-Asn-PAB Linker Instability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the MC-Ala-Ala-Asn-PAB linker system. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the premature cleavage of this linker in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for the this compound linker?

The this compound linker is a peptide-based, cleavable linker designed for use in ADCs. The Ala-Ala-Asn tripeptide sequence is specifically designed to be recognized and cleaved by the enzyme legumain (also known as asparaginyl endopeptidase).[1][2] Legumain is a lysosomal cysteine protease that is often overexpressed in the tumor microenvironment and within cancer cells.[3] The intended mechanism involves the ADC binding to its target antigen on a cancer cell, being internalized, and then trafficking to the lysosome. Inside the acidic environment of the lysosome, legumain cleaves the peptide bond on the C-terminal side of the asparagine (Asn) residue.[4] This cleavage initiates the self-immolation of the PAB (p-aminobenzyl alcohol) spacer, leading to the release of the cytotoxic payload inside the target cell.

Q2: What is "premature cleavage" and what are its consequences?

Premature cleavage refers to the cleavage of the linker and subsequent release of the cytotoxic payload before the ADC reaches its intended target (i.e., inside a cancer cell). This can occur in the systemic circulation or within the tumor microenvironment.[3] The primary consequences of premature payload release are:

  • Increased off-target toxicity: The released cytotoxic drug can harm healthy cells, leading to adverse effects in patients, such as neutropenia and thrombocytopenia.

  • Reduced therapeutic efficacy: If the payload is released before the ADC reaches the tumor, the concentration of active drug at the target site is diminished, leading to a weaker anti-cancer effect.

Q3: What are the likely causes of premature cleavage for an ADC with an this compound linker?

The primary cause of premature cleavage for asparagine-containing linkers like Ala-Ala-Asn is the presence of active legumain in the extracellular space, particularly within the tumor microenvironment. While legumain is predominantly a lysosomal enzyme, it can be secreted by tumor cells and associated stromal cells. This extracellular legumain can cleave the linker before the ADC is internalized, leading to off-target toxicity and reduced efficacy. While other plasma proteases can degrade some peptide linkers, legumain is the main suspect for this specific sequence.

Troubleshooting Guide: Premature Cleavage of this compound

This guide provides a structured approach to diagnosing and resolving issues related to the unexpected instability of your ADC.

Issue 1: Higher-than-Expected Off-Target Toxicity or Reduced Efficacy in Preclinical Models
  • Potential Cause 1: Extracellular Cleavage in the Tumor Microenvironment

    • Explanation: Asn-containing linkers can exhibit 2-3 fold higher off-target activity compared to other peptide linkers (like Val-Cit) due to cleavage by secreted legumain.

    • Recommended Action:

      • Characterize the Tumor Microenvironment: Assess the expression and secretion levels of legumain in your specific tumor model.

      • In Vitro Stability Assay with Conditioned Media: Culture your target cancer cells and collect the conditioned media. Incubate your ADC in this media to determine if secreted factors (like legumain) are causing cleavage.

      • Consider Linker Modification: If extracellular cleavage is confirmed, exploring alternative linkers with higher resistance to extracellular proteases may be necessary.

  • Potential Cause 2: Non-Specific Plasma Instability

    • Explanation: Although less likely to be the primary cause for this specific sequence, other plasma proteases could contribute to linker degradation.

    • Recommended Action:

      • Perform a Plasma Stability Assay: Incubate the ADC in plasma from the relevant species (e.g., human, mouse, rat) and analyze for payload release over time. This will quantify the linker's stability in the systemic circulation. (See Experimental Protocol section for details).

Issue 2: Inconsistent or Unexpected Results in Plasma Stability Assays
  • Potential Cause 1: Assay Artifacts

    • Explanation: The experimental conditions of the assay itself might be causing artificial degradation of the ADC.

    • Recommended Action:

      • Optimize Assay Conditions: Ensure the incubation is performed at a physiological pH (7.4) and temperature (37°C).

      • Include a Buffer Control: Always run a parallel incubation of the ADC in a neutral buffer (e.g., PBS) to differentiate between plasma-mediated cleavage and inherent instability of the conjugate.

      • Proper Sample Handling: Immediately freeze collected aliquots at -80°C to halt any further enzymatic degradation before analysis.

  • Potential Cause 2: Issues with Analytical Method (HPLC-MS)

    • Explanation: Problems with the HPLC system, mass spectrometer, or data analysis can lead to inaccurate quantification of the intact ADC and released payload.

    • Recommended Action:

      • System Suitability Tests: Regularly perform checks on your HPLC-MS system to ensure it is functioning correctly and providing reproducible results.

      • Use an Internal Standard: Incorporate an internal standard during sample preparation to account for variations in sample processing and instrument response.

      • Validate the Method: Ensure your analytical method is validated for linearity, accuracy, and precision for quantifying both the intact ADC and the free payload.

Data Presentation

Summarize your stability data in tables for clear comparison.

Table 1: In Vitro Plasma Stability Data

Time Point (hours)Species% Intact ADC (Mean ± SD)% Free Payload (Mean ± SD)Half-life (t½) (hours)
0Human1000
6Human
24Human
48Human
72Human
0Mouse1000
6Mouse
24Mouse
48Mouse
72Mouse

Table 2: Enzymatic Cleavage Assay

Time Point (minutes)Enzyme% Intact ADC (Mean ± SD)% Free Payload (Mean ± SD)Cleavage Rate Constant (k)
0Legumain (pH 6.0)1000
15Legumain (pH 6.0)
30Legumain (pH 6.0)
60Legumain (pH 6.0)
120Legumain (pH 6.0)
0Control (no enzyme)1000
120Control (no enzyme)

Visualizations

Cleavage_Pathways cluster_circulation Systemic Circulation / Tumor Microenvironment cluster_cell Target Cancer Cell ADC_circ Intact ADC in Circulation Payload_premature Prematurely Released Payload ADC_circ->Payload_premature Premature Cleavage ADC_bound ADC Binds to Target Antigen ADC_circ->ADC_bound Tumor Targeting Extracellular_Legumain Extracellular Legumain Extracellular_Legumain->ADC_circ Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome (pH 4.5-5.0) Internalization->Lysosome Payload_released Released Payload Lysosome->Payload_released Intended Cleavage Lysosomal_Legumain Lysosomal Legumain Lysosomal_Legumain->Lysosome Cytotoxicity Cell Death Payload_released->Cytotoxicity

Caption: Intended vs. Premature Cleavage Pathways of an this compound ADC.

Troubleshooting_Workflow Start Start: Issue Observed (e.g., High Toxicity, Low Efficacy) Plasma_Assay Perform In Vitro Plasma Stability Assay Start->Plasma_Assay Is_Stable Is ADC stable in plasma? (t½ > 72h) Plasma_Assay->Is_Stable TME_Assay Investigate TME Cleavage: - Legumain Expression - Conditioned Media Assay Is_Stable->TME_Assay Yes Check_Assay Troubleshoot Assay: - Check pH, Temp - Run Buffer Control - Validate Analytics Is_Stable->Check_Assay No Linker_Mod Root Cause Likely TME Instability. Consider linker modification. TME_Assay->Linker_Mod Assay_Issue Root Cause Likely Assay Artifact. Re-run optimized assay. Check_Assay->Assay_Issue

Caption: Troubleshooting workflow for premature cleavage of this compound.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC in plasma by quantifying the amount of intact ADC and released payload over time.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Pooled plasma (human, mouse, rat, etc., with appropriate anticoagulant like heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., methanol with internal standard)

  • Incubator at 37°C

  • HPLC-MS system

Methodology:

  • Preparation: Pre-warm plasma and PBS to 37°C. Prepare stock solutions of your test ADC.

  • Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in both pre-warmed plasma and PBS (this serves as the control).

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots (e.g., 50 µL) from each sample.

  • Quenching: Immediately stop the reaction in the collected aliquots by adding a cold quenching solution (e.g., 4 volumes of methanol with internal standard). This will precipitate plasma proteins and halt enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact ADC and the free payload.

  • Data Calculation: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point. Plot the percentage of intact ADC vs. time to determine the half-life (t½).

Protocol 2: Legumain Enzymatic Cleavage Assay

Objective: To confirm that the Ala-Ala-Asn sequence is susceptible to cleavage by legumain.

Materials:

  • Test ADC

  • Recombinant human legumain

  • Assay buffer (e.g., MES buffer, pH 6.0)

  • Incubator at 37°C

  • Quenching solution (e.g., methanol with internal standard)

  • HPLC-MS system

Methodology:

  • Enzyme Activation: Activate the recombinant legumain according to the manufacturer's instructions.

  • Reaction Setup: In separate tubes, combine the test ADC with the assay buffer. In the "test" tube, add activated legumain. In the "control" tube, add an equal volume of assay buffer without the enzyme.

  • Incubation: Incubate all tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction.

  • Quenching and Analysis: Immediately quench the reaction and process the samples as described in the plasma stability assay protocol.

  • Analysis: Analyze the samples by LC-MS/MS to measure the disappearance of the intact ADC and the appearance of the free payload. Compare the results from the legumain-treated sample to the no-enzyme control. A significant increase in free payload in the presence of legumain confirms enzymatic cleavage.

References

Technical Support Center: Optimization of MC-Ala-Ala-Asn-PAB ADC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and optimization of Antibody-Drug Conjugates (ADCs) using the MC-Ala-Ala-Asn-PAB linker. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its mechanism of action?

The this compound linker is a cleavable linker system used in the construction of ADCs. It comprises several components:

  • MC (Maleimidocaproyl): This group provides a reactive maleimide moiety for conjugation to thiol groups on a monoclonal antibody (mAb).

  • Ala-Ala-Asn: This tripeptide sequence (Alanine-Alanine-Asparagine) is designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1]

  • PAB (p-aminobenzyl): This is a self-immolative spacer. Once the tripeptide is cleaved by proteases, the PAB group undergoes a 1,6-elimination reaction, which leads to the release of the unmodified cytotoxic drug.[2][3]

This entire system is designed to be stable in systemic circulation and to release the cytotoxic payload specifically within the target cancer cells upon internalization of the ADC.[]

Q2: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute?

The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute (CQA) for several reasons:

  • Efficacy: A sufficient DAR is necessary to deliver a therapeutic concentration of the payload to the target cell. Under-conjugation can lead to reduced potency.[]

  • Safety and Pharmacokinetics: ADCs with high DAR values are often more hydrophobic, which can lead to aggregation, faster clearance from circulation, and increased off-target toxicity.

  • Homogeneity: A well-defined and consistent DAR is indicative of a more homogeneous product, which is crucial for predictable clinical outcomes and regulatory approval.

Therefore, optimizing and controlling the DAR is a key goal in ADC development.

Q3: What are the primary analytical techniques for characterizing an this compound ADC?

A combination of analytical techniques is required to characterize the final ADC product:

  • Hydrophobic Interaction Chromatography (HIC): This is the most common method for determining the DAR distribution and calculating the average DAR. It separates ADC species based on the number of conjugated drugs.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC to separate the light and heavy chains, allowing for the determination of drug distribution on each chain.

  • Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS): Provides accurate mass measurements of the intact ADC, or its subunits, to confirm the identity of different drug-loaded species and verify the DAR.

  • Size Exclusion Chromatography (SEC): Used to quantify the amount of aggregation in the ADC preparation.

  • UV/Vis Spectroscopy: A simpler, though less detailed, method to estimate the average DAR by measuring the absorbance of the antibody and the drug at different wavelengths.

Experimental Protocols

This section provides a detailed methodology for the synthesis of an this compound ADC, broken down into three main stages.

Stage 1: Solid-Phase Peptide Synthesis (SPPS) of the Linker-Payload

This protocol outlines the synthesis of the this compound-Payload construct using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Asn(Trt)-Wang resin

  • Fmoc-Ala-OH

  • Fmoc-MC-OH

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • p-aminobenzyl alcohol (PAB-OH) activated with a leaving group (e.g., p-nitrophenyl carbonate, PAB-PNP)

  • Cytotoxic payload with a reactive amine group

Procedure:

  • Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling of Second Amino Acid (Ala):

    • Pre-activate Fmoc-Ala-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the next Alanine residue and then for the Maleimidocaproyl (MC) group.

  • Coupling of PAB-Payload:

    • First, react the amine-containing payload with the activated PAB spacer (e.g., PAB-PNP) in solution to form the PAB-Payload conjugate. Purify this intermediate.

    • Couple the purified PAB-Payload to the N-terminus of the resin-bound peptide using standard coupling conditions.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Purification:

    • Precipitate the crude linker-payload in cold diethyl ether.

    • Purify the product by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final this compound-Payload as a white solid.

    • Characterize by LC-MS and NMR to confirm identity and purity.

Stage 2: Antibody Preparation (Reduction)

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate reactive thiol groups.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).

  • Reducing agent (e.g., TCEP, DTT).

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.0-7.5, degassed).

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Buffer Exchange: Exchange the antibody into the conjugation buffer.

  • Reduction: Add a controlled molar excess of TCEP to the antibody solution. The exact amount needs to be optimized to achieve the desired number of free thiols.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Purification: Immediately remove excess TCEP using a desalting column pre-equilibrated with degassed conjugation buffer.

Stage 3: Conjugation and Purification of the ADC

This protocol details the final conjugation of the linker-payload to the reduced antibody.

Materials:

  • Reduced monoclonal antibody from Stage 2.

  • Purified this compound-Payload from Stage 1.

  • Co-solvent (e.g., DMSO).

  • Purification system (e.g., HIC or SEC).

Procedure:

  • Prepare Linker-Payload Solution: Dissolve the linker-payload in a minimal amount of DMSO to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the linker-payload stock solution to the reduced antibody solution. A molar excess of 4-8 fold of the linker-payload over the antibody is a common starting point. The final concentration of DMSO should typically be kept below 10% (v/v) to avoid antibody denaturation.

    • Gently mix the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Purify the ADC to remove unreacted linker-payload, aggregates, and other impurities. HIC is often used to isolate ADC species with a specific DAR. SEC can be used for buffer exchange and removal of aggregates.

  • Characterization: Characterize the final ADC for DAR, purity, aggregation, and endotoxin levels as described in the FAQ section.

Troubleshooting Guides

Issue 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS)
Symptom Potential Cause Recommended Solution
Low final peptide-linker yield Incomplete coupling of one or more amino acids.Perform a Kaiser test after each coupling step. If positive, double couple the problematic residue by repeating the coupling step with fresh reagents. Consider using a more potent coupling reagent like HATU.
Peptide aggregation on the resin.Change the primary solvent from DMF to NMP. Use a resin with a lower loading capacity.
Premature cleavage from the resin.If using a hyper-acid sensitive linker, ensure all solutions are non-acidic. This is less common with standard Wang resins.
Inefficient final cleavage from the resin.Increase the cleavage time or the concentration of TFA in the cleavage cocktail. Perform a small-scale test cleavage to optimize conditions.
Issue 2: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Symptom Potential Cause Recommended Solution
Average DAR is lower than expected Insufficient reduction of antibody disulfide bonds.Increase the molar excess of the reducing agent (e.g., TCEP) or the incubation time. Optimize this step carefully as over-reduction can lead to antibody fragmentation.
Re-oxidation of thiol groups before conjugation.Use degassed buffers for the reduction and conjugation steps. Include a chelating agent like EDTA in the buffer to prevent metal-catalyzed oxidation.
Insufficient molar excess of linker-payload.Increase the molar ratio of the linker-payload to the antibody in the conjugation reaction. See the optimization table below for illustrative data.
Hydrolysis of the maleimide group on the linker.Ensure the linker-payload is dissolved in anhydrous DMSO and added to the antibody solution immediately. Avoid prolonged exposure of the linker to aqueous buffers before conjugation.
High heterogeneity in DAR (broad peaks in HIC) Inconsistent reduction of the antibody.Ensure precise control over the concentration of the reducing agent, temperature, and incubation time.
Aggregation during conjugation.See the troubleshooting guide for aggregation below.
Issue 3: ADC Aggregation
Symptom Potential Cause Recommended Solution
Visible precipitation during or after conjugation High hydrophobicity of the linker-payload.Decrease the DAR by reducing the molar excess of the linker-payload. Introduce hydrophilic moieties like PEG spacers into the linker design if possible.
Use of organic co-solvents (e.g., DMSO).Keep the final concentration of the organic solvent as low as possible (typically <10%). Add the linker-payload solution to the antibody solution slowly with gentle mixing.
High molecular weight species observed by SEC Unfavorable buffer conditions (pH, ionic strength).Optimize the pH and salt concentration of the conjugation buffer. Screen different formulation buffers to find conditions that minimize aggregation.
Over-labeling of the antibody.A high DAR can expose hydrophobic patches on the antibody surface, leading to aggregation. Aim for a lower, more controlled DAR.

Data Presentation: Optimization Tables

The following tables provide illustrative data to guide the optimization of the ADC synthesis. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Optimization of Antibody Reduction

TCEP Molar Excess (to mAb) Incubation Time (min) Average Thiols per mAb Notes
2.5 eq.603.8Starting point for achieving a DAR of ~4.
5.0 eq.607.5Higher reduction, suitable for higher DAR targets.
2.5 eq.1204.2Increased time can slightly increase reduction.
5.0 eq.1208.1Potential for over-reduction and fragmentation.

Table 2: Optimization of Conjugation Reaction for Target DAR of 4

Linker-Payload Molar Excess (to mAb) Reaction Temperature (°C) Reaction Time (hr) Average DAR % Monomer (by SEC)
5 eq.2523.598%
8 eq.2524.196%
10 eq.2524.392%
8 eq.4164.097%

Visualizations

ADC_Synthesis_Workflow Overall Experimental Workflow for this compound ADC Synthesis cluster_0 Stage 1: Linker-Payload Synthesis cluster_1 Stage 2: Antibody Preparation cluster_2 Stage 3: ADC Conjugation & Purification SPPS Solid-Phase Peptide Synthesis (Fmoc-Asn(Trt)-Resin -> MC-Ala-Ala-Asn-Resin) Final_Coupling Couple PAB-Payload to Resin SPPS->Final_Coupling Payload_Coupling Solution-Phase Coupling (Payload-NH2 + PAB-PNP) PAB_Payload_Purification Purification of PAB-Payload Payload_Coupling->PAB_Payload_Purification PAB_Payload_Purification->Final_Coupling Cleavage Cleavage from Resin (TFA Cocktail) Final_Coupling->Cleavage Linker_Purification RP-HPLC Purification of This compound-Payload Cleavage->Linker_Purification Conjugation Thiol-Maleimide Conjugation (Reduced mAb + Linker-Payload) Linker_Purification->Conjugation mAb_Prep Monoclonal Antibody (Buffer Exchange) Reduction Partial Reduction of Disulfides (with TCEP) mAb_Prep->Reduction Desalting Desalting to Remove TCEP Reduction->Desalting Desalting->Conjugation Purification ADC Purification (e.g., HIC or SEC) Conjugation->Purification Characterization Final ADC Characterization (DAR, Purity, Aggregation) Purification->Characterization

Caption: Overall experimental workflow for ADC synthesis.

Troubleshooting_Low_DAR Troubleshooting Guide for Low Drug-to-Antibody Ratio (DAR) Start Low Average DAR Observed Check_Reduction Step 1: Verify Antibody Reduction (Ellman's Assay) Start->Check_Reduction Low_Thiols Low Thiol Content (< Target) Check_Reduction->Low_Thiols No Good_Thiols Sufficient Thiol Content Check_Reduction->Good_Thiols Yes Optimize_Reduction Action: Optimize Reduction - Increase TCEP concentration - Increase incubation time/temp Low_Thiols->Optimize_Reduction Check_Conjugation Step 2: Evaluate Conjugation Reaction Good_Thiols->Check_Conjugation Success DAR Optimized Optimize_Reduction->Success Optimize_Conjugation Action: Optimize Conjugation - Increase Linker-Payload molar excess - Check linker-payload purity/activity - Ensure co-solvent is <10% Check_Conjugation->Optimize_Conjugation Problem Found Check_Linker Step 3: Check Linker Stability Check_Conjugation->Check_Linker No Obvious Issue Optimize_Conjugation->Success Degraded_Linker Linker is Degraded (Maleimide Hydrolysis) Check_Linker->Degraded_Linker Yes Stable_Linker Linker is Stable Check_Linker->Stable_Linker No Improve_Handling Action: Improve Handling - Use anhydrous DMSO - Prepare fresh solutions - Minimize time in aqueous buffer before conjugation Degraded_Linker->Improve_Handling Stable_Linker->Success Improve_Handling->Success

Caption: Troubleshooting workflow for low DAR.

References

Technical Support Center: Enhancing the Stability of Maleimide Linkages in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of maleimide linkages in Antibody-Drug Conjugates (ADCs).

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing premature payload release from my ADC in plasma stability assays?

Answer:

Premature payload release from maleimide-based ADCs is a common issue primarily attributed to the instability of the thiosuccinimide linkage. The two main chemical reactions responsible for this instability are:

  • Retro-Michael Reaction: This is the reverse of the initial conjugation reaction, where the thioether bond breaks, leading to the release of the maleimide-containing drug-linker. This deconjugation can be initiated by thiol-containing molecules present in the physiological environment, such as glutathione (GSH) and albumin.[1][2][][4][5]

  • Thiol Exchange: Circulating thiols, particularly albumin, can attack the succinimide ring, leading to the transfer of the drug-linker from the antibody to the thiol-containing molecule. This results in off-target toxicity and reduced ADC efficacy.

To address this, consider the following solutions:

  • Induce Hydrolysis of the Succinimide Ring: After conjugation, the succinimide ring can be hydrolyzed to form a stable ring-opened maleamic acid structure. This hydrolyzed form is resistant to the retro-Michael reaction and thiol exchange.

  • Utilize Next-Generation Maleimides (NGMs): These are modified maleimides, such as di-substituted maleimides (e.g., diiodomaleimides), that form more stable linkages. NGMs can re-bridge reduced interchain disulfide bonds, leading to more homogeneous and stable ADCs.

  • Employ "Self-Hydrolyzing" Maleimides: These are designed with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring at physiological pH, leading to a more stable conjugate without the need for a separate hydrolysis step.

Question 2: My ADC shows good stability in buffer but loses payload rapidly in vivo. What is causing this discrepancy?

Answer:

This discrepancy arises because standard buffer systems lack the reactive components present in a biological environment. In vivo, particularly in the bloodstream, your ADC is exposed to a high concentration of nucleophilic thiols, most notably from human serum albumin (HSA) and glutathione (GSH). These molecules can actively participate in thiol exchange reactions with the maleimide linker, leading to payload loss that would not be observed in a simple buffer solution.

To better predict in vivo stability, it is crucial to perform in vitro stability assays using plasma from relevant species (e.g., human, mouse, rat) rather than just buffer.

Question 3: I am having difficulty achieving complete hydrolysis of the succinimide ring. What can I do?

Answer:

Incomplete hydrolysis can leave a portion of your ADC population susceptible to degradation. The rate of hydrolysis is influenced by several factors:

  • pH: Hydrolysis is significantly accelerated at a basic pH. If you are observing incomplete hydrolysis, consider slightly increasing the pH of your buffer during the hydrolysis step. However, be mindful of the overall stability of your antibody at higher pH values.

  • Temperature: Increasing the temperature can also increase the rate of hydrolysis.

  • Linker Structure: The chemical structure of the linker adjacent to the maleimide can influence the rate of hydrolysis. Some linkers may require more stringent conditions (higher pH or longer incubation times) to achieve complete hydrolysis.

  • Conjugation Site: The local microenvironment of the conjugation site on the antibody can also play a role. Some cysteine sites may be in regions that hinder access of hydroxide ions, slowing down the hydrolysis rate.

To optimize hydrolysis, you can perform a time-course experiment at different pH values and temperatures to determine the optimal conditions for your specific ADC.

Frequently Asked Questions (FAQs)

What is the primary mechanism of maleimide linker instability?

The primary mechanism is the retro-Michael reaction, which is the reversal of the initial thiol-maleimide conjugation. This reaction is often facilitated by the presence of endogenous thiols in the plasma, such as glutathione and albumin, leading to thiol exchange and premature payload release.

How does hydrolysis improve the stability of the maleimide linkage?

Hydrolysis of the thiosuccinimide ring opens the cyclic structure to form a stable maleamic acid derivative. This ring-opened form is no longer susceptible to the retro-Michael reaction and subsequent thiol exchange, thus significantly enhancing the in vivo stability of the ADC.

What are "next-generation maleimides" and how do they work?

Next-generation maleimides (NGMs) are chemically modified maleimides designed to form more stable bioconjugates. A common strategy is to use di-substituted maleimides (e.g., dibromo- or diiodomaleimides) which can react with both thiols from a reduced disulfide bond on the antibody. This re-bridges the disulfide bond and creates a more stable, covalently locked linkage.

What is a "self-hydrolyzing" maleimide?

A "self-hydrolyzing" maleimide is a linker designed with an adjacent functional group, such as a basic amino group, that acts as an intramolecular catalyst for the hydrolysis of the thiosuccinimide ring. This promotes rapid ring-opening at or near physiological pH, leading to a stable ADC without the need for a separate hydrolysis step under basic conditions.

How can I assess the stability of my maleimide-linked ADC?

The stability of your ADC should be assessed in vitro using plasma from relevant species (e.g., human, cynomolgus monkey, rat, mouse). Key experimental readouts include:

  • Average Drug-to-Antibody Ratio (DAR) over time: A decrease in DAR indicates payload loss. This can be measured by techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

  • Quantification of free payload in plasma: This directly measures the amount of drug that has been prematurely released. LC-MS/MS is a common method for this analysis.

  • Detection of payload transfer to albumin: This can be assessed by techniques such as ELISA or mass spectrometry to identify drug-linker-albumin adducts.

Data Summary: Comparison of Linker Stability

The following tables summarize quantitative data from various studies comparing the stability of different maleimide-based linkers.

Table 1: In Vitro Plasma Stability of Maleimide-Based ADCs

Linker TypeADCPlasma SourceIncubation Time (days)% Payload LossReference
Conventional MaleimideTrastuzumab-MCC-DM1Human7~20%
Hydrolyzed MaleimideTrastuzumab-MCC(hydrolyzed)-DM1Human7<5%
Self-Hydrolyzing MaleimideADC with DPR linkerRat7No measurable loss
Conventional MaleimideControl ADCRat7~50%
Maleamic Methyl Ester-basedmil40-12bMouse14~3.8%
Conventional Maleimidemil40-12b'Mouse14>20%

Table 2: In Vivo Stability of Maleimide-Based ADCs

Linker TypeADCAnimal ModelTime PointObservationReference
Conventional MaleimideJ2898A-SMCC-DM1Rat-Faster clearance than total antibody
Hydrolyzed Maleimideanti-Her2 ADCMouse-Improved PK exposure vs. unhydrolyzed
Self-Hydrolyzing MaleimideADC with DPR linkerMouse-Improved antitumor activity and reduced neutropenia

Experimental Protocols

Protocol 1: Hydrolysis of the Succinimide Ring

Objective: To hydrolyze the thiosuccinimide ring of a maleimide-conjugated ADC to improve its stability.

Materials:

  • Purified maleimide-conjugated ADC

  • Hydrolysis buffer: e.g., 50 mM borate buffer, pH 9.0

  • Neutralization buffer: e.g., 1 M sodium phosphate, pH 6.0

  • Desalting column

Methodology:

  • After the initial conjugation reaction and purification of the ADC, exchange the buffer to the hydrolysis buffer using a desalting column.

  • Incubate the ADC solution at 37°C. The incubation time will need to be optimized for each specific ADC but can range from a few hours to overnight.

  • Monitor the progress of the hydrolysis by mass spectrometry, looking for an 18 Da mass increase corresponding to the addition of a water molecule.

  • Once the hydrolysis is complete (no remaining unhydrolyzed ADC is detected), neutralize the solution by adding the neutralization buffer to bring the pH to approximately 7.0-7.4.

  • Exchange the buffer of the final hydrolyzed ADC into a desired formulation buffer using a desalting column.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma by monitoring the average drug-to-antibody ratio (DAR) over time.

Materials:

  • Purified ADC

  • Plasma from relevant species (e.g., human, mouse), anticoagulated with heparin or EDTA

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for DAR measurement (e.g., HIC-HPLC, LC-MS)

Methodology:

  • Thaw the plasma at 37°C and centrifuge to remove any precipitates.

  • Spike the ADC into the plasma at a final concentration typically ranging from 50 to 200 µg/mL.

  • Incubate the plasma-ADC mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 7 days), take an aliquot of the mixture.

  • Immediately analyze the aliquot to determine the average DAR using a validated analytical method.

  • Plot the average DAR as a function of time to determine the rate of payload loss.

Visualizations

G cluster_0 Maleimide Linkage Instability Pathway ADC Maleimide-ADC (Thiosuccinimide Linkage) RetroMichael Retro-Michael Reaction ADC->RetroMichael ThiolExchange Thiol Exchange ADC->ThiolExchange Deconjugated Deconjugated Drug-Linker RetroMichael->Deconjugated AlbuminAdduct Albumin-Drug Adduct ThiolExchange->AlbuminAdduct CirculatingThiol Circulating Thiol (e.g., Albumin, GSH) CirculatingThiol->ThiolExchange

Caption: The primary pathways of maleimide linkage instability in ADCs.

G cluster_1 Strategies to Enhance Maleimide Linkage Stability UnstableADC Unstable Maleimide-ADC Hydrolysis Succinimide Hydrolysis UnstableADC->Hydrolysis NGM Next-Generation Maleimides UnstableADC->NGM SelfHydrolysis Self-Hydrolyzing Maleimides UnstableADC->SelfHydrolysis StableADC Stable ADC Hydrolysis->StableADC NGM->StableADC SelfHydrolysis->StableADC

Caption: Key strategies to improve the stability of maleimide linkages in ADCs.

G cluster_2 Experimental Workflow: In Vitro Plasma Stability Assay Start Start: Purified ADC Spike Spike ADC into Plasma Start->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze DAR (e.g., HIC, LC-MS) Sample->Analyze End End: Stability Profile Analyze->End

Caption: A generalized workflow for assessing ADC stability in plasma.

References

Technical Support Center: Overcoming Solubility Challenges with MC-Ala-Ala-Asn-PAB Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the synthesis, purification, and formulation of MC-Ala-Ala-Asn-PAB conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and why is it used?

The this compound is a cleavable peptide linker designed for use in antibody-drug conjugates (ADCs) and other targeted therapies.[][2] It consists of a maleimidocaproyl (MC) group for conjugation to a carrier protein (like an antibody), a tripeptide sequence (Alanine-Alanine-Asparagine), and a p-aminobenzyl (PAB) spacer. This linker is designed to be stable in circulation and release the conjugated payload upon enzymatic cleavage within the target cell, often by lysosomal proteases like Cathepsin B.[3][4][5]

Q2: What are the primary causes of solubility issues with this compound conjugates?

Solubility challenges with these conjugates typically arise from the physicochemical properties of their components:

  • Hydrophobic Payloads: Many cytotoxic drugs used in ADCs are highly hydrophobic. When conjugated, they can significantly decrease the overall solubility of the conjugate in aqueous solutions.

  • Linker Hydrophobicity: While the Ala-Ala-Asn peptide sequence is relatively neutral, the overall linker-payload moiety can be hydrophobic, contributing to aggregation.

  • High Drug-to-Antibody Ratio (DAR): Increasing the number of drug-linker molecules per antibody enhances potency but also increases hydrophobicity, often leading to aggregation and reduced solubility.

  • Buffer Conditions: The pH and ionic strength of the solution can significantly impact the solubility of the conjugate. Solubility is often lowest near the isoelectric point (pI) of the antibody.

Q3: My this compound conjugate is precipitating out of my aqueous buffer. What should I do?

Precipitation is a clear indicator of poor solubility. The immediate course of action is to attempt redissolution using a systematic approach. It is highly recommended to first test the solubility on a small aliquot to avoid loss of valuable material. The general strategy involves using a small amount of an organic co-solvent to dissolve the conjugate, followed by a slow, stepwise dilution into the desired aqueous buffer. For a detailed procedure, refer to Protocol 1 in the Experimental Protocols section.

Q4: Can the Ala-Ala-Asn peptide sequence itself contribute to solubility problems?

While individual amino acids have varying effects on solubility, a study investigating the impact of dipeptide linkers on ADC properties found that Asn-containing linkers did not negatively impact solubility and, in some cases, showed better recovery compared to those with more hydrophobic or certain other hydrophilic residues. However, extensive intermolecular hydrogen bonding, particularly with amino acids like Asparagine (Asn), can sometimes lead to gel formation. If you observe gel-like consistency, initial dissolution in a strong organic solvent like DMSO or DMF before dilution can help disrupt these interactions.

Q5: How can I proactively improve the solubility of my future this compound conjugate designs?

For long-term solutions, consider modifying the conjugate's design:

  • Incorporate Hydrophilic Linkers: The most effective strategy is to incorporate hydrophilic spacers, such as polyethylene glycol (PEG) chains, into the linker design. PEGylation can create a "hydrophilic shield" around the hydrophobic payload, increasing water solubility and reducing aggregation.

  • Select More Soluble Payloads: If possible, choosing a more hydrophilic payload can significantly mitigate solubility issues from the outset.

  • Optimize Conjugation Sites: Site-specific conjugation can lead to more homogeneous ADCs with potentially better biophysical properties, including solubility.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems encountered with this compound conjugates.

Problem 1: Lyophilized conjugate powder does not dissolve in aqueous buffer.
Possible Cause Troubleshooting Steps & Solutions
High Hydrophobicity The conjugate is too hydrophobic for direct dissolution in aqueous media.
Solution: Use an organic co-solvent. Start by dissolving a small test amount of the conjugate in a minimal volume of DMSO or DMF. Once fully dissolved, slowly add the aqueous buffer dropwise while gently vortexing. If the solution remains clear, you can proceed with this method for the entire batch. Refer to Protocol 1 .
Incorrect pH The buffer pH is close to the isoelectric point (pI) of the conjugate, where solubility is minimal.
Solution: Adjust the buffer pH. For basic conjugates (net positive charge), try an acidic buffer (e.g., 10% acetic acid). For acidic conjugates (net negative charge), try a basic buffer (e.g., 10% ammonium bicarbonate). Always test pH adjustments on a small aliquot first.
Aggregation during Lyophilization The lyophilization process may have induced the formation of aggregates that are difficult to dissolve.
Solution: Employ physical dissolution aids. Use a sonication bath to break up aggregates. Gentle warming (e.g., to 37°C) can also improve solubility, but monitor for any signs of degradation.
Problem 2: Conjugate precipitates upon addition of an organic stock solution to an aqueous buffer.
Possible Cause Troubleshooting Steps & Solutions
"Salting Out" Effect Rapid mixing of a concentrated organic solution with an aqueous buffer can cause the conjugate to crash out of solution due to unfavorable solvent mixing.
Solution: Use slow, dropwise addition. Add the dissolved conjugate-organic solvent mixture to the aqueous buffer very slowly while gently stirring the buffer. This allows for gradual mixing and prevents localized high concentrations that lead to precipitation.
Exceeded Solubility Limit The final concentration of the conjugate in the mixed solvent system is above its solubility limit.
Solution: Decrease the final concentration. Prepare a more dilute solution by increasing the final volume of the aqueous buffer.

Quantitative Data Summary

The solubility of this compound conjugates is highly dependent on the specific antibody, the conjugated payload, and the drug-to-antibody ratio (DAR). The following table provides a general guideline for selecting initial solvents based on the properties of the peptide component.

Peptide/Conjugate Property Primary Solvent Secondary/Co-Solvent Notes
Basic (Net Positive Charge) Sterile Water / PBS10% Acetic AcidIf insoluble in water, slowly add acidic solution.
Acidic (Net Negative Charge) Sterile Water / PBS10% Ammonium BicarbonateIf insoluble in water, slowly add basic solution.
Neutral / Hydrophobic DMSO, DMFSterile Water / PBSDissolve in a minimal amount of organic solvent first, then slowly dilute with aqueous buffer.

Experimental Protocols

Protocol 1: Step-by-Step Solubilization of a Hydrophobic this compound Conjugate

Objective: To dissolve a hydrophobic or poorly soluble conjugate for use in in-vitro or in-vivo experiments.

Materials:

  • Lyophilized this compound conjugate

  • High-purity Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Desired sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Preparation: Allow the vial of lyophilized conjugate to warm to room temperature before opening to prevent condensation. Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Initial Dissolution in Organic Solvent: Add a minimal amount of pure DMSO or DMF to the vial to create a concentrated stock solution (e.g., 50-100 µL for 1 mg of conjugate).

  • Aid Dissolution: Gently vortex the vial until the conjugate is completely dissolved. The solution should be clear and free of particulates. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

  • Stepwise Dilution: In a separate tube, place the required volume of your desired aqueous buffer.

  • Slow Addition: Using a pipette, slowly add the concentrated organic stock solution drop-by-drop to the aqueous buffer while gently stirring or vortexing.

  • Visual Inspection: Continuously monitor the solution for any signs of cloudiness or precipitation. If the solution becomes turbid, you have likely exceeded the solubility limit at that concentration.

  • Final Formulation: Ensure the final concentration of the organic co-solvent is compatible with your downstream application (typically <1% v/v for cellular assays).

Diagrams

G cluster_0 Troubleshooting Workflow for Insoluble Conjugate start Start: Insoluble Lyophilized This compound Conjugate test_aliquot Use Small Test Aliquot start->test_aliquot dissolve_dmso Dissolve in minimal DMSO or DMF test_aliquot->dissolve_dmso sonicate Sonication / Gentle Warming dissolve_dmso->sonicate check_dissolved Is it dissolved? sonicate->check_dissolved slow_dilution Slowly add dropwise to aqueous buffer check_dissolved->slow_dilution Yes adjust_ph Adjust pH (away from pI) check_dissolved->adjust_ph No check_precipitate Precipitation? slow_dilution->check_precipitate success Success: Soluble Conjugate check_precipitate->success No fail Fail: Consider formulation or linker modification check_precipitate->fail Yes check_dissolved2 Is it dissolved? adjust_ph->check_dissolved2 check_dissolved2->slow_dilution Yes check_dissolved2->fail No

Caption: Troubleshooting workflow for solubilizing this compound conjugates.

G cluster_1 Strategies for Improving Conjugate Solubility cluster_formulation Formulation Strategies cluster_modification Chemical Modification Strategies conjugate This compound -Payload Conjugate (Poor Solubility) cosolvent Use of Co-solvents (e.g., DMSO, DMF) conjugate->cosolvent ph_adjust pH Adjustment conjugate->ph_adjust excipients Addition of Excipients (e.g., Arginine) conjugate->excipients pegylation PEGylation (Incorporate PEG linker) conjugate->pegylation hydro_payload Use More Hydrophilic Payload conjugate->hydro_payload

Caption: Key strategies to overcome solubility issues in peptide-drug conjugates.

References

Technical Support Center: Characterization of MC-Ala-Ala-Asn-PAB ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the analytical characterization of antibody-drug conjugates (ADCs) featuring the MC-Ala-Ala-Asn-PAB linker-payload system.

Troubleshooting Guide

This section addresses common issues encountered during the characterization of this compound ADCs.

Problem Potential Cause Recommended Solution
Low or No Payload Release in In Vitro Cleavage Assay Inactive legumain enzyme.Confirm the activity of the legumain enzyme using a known substrate or a new batch of enzyme.
Incorrect assay buffer pH.Legumain activity is pH-dependent; ensure the buffer pH is optimal for cleavage (typically acidic, pH 4.5-5.5).[1]
ADC conformational masking of the cleavage site.Consider gentle denaturation of the ADC prior to the assay to expose the linker.
Inconsistent Drug-to-Antibody Ratio (DAR) Results Incomplete separation of drug-loaded species in HIC.Optimize the HIC gradient, salt concentration, and temperature to improve resolution.[2][3]
Aggregation of the ADC.Analyze the sample by Size Exclusion Chromatography (SEC) to assess for aggregation. If present, optimize storage and handling conditions.[4]
On-column degradation or interaction.Use a biocompatible HPLC system and columns suitable for large biomolecules.
High Background in Cell-Based Cytotoxicity Assays Premature payload release in culture medium.Assess the stability of the ADC in the assay medium over the time course of the experiment by LC-MS.
Non-specific uptake of the ADC.Include an isotype control ADC to determine the level of non-target-mediated cytotoxicity.
Free payload contamination in the ADC sample.Quantify the amount of free payload using Reversed-Phase Chromatography (RPC) or LC-MS and purify the ADC if necessary.
Unexpected Fragments Observed in Mass Spectrometry In-source fragmentation.Optimize MS source conditions (e.g., cone voltage, source temperature) to minimize fragmentation.
Instability of the linker-payload.Analyze the ADC under non-denaturing ("native") MS conditions to preserve the intact structure.
Contamination with other proteins or peptides.Ensure high purity of the ADC sample before MS analysis.
Poor In Vivo Efficacy Despite Good In Vitro Potency Rapid clearance of the ADC in vivo.Investigate the pharmacokinetic profile of the ADC. Consider potential immunogenicity or off-target binding.
Instability of the linker in circulation.Perform in vivo stability studies by analyzing plasma samples over time to measure intact ADC and released payload.[3]
Differences in legumain expression between in vitro and in vivo models.Characterize legumain expression levels in the in vivo tumor model.

Frequently Asked Questions (FAQs)

General

What is the mechanism of payload release for an this compound ADC?

The payload release is a two-step process initiated by the enzymatic cleavage of the peptide linker.

  • Enzymatic Cleavage: The tripeptide sequence, Alanine-Alanine-Asparagine (Ala-Ala-Asn), is specifically recognized and cleaved by the lysosomal protease legumain, which is often overexpressed in the tumor microenvironment. The cleavage occurs at the C-terminal side of the asparagine residue.

  • Self-Immolation: Following the enzymatic cleavage, the para-aminobenzyl carbamate (PAB) spacer undergoes a spontaneous 1,6-elimination reaction, which liberates the active payload.

dot

Payload_Release_Mechanism ADC Intact ADC (this compound-Payload) Internalization Tumor Cell Internalization ADC->Internalization Binding to Tumor Antigen Lysosome Lysosome (Legumain) Internalization->Lysosome Trafficking Cleaved_ADC Cleaved Intermediate Lysosome->Cleaved_ADC Legumain Cleavage of Ala-Ala-Asn Self_Immolation 1,6-Elimination of PAB Spacer Cleaved_ADC->Self_Immolation Released_Payload Active Payload Self_Immolation->Released_Payload

Caption: Payload release mechanism for this compound ADCs.

Analytical Methods

Which techniques are essential for characterizing an this compound ADC?

A multi-faceted analytical approach is crucial. Key techniques include:

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and assess the distribution of different drug-loaded species.

  • Size Exclusion Chromatography (SEC): To quantify aggregates, monomers, and fragments.

  • Mass Spectrometry (MS): For intact mass analysis of the ADC and its subunits, peptide mapping to confirm the conjugation sites, and to characterize the released payload.

  • Reversed-Phase Chromatography (RPC): To quantify the amount of free payload.

  • In Vitro Cleavage Assays: To confirm the legumain-specific cleavage of the linker and measure the rate of payload release.

dot

ADC_Characterization_Workflow cluster_0 Primary Characterization cluster_1 In-depth Structural Analysis cluster_2 Functional & Stability Assessment HIC HIC (DAR) SEC SEC (Aggregation) RPC RPC (Free Payload) Intact_MS Intact Mass Spec (Intact Mass, DAR) Peptide_Mapping Peptide Mapping MS/MS (Conjugation Site) Intact_MS->Peptide_Mapping Cleavage_Assay In Vitro Cleavage Assay (Legumain Specificity) Plasma_Stability Plasma Stability Assay (Linker Stability) Cytotoxicity Cell-Based Assay (Potency) ADC_Sample This compound ADC Sample ADC_Sample->HIC ADC_Sample->SEC ADC_Sample->RPC ADC_Sample->Intact_MS ADC_Sample->Cleavage_Assay ADC_Sample->Plasma_Stability ADC_Sample->Cytotoxicity

Caption: Experimental workflow for ADC characterization.

How do I perform an in vitro legumain cleavage assay?

This assay is critical to confirm the specific release of the payload.

Protocol: In Vitro Legumain Cleavage Assay

  • Reagents and Materials:

    • This compound ADC

    • Recombinant human legumain

    • Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM DTT, pH 4.5

    • Quench Solution: Acetonitrile with 0.1% formic acid and an internal standard

    • 96-well plate

    • LC-MS system

  • Procedure: a. Prepare a solution of the ADC in the assay buffer. b. Add recombinant legumain to initiate the reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w). c. Incubate the reaction mixture at 37°C. d. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench it by adding 3 volumes of cold quench solution. e. Centrifuge the quenched samples to precipitate the protein. f. Analyze the supernatant by LC-MS to quantify the released payload.

  • Data Analysis:

    • Generate a standard curve for the payload to quantify its concentration in the samples.

    • Plot the concentration of the released payload over time to determine the cleavage kinetics.

    • As a negative control, run the assay without legumain to assess the intrinsic stability of the ADC under the assay conditions.

Parameter Typical Value
ADC Concentration1 mg/mL
Legumain Concentration10 µg/mL
Incubation Temperature37°C
pH4.5
Stability

How stable is the Ala-Ala-Asn linker in plasma?

The Ala-Ala-Asn linker has been shown to be highly stable in both mouse and human plasma. This is a significant advantage over some other peptide linkers, such as valine-citrulline (Val-Cit), which can be susceptible to premature cleavage by carboxylesterases in rodent plasma. However, it is always recommended to perform in vitro plasma stability studies using plasma from the relevant species for your preclinical models.

Protocol: In Vitro Plasma Stability Assay

  • Reagents and Materials:

    • This compound ADC

    • Human and mouse plasma

    • Phosphate-buffered saline (PBS)

    • Acetonitrile

    • LC-MS system

  • Procedure: a. Spike the ADC into pre-warmed plasma at a final concentration of, for example, 100 µg/mL. b. Incubate the samples at 37°C. c. At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of the plasma sample. d. Precipitate the plasma proteins by adding 3 volumes of cold acetonitrile. e. Centrifuge to pellet the precipitated proteins. f. Analyze the supernatant for the released payload by LC-MS. g. To analyze the intact ADC, the protein pellet can be re-suspended and analyzed by an appropriate method such as immuno-capture followed by LC-MS.

  • Data Analysis:

    • Quantify the amount of released payload at each time point.

    • Calculate the percentage of intact ADC remaining over time.

    • Determine the half-life of the ADC in plasma.

Species Expected Stability
Human PlasmaHigh
Mouse PlasmaHigh

References

Validation & Comparative

A Comparative Guide to ADC Linker Stability: MC-Ala-Ala-Asn-PAB vs. Val-Cit-PABC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index. The stability of this linker in systemic circulation and its selective cleavage at the tumor site are paramount for efficacy and safety. This guide provides a detailed comparison of two prominent cleavable linkers: the legumain-sensitive MC-Ala-Ala-Asn-PAB linker and the cathepsin B-cleavable Val-Cit-PABC linker, supported by experimental data and methodologies.

Executive Summary

Both this compound and Val-Cit-PABC are enzyme-cleavable linkers designed to release their payload within the lysosomal compartment of cancer cells. However, they differ significantly in their primary cleavage enzymes, which in turn affects their stability profiles and potential therapeutic applications. The Val-Cit-PABC linker is a well-established technology utilized in several approved ADCs, recognized for its susceptibility to cleavage by cathepsin B, a protease often upregulated in tumors. In contrast, the this compound linker is a newer generation linker that is selectively cleaved by legumain, another lysosomal protease overexpressed in many cancers. A key differentiator is their stability in rodent plasma, with the Val-Cit linker showing marked instability, a factor to consider in preclinical evaluations.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the stability and enzymatic cleavage of this compound and Val-Cit-PABC linkers.

Table 1: Plasma Stability

LinkerSpeciesMatrixStability MetricValueReference
This compound HumanPlasmaGeneral StabilityHighly Stable[1]
MousePlasmaGeneral StabilityHighly Stable[1]
Val-Cit-PABC HumanPlasmaHalf-life (t½)> 230 days[2]
MousePlasmaHalf-life (t½)~4.6 hours[2]
MousePlasmaPayload Loss>95% after 14 days[3]

Table 2: Enzymatic Cleavage Kinetics

LinkerEnzymeParameterValueReference
This compound LegumainK_m_25.7 µM (for Z-Ala-Ala-Asn-AMC)
LegumainRelative Cleavage RateCleaved ~20-30 times more efficiently than P1-Asp substrates
Val-Cit-PABC Cathepsin Bk_cat_1.8 s⁻¹
Cathepsin BK_m_15.2 µM
Cathepsin Bk_cat_/K_m_1.18 x 10⁵ M⁻¹s⁻¹
Cathepsin BHalf-life (t½) of ADC4.6 hours

Signaling Pathways and Cleavage Mechanisms

The distinct enzymatic pathways that lead to the release of the cytotoxic payload from each linker are crucial to their differential behavior.

ADC Linker Cleavage Pathways cluster_0 This compound Pathway cluster_1 Val-Cit-PABC Pathway ADC_Asn ADC-MC-Ala-Ala-Asn-PAB-Payload Internalization_Asn Receptor-Mediated Endocytosis ADC_Asn->Internalization_Asn Lysosome_Asn Lysosome (Acidic pH) Internalization_Asn->Lysosome_Asn Legumain Legumain (Asparaginyl Endopeptidase) Lysosome_Asn->Legumain Upregulated in Tumors Cleavage_Asn Cleavage of Asn-PAB bond Legumain->Cleavage_Asn Enzymatic Action Self_Immolation_Asn 1,6-Self-Immolation of PAB Cleavage_Asn->Self_Immolation_Asn Payload_Release_Asn Active Payload Release Self_Immolation_Asn->Payload_Release_Asn ADC_Cit ADC-Val-Cit-PABC-Payload Internalization_Cit Receptor-Mediated Endocytosis ADC_Cit->Internalization_Cit Lysosome_Cit Lysosome (Acidic pH) Internalization_Cit->Lysosome_Cit CathepsinB Cathepsin B Lysosome_Cit->CathepsinB Upregulated in Tumors Cleavage_Cit Cleavage of Cit-PABC bond CathepsinB->Cleavage_Cit Enzymatic Action Self_Immolation_Cit 1,6-Self-Immolation of PAB Cleavage_Cit->Self_Immolation_Cit Payload_Release_Cit Active Payload Release Self_Immolation_Cit->Payload_Release_Cit

Caption: ADC internalization and subsequent enzymatic cleavage pathways for this compound and Val-Cit-PABC linkers.

Experimental Protocols

Accurate assessment of linker stability is essential for ADC development. Below are detailed methodologies for key in vitro assays.

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for determining the stability of an ADC in plasma.

Plasma Stability Assay Workflow Start Start: ADC Sample Incubation Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C Start->Incubation Timepoints Collect Aliquots at Various Time Points (e.g., 0, 24, 48, 96, 168h) Incubation->Timepoints Quench Immediately Freeze at -80°C or Quench with Acetonitrile Timepoints->Quench Analysis Analyze Samples Quench->Analysis DAR_Analysis Intact ADC Analysis (DAR) by LC-MS Analysis->DAR_Analysis Measure DAR Decrease Payload_Analysis Released Payload Analysis by LC-MS/MS Analysis->Payload_Analysis Measure Free Payload Data_Processing Data Processing and Half-life Calculation DAR_Analysis->Data_Processing Payload_Analysis->Data_Processing End End: Stability Profile Data_Processing->End

Caption: A generalized workflow for conducting an in vitro plasma stability assay for ADCs.

Methodology:

  • Materials:

    • Test Antibody-Drug Conjugate (ADC)

    • Control ADC (with a known stable linker, if available)

    • Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 37°C incubator

    • Analytical instrumentation (e.g., LC-MS, LC-MS/MS)

    • Reagents for sample processing (e.g., acetonitrile for protein precipitation)

  • Procedure:

    • Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C with gentle agitation.

    • Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 96, 144, 168 hours), collect aliquots from each sample.

    • Sample Quenching: Immediately stop the reaction by either flash-freezing the aliquots in liquid nitrogen and storing them at -80°C or by precipitating the plasma proteins with 3 volumes of ice-cold acetonitrile.

    • Sample Analysis:

      • Intact ADC (DAR analysis): Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.

      • Released Payload: For samples quenched with acetonitrile, centrifuge to pellet the precipitated proteins. Analyze the supernatant containing the free payload by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of the released payload against time. Calculate the half-life (t½) of the ADC in plasma.

Lysosomal Enzymatic Cleavage Assay

This protocol describes an in vitro assay to determine the rate of linker cleavage by a specific lysosomal protease.

Enzymatic Cleavage Assay Workflow Start Start: ADC and Enzyme Reaction_Setup Prepare Reaction Buffer (e.g., pH 5.5 for Cathepsin B, pH 4.5-5.8 for Legumain) Start->Reaction_Setup Enzyme_Activation Activate Enzyme if Necessary (e.g., DTT for Cathepsin B) Reaction_Setup->Enzyme_Activation Reaction_Initiation Add ADC to Buffer, then Initiate with Activated Enzyme Enzyme_Activation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Timepoints Take Aliquots at Various Time Points Incubation->Timepoints Quench Stop Reaction (e.g., add quenching solution) Timepoints->Quench Analysis Analyze Released Payload by HPLC or LC-MS/MS Quench->Analysis Data_Processing Determine Cleavage Rate and Kinetic Parameters Analysis->Data_Processing End End: Cleavage Kinetics Data_Processing->End

Caption: A typical workflow for an in vitro enzymatic cleavage assay to determine linker stability.

Methodology:

  • Materials:

    • Purified enzyme (e.g., human Cathepsin B, recombinant human Legumain)

    • Test ADC

    • Assay Buffer:

      • For Cathepsin B: 50 mM sodium acetate, 5 mM dithiothreitol (DTT), 1 mM EDTA, pH 5.5.

      • For Legumain: 50 mM sodium acetate, 5 mM DTT, pH 4.5-5.8.

    • Quenching solution (e.g., 1% formic acid in acetonitrile)

    • Analytical instrumentation (e.g., HPLC, LC-MS/MS)

  • Procedure:

    • Enzyme Activation (if required): For enzymes like Cathepsin B, pre-incubate the enzyme in the assay buffer containing the activating agent (e.g., DTT) for a specified time (e.g., 15 minutes at 37°C).

    • Reaction Initiation: In a microcentrifuge tube, add the assay buffer and the test ADC to achieve the desired final concentration. Initiate the reaction by adding the activated enzyme.

    • Incubation: Incubate the reaction mixture at 37°C.

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Reaction Quenching: Immediately stop the enzymatic activity by adding an equal volume of the quenching solution to the aliquot.

    • Analysis: Analyze the quenched samples by reverse-phase HPLC or LC-MS/MS to quantify the amount of released payload. Monitor the increase in the peak area of the free payload over time.

    • Data Analysis: Plot the concentration of the released payload against time. The initial rate of the reaction can be determined from the linear portion of the curve. For detailed kinetic analysis, perform the assay at various substrate (ADC) concentrations to determine the Michaelis-Menten constants (K_m_ and V_max_), from which k_cat_ can be calculated.

Conclusion

The choice between the this compound and Val-Cit-PABC linkers is a critical decision in ADC design that should be guided by the specific therapeutic goals and the biological context of the target. The Val-Cit-PABC linker offers the advantage of extensive clinical validation. However, its instability in mouse plasma necessitates careful consideration during preclinical development. The this compound linker presents a promising alternative with high stability in both human and mouse plasma, potentially offering a more straightforward translation from preclinical models to clinical studies. A thorough understanding of their respective cleavage mechanisms and stability profiles, as determined by robust experimental evaluation, is paramount for the successful development of next-generation ADCs with an optimized therapeutic window.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in an antibody-drug conjugate (ADC) is a critical component that connects the monoclonal antibody to the cytotoxic payload, profoundly influencing the therapeutic index, efficacy, and safety profile of the conjugate.[1] The decision between a cleavable and a non-cleavable linker chemistry dictates the mechanism of payload release and, consequently, the overall performance of the ADC.[1] This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation ADCs.

Mechanisms of Action: A Tale of Two Release Strategies

The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.[1]

Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[2] This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common cleavage strategies include:

  • Enzyme-sensitive linkers: These often contain dipeptide sequences, such as the widely used valine-citrulline (vc) motif, which are susceptible to cleavage by lysosomal proteases like cathepsin B, which are abundant in cancer cells.[1]

  • pH-sensitive linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione compared to the extracellular space.

Non-cleavable linkers do not have a specific trigger for cleavage and rely on the complete degradation of the antibody backbone within the lysosome to release the payload. The released payload remains attached to the linker and an amino acid residue from the antibody. This results in a charged payload-linker-amino acid complex that is often less permeable to cell membranes.

Visualizing the Mechanisms

cleavable_linker_mechanism cluster_extracellular Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_neighboring_cell Neighboring Cancer Cell ADC_circulating ADC with Cleavable Linker ADC_bound ADC Binds to Tumor Antigen ADC_circulating->ADC_bound Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Endosome Endosome (pH 5.0-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) High Protease/GSH Endosome->Lysosome Payload_release Payload Release Lysosome->Payload_release Cleavage by: - Enzymes (e.g., Cathepsin B) - Low pH - High GSH Payload_action Payload Induces Cell Death Payload_release->Payload_action Bystander_effect Membrane-Permeable Payload Diffuses Out Payload_release->Bystander_effect Neighboring_cell_death Bystander Cell Killing Bystander_effect->Neighboring_cell_death

Mechanism of an ADC with a cleavable linker.

non_cleavable_linker_mechanism cluster_extracellular Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_circulating ADC with Non-Cleavable Linker ADC_bound ADC Binds to Tumor Antigen ADC_circulating->ADC_bound Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Antibody_degradation Antibody Degradation Lysosome->Antibody_degradation Proteolytic Degradation Payload_release Release of Payload-Linker-Amino Acid Complex Antibody_degradation->Payload_release Payload_action Payload Induces Cell Death Payload_release->Payload_action

Mechanism of an ADC with a non-cleavable linker.

Performance Comparison: A Data-Driven Analysis

The choice of linker has a direct impact on the in vitro cytotoxicity, in vivo efficacy, and plasma stability of an ADC.

In Vitro Cytotoxicity

The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines, with lower IC50 values indicating higher potency.

Linker TypeADC ExampleCell LineTarget AntigenIC50 (ng/mL)Reference
Cleavable (vc-MMAE)Trastuzumab-vc-MMAESK-BR-3HER210.5
Non-cleavable (SMCC-DM1)Trastuzumab-DM1 (T-DM1)SK-BR-3HER23.2
Cleavable (vc-MMAE)Anti-CD30-vc-MMAEKarpas 299CD30~1
Non-cleavable (mc-MMAF)Anti-CD30-mc-MMAFKarpas 299CD30~0.5

Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

Plasma Stability

Linker stability in plasma is crucial to prevent premature payload release and associated off-target toxicity.

Linker TypeADC ExampleAnimal ModelHalf-life of Intact ADC% Intact ADC after 7 daysReference
Cleavable (hydrazone)Gemtuzumab ozogamicinHuman~2-4 hoursLow (not specified)
Cleavable (vc-MMAE)Trastuzumab-vc-MMAERat~150 hours~60%
Non-cleavable (SMCC-DM1)Trastuzumab-DM1 (T-DM1)Cynomolgus Monkey~9.6 daysHigh (not specified)
Cleavable (disulfide)IMGN901Mouse~144 hours~50%
In Vivo Efficacy

The anti-tumor activity of ADCs is evaluated in preclinical xenograft models.

Linker TypeADC ExampleXenograft ModelDosingTumor Growth Inhibition (TGI)Reference
Cleavable (vc-MMAE)Trastuzumab-vc-MMAENCI-N87 (gastric)3 mg/kg, single doseSignificant tumor regression
Non-cleavable (SMCC-DM1)Trastuzumab-DM1 (T-DM1)NCI-N87 (gastric)10 mg/kg, single doseTumor stasis
Cleavable (peptide)Araris Topo 1 ADCNCI-N87 (colon)52 ug/kg, single doseSuperior to Trastuzumab deruxtecan
Non-cleavablesdAb-DGN549DU145-PSMA (prostate)30 µg/kg, single doseImproved efficacy

The Bystander Effect: A Key Differentiator

A key advantage of many cleavable linkers is their ability to induce a "bystander effect." This phenomenon occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen. Non-cleavable linkers, on the other hand, typically do not induce a significant bystander effect because the released payload-linker-amino acid complex is often charged and membrane-impermeable, preventing it from diffusing into neighboring cells.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density. Incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the treatments to the respective wells and incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.

Plasma Stability Assay (LC-MS Method)

This assay quantifies the amount of intact ADC and released payload in plasma over time.

Materials:

  • ADC

  • Plasma (e.g., human, mouse, rat)

  • Protein A magnetic beads

  • LC-MS system

  • Incubator

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immunoaffinity Capture: At each time point, capture the ADC from the plasma using Protein A magnetic beads.

  • Sample Preparation for Intact ADC Analysis: Elute the intact ADC from the beads and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

  • Sample Preparation for Released Payload Analysis: After capturing the ADC, extract the free payload from the plasma supernatant. Analyze the extracted payload by LC-MS/MS to quantify the amount of prematurely released drug.

  • Data Analysis: Plot the concentration of intact ADC or released payload over time to determine the stability profile and half-life of the linker.

In Vivo Efficacy Study (Xenograft Mouse Model)

This study evaluates the anti-tumor activity of an ADC in a living organism.

Materials:

  • Human tumor cell line

  • Immunodeficient mice (e.g., nude or SCID)

  • ADC, vehicle control, and naked antibody control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer the ADCs and control agents, typically intravenously, at specified doses and schedules.

  • Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined period. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) in the treated groups relative to the control group.

Experimental Workflow Visualization

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (MTT) - Determine IC50 - Assess Potency Bystander_Effect Bystander Effect Assay - Co-culture or Conditioned Medium - Evaluate Killing of Ag- Cells Cytotoxicity->Bystander_Effect Plasma_Stability Plasma Stability Assay (LC-MS) - Determine Linker Half-life - Assess Premature Release Xenograft_Model Xenograft Model Establishment - Subcutaneous Tumor Implantation Plasma_Stability->Xenograft_Model Bystander_Effect->Xenograft_Model Efficacy_Study Efficacy Study - ADC Administration - Monitor Tumor Growth (TGI) Xenograft_Model->Efficacy_Study Tolerability_Study Tolerability Study - Monitor Body Weight - Assess General Health Xenograft_Model->Tolerability_Study Lead_Candidate_Selection Lead Candidate Selection Efficacy_Study->Lead_Candidate_Selection Tolerability_Study->Lead_Candidate_Selection Start Start ADC_Candidates Cleavable vs. Non-Cleavable ADC Constructs Start->ADC_Candidates ADC_Candidates->Cytotoxicity ADC_Candidates->Plasma_Stability

General experimental workflow for comparing ADCs.

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with no one-size-fits-all solution. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous in treating heterogeneous tumors. However, this can come with the trade-off of lower plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers generally exhibit greater stability and a more favorable safety profile but are limited to killing antigen-positive cells. A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload is essential for selecting the optimal linker strategy to maximize the therapeutic window of an ADC. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation ADCs.

References

A Comparative Guide to the Validation of MC-Ala-Ala-Asn-PAB Cleavage in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the legumain-cleavable MC-Ala-Ala-Asn-PAB linker with the more established cathepsin-cleavable Val-Cit-PAB linker for antibody-drug conjugates (ADCs). The information presented is supported by experimental data to aid in the rational design and development of next-generation ADCs with improved therapeutic indices.

Executive Summary

The selective release of cytotoxic payloads in the tumor microenvironment is a critical determinant of an ADC's efficacy and safety. The this compound linker is designed for cleavage by legumain, an asparaginyl endopeptidase often overexpressed in the tumor microenvironment. This offers a distinct mechanistic advantage over traditional linkers that rely on lysosomal cathepsins. This guide outlines the validation of this cleavage mechanism, presenting comparative data on stability, cleavage efficiency, and the bystander effect.

Data Presentation

Table 1: Comparative Plasma Stability of Legumain-Cleavable vs. Cathepsin-Cleavable Linkers
Linker TypeLinker SequencePlasma SourceIncubation TimeRemaining Intact ADC (%)Reference
Legumain-CleavableAsn-Asn-PABC-MMAEHuman Serum7 days>95%[1]
Legumain-CleavableAsn-Asn-PABC-MMAEMouse Serum7 days>85%[1]
Cathepsin-CleavableVal-Cit-PABC-MMAEHuman Plasma7 daysHighly Stable[2]
Cathepsin-CleavableVal-Cit-PABC-MMAEMouse Plasma14 days<5%[2]

Note: The instability of the Val-Cit linker in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), which is not present in human plasma.[3]

Table 2: Comparative Enzymatic Cleavage Rates
Linker SequenceEnzymeAssay ConditionRate of Catabolism (nM/min)Reference
Asn-AsnLegumain (in lysosomal extract)pH 5.40.51
Val-CitCathepsin B (in lysosomal extract)pH 5.41.12
Table 3: Comparative In Vitro Cytotoxicity of ADCs
ADC TargetLinker SequenceCell LineLegumain ExpressionIC50 (µg/mL)Reference
CD79bAsn-AsnGranta-519High~0.004
CD79bVal-CitGranta-519High~0.03
CD79bAsn-AsnRLLow~0.03
CD79bVal-CitRLLow~0.03
Table 4: In Vitro Bystander Effect of MORAb-202 (Farletuzumab-Eribulin ADC)
Culture ConditionTarget Cells (FRA+)Bystander Cells (FRA-)MORAb-202 IC50 on Bystander Cells (M)Fold Change in PotencyReference
Monoculture-NLR-HL-60>1 x 10^-7-
Co-cultureNLG-IGROV-1NLR-HL-602.399 x 10^-10>140

Experimental Protocols

In Vitro Enzymatic Cleavage Assay

This protocol determines the rate of linker cleavage by a specific enzyme.

Materials:

  • Purified recombinant human legumain or cathepsin B.

  • ADC with this compound or Val-Cit-PAB linker.

  • Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (DTT), 1 mM EDTA, pH 5.5.

  • Quenching Solution (e.g., acetonitrile with 0.1% trifluoroacetic acid).

  • HPLC system.

Procedure:

  • Prepare the ADC and enzyme solutions in the assay buffer.

  • Initiate the reaction by adding the enzyme to the ADC solution in a microcentrifuge tube or a 96-well plate.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of the quenching solution to stop enzymatic activity.

  • Analyze the quenched samples by reverse-phase HPLC to separate the intact ADC from the cleaved payload.

  • Monitor the decrease in the peak area of the intact ADC and the increase in the peak area of the released payload over time.

  • Calculate the percentage of cleavage at each time point.

  • Plot the percentage of cleavage or product concentration against time to determine the initial reaction rate.

In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC linker in plasma.

Materials:

  • ADC.

  • Human and mouse plasma.

  • Phosphate-buffered saline (PBS).

  • Protein A or Protein G affinity chromatography resin.

  • LC-MS/MS system.

Procedure:

  • Incubate the ADC in human and mouse plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma samples.

  • Immediately quench any potential enzymatic activity by diluting the sample in cold PBS.

  • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

  • Wash the captured ADC to remove plasma proteins.

  • Elute the ADC from the affinity matrix.

  • Analyze the eluted ADC by LC-MS/MS to determine the drug-to-antibody ratio (DAR).

  • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

In Vitro Bystander Effect Co-culture Assay

This assay measures the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line.

  • Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for easy identification).

  • Cell culture medium and supplements.

  • ADC of interest.

  • Control ADC (non-binding or with a non-cleavable linker).

  • Plate reader or high-content imaging system capable of fluorescence detection.

Procedure:

  • Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).

  • Allow the cells to adhere overnight.

  • Treat the co-cultures with serial dilutions of the ADC and control ADC.

  • Incubate for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • At the end of the incubation, quantify the viability of the Ag- (GFP-positive) cells using a plate reader or by imaging and cell counting.

  • Compare the viability of the Ag- cells in the co-culture treated with the ADC to those treated with the control ADC and to monocultures of Ag- cells treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Mandatory Visualization

Cleavage_Mechanism cluster_extracellular Tumor Microenvironment cluster_intracellular Tumor Cell Interior ADC ADC Tumor_Cell Tumor_Cell ADC->Tumor_Cell 1. Binding & Internalization Legumain_Secreted Secreted Legumain ADC->Legumain_Secreted 2. Extracellular Cleavage (Potential for Off-Target Effects) Endosome Endosome Tumor_Cell->Endosome Payload_Release Payload Release Legumain_Secreted->Payload_Release Lysosome Lysosome Endosome->Lysosome Lysosome->Payload_Release 3. Cleavage by Legumain Legumain_Intracellular Intracellular Legumain Legumain_Intracellular->Lysosome Cell_Death Cell Death Payload_Release->Cell_Death Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Enzyme_Assay Enzymatic Cleavage Assay (Legumain/Cathepsin B) Plasma_Stability Plasma Stability Assay (Human & Mouse) Enzyme_Assay->Plasma_Stability Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Plasma_Stability->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay (Co-culture) Cytotoxicity_Assay->Bystander_Assay Xenograft_Model Tumor Xenograft Model (Efficacy Study) Bystander_Assay->Xenograft_Model PK_Study Pharmacokinetic Study (ADC Stability & Clearance) Xenograft_Model->PK_Study Toxicity_Study Toxicology Study (Safety Profile) PK_Study->Toxicity_Study Bystander_Effect_Pathway ADC ADC Antigen_Positive_Cell Antigen-Positive Tumor Cell ADC->Antigen_Positive_Cell 1. Targeting Internalization Internalization Antigen_Positive_Cell->Internalization 2. Internalization Antigen_Negative_Cell Antigen-Negative Tumor Cell Cell_Death_Negative Cell Death Antigen_Negative_Cell->Cell_Death_Negative 6. Bystander Killing Payload_Release Payload Release Internalization->Payload_Release 3. Linker Cleavage Cell_Death_Positive Cell Death Payload_Release->Cell_Death_Positive 4. Direct Killing Payload_Diffusion Payload Diffusion Payload_Release->Payload_Diffusion 5. Bystander Effect Payload_Diffusion->Antigen_Negative_Cell

References

A Head-to-Head Comparison of ADC Linkers in Plasma: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The stability of an antibody-drug conjugate (ADC) in plasma is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1][2] Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicities and a diminished therapeutic window. Conversely, a linker that is too stable may not efficiently release the drug at the tumor site. This guide provides an objective comparison of the plasma stability of various ADC linkers, supported by experimental data, and details the methodologies for assessing this crucial parameter.

Comparative Plasma Stability of ADC Linkers

The selection of a linker technology is a pivotal decision in the design of an ADC.[1] Linkers are broadly classified as cleavable and non-cleavable, with each category offering distinct advantages and disadvantages regarding plasma stability.[3] Non-cleavable linkers, as their name suggests, are designed to be highly stable and release the payload only after the complete lysosomal degradation of the antibody.[3] Cleavable linkers, on the other hand, are designed to be stable in circulation but are susceptible to cleavage by specific enzymes or conditions prevalent in the tumor microenvironment or within tumor cells.

The following table summarizes quantitative data on the plasma stability of different ADC linkers from various preclinical studies. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, conjugation chemistry, and analytical methods used.

Linker TypeLinker ExampleADC ConstructPlasma SourceIncubation Time (days)% Intact ADC or Stability MetricReference
Cleavable
PeptideVal-Cit (vc)Trastuzumab-vc-MMAEHuman6>99% (unconjugated MMAE <1%)
Val-Cit (vc)Ab095-vc-MMAERat6~97.5% (free MMAE ~2.5%)
Val-Cit (vc)Anti-M1S1-MC-VC-PABC-Aur0101Mouse-t1/2 = 80 hours
Phe-LyscBR96-Phe-Lys-PABC-DOXHuman-t1/2 = 30 days
Phe-LyscBR96-Phe-Lys-PABC-DOXMouse-t1/2 = 12.5 hours
Asn-AsnAsn-Asn-MMAE ADCMouse & Human-High stability, comparable to VC-ADC
EGCitEGCit-MMAE ADCMouse, Monkey, Human-High stability
OHPASITC6103RO (anti-B7-H3, OHPAS-MMAF)Mouse7Stable
OHPASITC6103RO (anti-B7-H3, OHPAS-MMAF)Human (IgG depleted)7Stable
Val-Cit-PABCITC6104RO (anti-B7-H3, VC-PABC-MMAF)Mouse7Unstable
Val-Cit-PABCITC6104RO (anti-B7-H3, VC-PABC-MMAF)Human (IgG depleted)7Stable
HydrazoneHydrazoneGemtuzumab ozogamicinHuman-Hydrolysis rate of 1.5-2% per day
Silyl ether-basedSilyl ether-MMAE conjugateHuman>7t1/2 > 7 days
Non-Cleavable
ThioetherSMCCAdo-trastuzumab emtansine (T-DM1)In vivo (various)-Generally high plasma stability
CXCX-DM1 ADCIn vivo (mouse)-Higher in vivo activity and wider therapeutic index than SMCC-DM1

Experimental Protocols for Assessing ADC Linker Stability in Plasma

A robust assessment of ADC linker stability in plasma is crucial for preclinical development. The most common method is an in vitro plasma stability assay.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation or payload release from an ADC when incubated in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey).

Materials:

  • Test ADC

  • Control ADC (with a known stable or unstable linker, if available)

  • Cryopreserved plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical instruments (e.g., LC-MS, ELISA)

Generalized Protocol:

  • Thaw Plasma: Rapidly thaw cryopreserved plasma in a 37°C water bath.

  • Prepare ADC Solutions: Dilute the test ADC to a final concentration of, for example, 100 µg/mL in the plasma.

  • Incubation: Incubate the ADC-plasma mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours). The time points should be chosen to capture the kinetics of linker cleavage.

  • Sample Processing: Immediately stop the reaction at each time point, typically by freezing the samples at -80°C.

  • Analysis: Analyze the samples to quantify the amount of intact ADC, released payload, or the change in the average drug-to-antibody ratio (DAR).

Analytical Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for ADC analysis.

    • Intact ADC Analysis ("Middle-Up" or "Top-Down"): The ADC is purified from the plasma, often using affinity capture (e.g., Protein A beads), and then analyzed by LC-MS to determine the distribution of different DAR species over time. A decrease in the average DAR indicates linker instability.

    • Released Payload Analysis: The plasma sample is processed to extract the free payload, which is then quantified by LC-MS/MS. This provides a direct measure of drug release.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of total antibody and antibody-conjugated drug. The difference between these values can indicate the extent of drug deconjugation.

Visualizing ADC Linker Stability Assessment and Cleavage Mechanisms

To better understand the processes involved in evaluating and the mechanisms of ADC linker function, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis cluster_lcms LC-MS Methods cluster_output Data Output adc ADC mix Incubate ADC in Plasma at 37°C adc->mix plasma Plasma (Human, Mouse, etc.) plasma->mix t0 T = 0h mix->t0 t1 T = 6h t2 T = 24h t3 T = 72h t4 T = 144h lcms LC-MS Analysis t4->lcms elisa ELISA t4->elisa stability Linker Stability Profile lcms->stability elisa->stability intact_adc Intact ADC Analysis (DAR Profile) free_payload Released Payload Quantification kinetics Cleavage Kinetics stability->kinetics

Caption: Experimental workflow for assessing ADC linker stability in plasma.

cleavage_mechanisms cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment / Intracellular cluster_triggers Cleavage Triggers adc_stable Intact ADC (Stable Linker) adc_internalized Internalized ADC adc_stable->adc_internalized Tumor Targeting & Internalization payload_release Payload Release adc_internalized->payload_release Cleavage enzymes Enzymes (e.g., Cathepsins, β-glucuronidase) enzymes->payload_release acidic_ph Acidic pH (Endosome/Lysosome) acidic_ph->payload_release reducing Reducing Agents (e.g., Glutathione) reducing->payload_release

Caption: Cleavage mechanisms of different ADC linkers in the tumor microenvironment.

Conclusion

The stability of the linker is a critical attribute that profoundly influences the therapeutic index of an ADC. While non-cleavable linkers generally offer superior plasma stability, cleavable linkers provide the advantage of releasing the unmodified payload, which can exert a bystander effect on neighboring tumor cells. The choice of linker should be carefully considered based on the target antigen, the payload, and the specific cancer indication. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of ADC linker stability, a crucial step in the development of safe and effective ADC therapeutics.

References

The Ascendancy of Legumain-Cleavable Linkers: A Comparative Guide to MC-Ala-Ala-Asn-PAB in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of efficacious and safe antibody-drug conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release. Among the diverse array of cleavable linkers, the MC-Ala-Ala-Asn-PAB linker has emerged as a significant innovation, offering a distinct enzymatic cleavage mechanism compared to more conventional linkers like valine-citrulline (Val-Cit).

This guide provides an objective comparison of the this compound linker and the broader class of asparagine (Asn)-containing, legumain-cleavable linkers against other prevalent linker technologies. We will delve into the experimental data that highlights the advantages of this system, particularly in terms of stability, targeted payload release, and potential for an improved safety profile.

Executive Summary: A Shift in Enzymatic Targeting

The primary advantage of the this compound linker lies in its tripeptide sequence, Ala-Ala-Asn, which is specifically cleaved by the lysosomal protease legumain.[1] This distinguishes it from the widely used Val-Cit linker, which is a substrate for cathepsin B.[2] Legumain is an asparaginyl endopeptidase that is overexpressed in the tumor microenvironment and lysosomes of various cancer types, making it a highly specific trigger for payload release.[2][3]

Key advantages of the legumain-cleavable linker strategy include:

  • Novel Mechanism of Action: Diversifies the portfolio of ADC linkers beyond cathepsin-mediated cleavage, potentially overcoming resistance mechanisms.[4]

  • Enhanced Stability: Asn-containing linkers have demonstrated complete stability against cleavage by human neutrophil elastase, an enzyme implicated in the off-target toxicity (e.g., neutropenia) associated with some Val-Cit-based ADCs.

  • Comparable or Superior Efficacy: In various models, ADCs with Asn-containing linkers have shown potent, antigen-dependent cytotoxicity that is comparable, and in some cases superior, to traditional Val-Cit ADCs.

  • Improved Physicochemical Properties: Asn-containing linkers are generally more hydrophilic than the hydrophobic Val-Cit linker, which can help mitigate issues with ADC aggregation and clearance.

While the Ala-Ala-Asn sequence was an early example of a legumain-targeted linker, subsequent research has often focused on optimized sequences like asparagine-asparagine (Asn-Asn) which build upon the same core principle. This guide will present data from Asn-containing linkers as strong evidence for the advantages of the legumain-cleavage strategy central to the this compound design.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing the performance of legumain-cleavable Asn-containing linkers with the cathepsin-cleavable Val-Cit linker.

Table 1: In Vitro Cytotoxicity (IC50)

Cell LineTarget AntigenLinker TypeADC PayloadIC50 (µg/mL)Reference
SK-BR-3HER2Asn-Asn-PABCMMAE~0.03
SK-BR-3HER2Val-Cit-PABCMMAE~0.03
Granta-519 (High Legumain)CD79bAsn-Asn-PABCMMAE~0.004
Granta-519 (High Legumain)CD79bVal-Cit-PABCMMAE~0.03
RL (Low Legumain)CD79bAsn-Asn-PABCMMAE~0.03
RL (Low Legumain)CD79bVal-Cit-PABCMMAE~0.03

Note: A lower IC50 value indicates higher potency. In the high-legumain expressing Granta-519 cell line, the Asn-Asn linker ADC was approximately 7-fold more potent than the Val-Cit ADC.

Table 2: Plasma Stability

Linker TypePlasma SourceIncubation TimePayload RetentionReference
Asn-Asn-PABCHuman Serum7 Days>95%
Asn-Asn-PABCMouse Serum7 Days~85%
Val-Cit-PABCHuman Serum7 Days>97%
Val-Cit-PABCMouse Serum7 Days~80%

Note: Asn-containing linkers demonstrate excellent stability, comparable to the Val-Cit linker in human serum and slightly improved stability in mouse serum.

Table 3: Stability Against Neutrophil Elastase (NE)

Linker TypeConditionCleavageImplication for Off-Target ToxicityReference
Asn-Asn-PABCIncubation with human NENo cleavage observedReduced risk of NE-mediated payload release
Val-Cit-PABCIncubation with human NECleavage observedPotential for off-target toxicity (e.g., neutropenia)

Mandatory Visualization

The following diagrams illustrate the mechanism of action for the this compound linker and a typical experimental workflow for evaluating ADC efficacy.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC ADC (this compound-Payload) Stable Linker is Stable ADC->Stable No premature payload release Internalization 1. ADC Internalization (Endocytosis) ADC->Internalization Binds to Tumor Antigen Lysosome 2. Trafficking to Lysosome (Acidic pH, High Legumain) Internalization->Lysosome Cleavage 3. Legumain-mediated Cleavage of Ala-Ala-Asn Lysosome->Cleavage Release 4. PAB Self-Immolation & Payload Release Cleavage->Release Target 5. Payload Binds Intracellular Target (e.g., Tubulin) Release->Target Apoptosis 6. Cell Death (Apoptosis) Target->Apoptosis

Caption: Mechanism of action for an ADC with the this compound linker.

G cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Seed Seed Antigen-Positive and Antigen-Negative Cells in 96-well plates Dilute Prepare Serial Dilutions of ADC and Controls Treat Add ADC dilutions to cells Dilute->Treat Incubate Incubate for 72-120 hours at 37°C, 5% CO₂ Treat->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, XTT) Incubate->Add_Reagent Measure Measure Absorbance/ Fluorescence Add_Reagent->Measure Calculate Calculate % Viability vs. Untreated Control Measure->Calculate Plot Plot Dose-Response Curve and Determine IC50 Calculate->Plot

Caption: General experimental workflow for an in vitro ADC cytotoxicity assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an ADC's performance. Below are generalized protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT/XTT Method)
  • Objective: To determine the potency (IC50) of an ADC on antigen-positive (Ag+) and antigen-negative (Ag-) cells.

  • Materials:

    • Ag+ and Ag- cancer cell lines.

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

    • Test ADC, unconjugated antibody, and free payload.

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.

    • Solubilization buffer (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed Ag+ and Ag- cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Replace the existing medium in the wells with 100 µL of the diluted compounds. Include untreated wells as a negative control.

    • Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).

    • Viability Reagent Addition:

      • For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

      • For XTT: Add 50 µL of the activated XTT reagent solution to each well and incubate for 2-4 hours.

    • Data Acquisition: Read the absorbance on a microplate reader (570 nm for MTT; 450 nm for XTT).

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

In Vitro Plasma Stability Assay
  • Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.

  • Materials:

    • Test ADC.

    • Human and mouse plasma (citrate-anticoagulated).

    • Phosphate-buffered saline (PBS).

    • Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads).

    • LC-MS/MS system.

  • Procedure:

    • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to stop any reaction.

    • ADC Isolation: Thaw the plasma samples and isolate the ADC using immunoaffinity capture beads. Wash the beads with PBS to remove unbound plasma proteins.

    • Analysis: Analyze the captured, intact ADC using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. Alternatively, the supernatant can be analyzed to quantify the amount of released payload.

    • Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability profile and half-life of the conjugate in plasma.

Bystander Effect Assay (Co-culture Method)
  • Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.

  • Materials:

    • Ag+ cell line.

    • Ag- cell line engineered to express a fluorescent protein (e.g., GFP).

    • Test ADC and controls.

    • 96-well plates.

    • Fluorescence plate reader or imaging system.

  • Procedure:

    • Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in the same wells at a defined ratio (e.g., 1:1). As controls, seed monocultures of Ag+ cells and GFP-Ag- cells in separate wells.

    • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.

    • Incubation: Incubate the plates for 72-120 hours.

    • Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This specifically quantifies the viability of the Ag- cell population.

    • Data Analysis: Normalize the fluorescence of treated wells to untreated control wells. A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the GFP-Ag- monoculture indicates a bystander effect.

Conclusion

The this compound linker represents a significant advancement in ADC technology, leveraging a legumain-based cleavage strategy that offers distinct advantages over traditional cathepsin-B-cleavable linkers. The supporting data from related Asn-containing linkers robustly demonstrates the potential for enhanced stability against off-target enzymatic degradation, comparable or improved in vitro and in vivo efficacy, and favorable physicochemical properties. While the selection of any linker is highly dependent on the specific antibody, payload, and desired therapeutic profile, the legumain-cleavable platform provides a compelling and highly differentiated option for the development of next-generation antibody-drug conjugates with a potentially wider therapeutic window. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of this and other novel linker technologies.

References

Comparative Cytotoxicity of Antibody-Drug Conjugates: A Guide to Linker Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of an Antibody-Drug Conjugate (ADC) is critically influenced by the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker technology—primarily categorized as cleavable or non-cleavable—directly impacts the ADC's stability, mechanism of drug release, and ultimately, its therapeutic index. This guide provides an objective comparison of ADCs with different linkers, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Executive Summary

The selection of a linker is a pivotal decision in the design of an ADC, with profound implications for its cytotoxic potency and safety profile.[1] Cleavable linkers are designed to release their payload in the tumor microenvironment or within the cancer cell in response to specific triggers, which can lead to a "bystander effect" that kills neighboring antigen-negative tumor cells.[1] In contrast, non-cleavable linkers offer greater stability in circulation and release the payload only after the antibody is degraded within the lysosome, which can minimize off-target toxicity.[1] This guide will delve into the nuances of these linker technologies, providing a framework for informed decision-making in ADC development.

Data Presentation: Comparative In Vitro Cytotoxicity

The in vitro potency of an ADC is a key indicator of its potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies, comparing the cytotoxicity of ADCs with different linkers targeting the same antigen and utilizing the same payload. Lower IC50 values denote higher potency.

Antibody-Drug Conjugate (ADC)Linker TypePayloadTarget AntigenTarget Cell LineIC50 (ng/mL)Reference
Trastuzumab-vc-MMAECleavable (vc)MMAEHER2BT-474 (HER2-positive)15[2]
Trastuzumab-mc-MMAFNon-cleavable (mc)MMAFHER2BT-474 (HER2-positive)35[2]
Anti-CD30-vc-MMAECleavable (vc)MMAECD30Karpas 299 (CD30-positive)5
Anti-CD30-mc-MMAFNon-cleavable (mc)MMAFCD30Karpas 299 (CD30-positive)20
Trastuzumab-SMCC-DM1 (Kadcyla®)Non-cleavable (SMCC)DM1HER2SK-BR-3 (HER2-positive)8
Trastuzumab-PEG-VAG-DM1Cleavable (VAG)DM1HER2SK-BR-3 (HER2-positive)2.5
Trastuzumab-PEG-FG-DM1Cleavable (FG)DM1HER2SK-BR-3 (HER2-positive)3.2

Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

Mandatory Visualization

Signaling Pathway for ADC-Induced Apoptosis

ADC_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_endocytosis Endocytosis & Trafficking cluster_payload_release Payload Release & Action cluster_apoptosis Apoptosis ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding ADC_Antigen_Complex ADC-Antigen Complex Early_Endosome Early Endosome ADC_Antigen_Complex->Early_Endosome Internalization Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation Tubulin Tubulin Polymerization Payload->Tubulin Inhibition DNA DNA Damage Payload->DNA Induction Cell_Cycle_Arrest G2/M Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Caspase_Activation Caspase Activation DNA->Caspase_Activation Cell_Cycle_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General mechanism of action for an ADC leading to apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_1 Add_ADC Add Serial Dilutions of ADC and Controls Incubate_1->Add_ADC Incubate_2 Incubate for 72-120 hours Add_ADC->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours Add_MTT->Incubate_3 Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of MC-Ala-Ala-Asn-PAB

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for MC-Ala-Ala-Asn-PAB, a peptide-based linker molecule often utilized in the synthesis of Antibody-Drug Conjugates (ADCs). Due to its association with cytotoxic compounds, all waste containing this linker must be treated as hazardous.

Understanding the Compound: this compound

This compound is a cleavable linker used in drug development to connect a potent cytotoxic agent to a targeting moiety, such as a monoclonal antibody. The peptide sequence Ala-Ala-Asn is designed to be selectively cleaved by enzymes like cathepsin B, which is often found in high concentrations within tumor cells. Following this enzymatic cleavage, the p-aminobenzyl carbamate (PAB) spacer undergoes a self-emmolative process to release the active drug. Given its role in delivering cytotoxic payloads, this compound and any materials it comes into contact with should be handled with extreme caution and are considered cytotoxic waste.[1][2][3][4]

Personal Protective Equipment (PPE)

Before handling this compound or any associated waste, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing exposure.

PPE ComponentSpecificationPurpose
Gloves Chemically resistant, disposable (e.g., nitrile)To prevent skin contact with the chemical.
Lab Coat Full-length, cuffed sleevesTo protect skin and clothing from contamination.
Eye Protection Safety glasses with side shields or gogglesTo prevent eye exposure from splashes.
Respiratory Protection Fume hood or appropriate respiratorTo avoid inhalation of any aerosolized particles.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This process is designed to comply with general guidelines for cytotoxic waste management.[5]

  • Segregation of Waste : All materials contaminated with this compound must be segregated from general laboratory waste at the point of generation. This includes unused product, solutions, contaminated labware (e.g., pipette tips, vials, and gloves), and any absorbent materials used for spills.

  • Waste Containers :

    • Solid Waste : Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste." These containers are often color-coded, typically red or purple.

    • Sharps : Any sharps, such as needles or contaminated glassware, must be placed in a designated sharps container that is also labeled as cytotoxic.

    • Liquid Waste : Collect liquid waste containing this compound in a sealed, leak-proof container that is clearly labeled with its contents and the cytotoxic hazard symbol.

  • Decontamination of Work Surfaces : After handling the compound, thoroughly decontaminate all work surfaces. Use a suitable decontamination solution, followed by a cleaning agent, to ensure all residual traces of the compound are removed. All cleaning materials must be disposed of as cytotoxic waste.

  • Storage Pending Disposal : Store sealed cytotoxic waste containers in a secure, designated area away from general lab traffic. This area should be clearly marked with biohazard and cytotoxic warning signs.

  • Final Disposal : The ultimate disposal of cytotoxic waste must be handled by a licensed hazardous waste disposal company. The standard and required method for treating cytotoxic waste is high-temperature incineration. This ensures the complete destruction of the hazardous chemical compounds. Never dispose of this type of waste down the drain or in the regular trash.

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.

  • Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill : For liquid spills, use absorbent pads from a chemical spill kit to cover and contain the spill. For solid spills, gently cover the material with damp absorbent paper to avoid raising dust.

  • Clean the Spill : Working from the outside in, carefully collect all contaminated materials and place them in the designated cytotoxic waste container.

  • Decontaminate the Area : Once the bulk of the spill has been removed, decontaminate the area with an appropriate solution, followed by a thorough cleaning.

  • Dispose of all Materials : All materials used in the cleanup, including PPE, must be disposed of as cytotoxic waste.

  • Report the Incident : Report the spill to your institution's Environmental Health and Safety (EHS) office, as they can provide further guidance and ensure compliance with reporting requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Generation of this compound Waste B Segregate at Point of Use A->B C Solid Waste (Gloves, Tubes) B->C D Liquid Waste (Solutions) B->D E Sharps Waste (Needles, Glassware) B->E F Place in Labeled, Red Cytotoxic Bag/Container C->F G Place in Labeled, Sealed Liquid Waste Container D->G H Place in Labeled, Red Sharps Container E->H I Store in Designated Secure Area F->I G->I H->I J Collection by Licensed Hazardous Waste Vendor I->J K High-Temperature Incineration J->K

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the potential hazards associated with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.